Calcium nitrate hydrate
Description
Properties
IUPAC Name |
calcium;dinitrate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIQGEZLLWXYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583429 | |
| Record name | Calcium nitrate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35054-52-5 | |
| Record name | Calcium nitrate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium nitrate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Calcium Nitrate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of calcium nitrate (B79036) tetrahydrate, Ca(NO₃)₂·4H₂O. This document details the experimental protocols for its preparation from common laboratory reagents and outlines the key analytical techniques for its thorough characterization, making it a valuable resource for professionals in research and development.
Synthesis of Calcium Nitrate Tetrahydrate
The most common and straightforward method for the laboratory synthesis of calcium nitrate tetrahydrate involves the reaction of calcium carbonate with nitric acid.[1][2] The reaction proceeds according to the following equation:
CaCO₃(s) + 2HNO₃(aq) → Ca(NO₃)₂(aq) + H₂O(l) + CO₂(g)
Experimental Protocol
This protocol details the steps for the synthesis of calcium nitrate tetrahydrate in a laboratory setting.[1][3]
Materials and Equipment:
-
Calcium carbonate (CaCO₃), powder
-
Nitric acid (HNO₃), 1 mol dm⁻³
-
Deionized water
-
250 cm³ beaker
-
Stirring rod
-
Hot plate or water bath
-
Filter funnel and filter paper
-
Evaporating basin
-
Crystallizing dish
-
Spatula
-
Weighing balance
-
pH indicator paper
Procedure:
-
Reaction Setup: In a 250 cm³ beaker, add a pre-weighed amount of calcium carbonate powder.
-
Acid Addition: Slowly, and with constant stirring, add dilute nitric acid to the beaker containing the calcium carbonate. The addition should be done in small portions to control the effervescence from the carbon dioxide gas produced.
-
Completion of Reaction: Continue adding nitric acid until the effervescence ceases and all the calcium carbonate has dissolved. A slight excess of calcium carbonate can be used to ensure the complete neutralization of the acid.
-
Filtration: Filter the resulting solution to remove any unreacted calcium carbonate or other insoluble impurities.
-
Concentration: Transfer the clear filtrate to an evaporating basin and gently heat it over a water bath to concentrate the solution. Avoid boiling the solution.
-
Crystallization: Once the solution is sufficiently concentrated, allow it to cool slowly to room temperature. Crystals of calcium nitrate tetrahydrate will start to form. For better crystal formation, the concentrated solution can be placed in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities. Dry the crystals by pressing them between filter papers or by placing them in a desiccator.
Characterization of Calcium Nitrate Tetrahydrate
A comprehensive characterization of the synthesized calcium nitrate tetrahydrate is essential to confirm its identity, purity, and physical properties. The following are the key analytical techniques employed for this purpose.
Physicochemical Properties
A summary of the key physicochemical properties of calcium nitrate tetrahydrate is presented in the table below.[4][5][6]
| Property | Value |
| Chemical Formula | Ca(NO₃)₂·4H₂O |
| Molecular Weight | 236.15 g/mol [7] |
| Appearance | White, crystalline solid[4][5] |
| Melting Point | 42.7 °C[6] |
| Boiling Point | Decomposes |
| Density | 1.82 g/cm³[6] |
| Solubility in Water | Highly soluble[4][5] |
| pH (5% Solution) | 5.0 - 7.5[6] |
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis provides insights into the thermal stability and decomposition behavior of calcium nitrate tetrahydrate.
Experimental Protocol for TGA/DSC:
-
Instrument Calibration: Calibrate the TGA/DSC instrument for temperature and heat flow according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the synthesized calcium nitrate tetrahydrate into an appropriate TGA/DSC pan.
-
Analysis Conditions: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: Analyze the resulting TGA and DSC curves to determine the temperatures of mass loss and thermal events (melting, dehydration, and decomposition).
Expected Results:
The thermal decomposition of calcium nitrate tetrahydrate occurs in multiple steps.[8] The DSC curve will show an endothermic peak corresponding to the melting of the hydrate. The TGA curve will exhibit a multi-step mass loss corresponding to the dehydration process, followed by the decomposition of the anhydrous calcium nitrate at higher temperatures.[8][9]
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Description |
| Melting | ~43 | - | Melting of the tetrahydrate |
| Dehydration (Step 1) | 50 - 150 | ~7.6 | Loss of one water molecule |
| Dehydration (Step 2) | 160 - 180 | ~15.2 | Loss of two water molecules |
| Dehydration (Step 3) | 190 - 220 | ~7.6 | Loss of the final water molecule |
| Decomposition | > 500 | - | Decomposition of anhydrous Ca(NO₃)₂ to CaO, NO₂, and O₂ |
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol for FTIR:
-
Sample Preparation: Prepare a solid sample of the synthesized calcium nitrate tetrahydrate for analysis. This can be done by mixing a small amount of the sample with potassium bromide (KBr) and pressing it into a pellet, or by using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in calcium nitrate tetrahydrate.
Expected Results:
The FTIR spectrum of calcium nitrate tetrahydrate is expected to show characteristic absorption bands for the water of hydration and the nitrate group.[10][11][12][13]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3400 (broad) | O-H stretching | H₂O |
| ~1635 | H-O-H bending | H₂O |
| ~1384 | Asymmetric N-O stretching | NO₃⁻ |
| ~825 | Out-of-plane N-O bending | NO₃⁻ |
| ~745 | In-plane N-O bending | NO₃⁻ |
X-ray Diffraction (XRD)
XRD is a fundamental technique for determining the crystal structure and phase purity of a crystalline solid.
Experimental Protocol for XRD:
-
Sample Preparation: Finely grind the synthesized calcium nitrate tetrahydrate crystals into a homogeneous powder.
-
Data Acquisition: Mount the powdered sample in the XRD instrument and record the diffraction pattern over a specific 2θ range, typically from 10° to 80°.
-
Data Analysis: Compare the obtained XRD pattern with standard diffraction patterns from a database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the crystal structure and identify any impurities.
Expected Results:
The XRD pattern of a pure, crystalline sample of calcium nitrate tetrahydrate will exhibit a series of diffraction peaks at specific 2θ angles. These peaks correspond to the monoclinic crystal structure of calcium nitrate tetrahydrate. The absence of peaks from other phases would indicate the high purity of the synthesized product.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and characterization of calcium nitrate tetrahydrate.
Caption: Experimental workflow for the synthesis and characterization of calcium nitrate tetrahydrate.
Caption: Logical relationship between characterization techniques and the properties they elucidate.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. quora.com [quora.com]
- 3. scribd.com [scribd.com]
- 4. kelewell.de [kelewell.de]
- 5. CAS 13477-34-4: Calcium nitrate tetrahydrate | CymitQuimica [cymitquimica.com]
- 6. panchemcorp.com [panchemcorp.com]
- 7. webbook.nist.gov [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Calcium nitrate tetrahydrate(13477-34-4) IR Spectrum [chemicalbook.com]
"calcium nitrate hydrate crystal structure analysis"
An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Nitrate (B79036) Hydrate (B1144303)
Introduction
Calcium nitrate, with the chemical formula Ca(NO₃)₂, is an inorganic compound that readily absorbs moisture from the air to form several hydrated crystalline structures.[1] The most common and stable form is calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O, a colorless, hygroscopic solid.[1][2] Other known hydrates include the dihydrate, trihydrate, and decahydrate.[1][3][4] The analysis of these hydrated crystal structures is crucial for understanding their physical and chemical properties, which is of significant interest in various fields, including pharmaceuticals for drug formulation, agriculture as a fertilizer, and materials science for phase-change materials.[5][6]
This technical guide provides a comprehensive overview of the crystal structures of calcium nitrate hydrates, details the experimental protocols used for their analysis, and presents logical workflows for structure determination.
Crystal Structure Data of Calcium Nitrate and its Hydrates
The precise arrangement of atoms in the crystalline lattice of calcium nitrate and its hydrates has been determined primarily through single-crystal X-ray diffraction. The anhydrous and tetrahydrate forms are the most extensively characterized.
Anhydrous Calcium Nitrate - Ca(NO₃)₂
The anhydrous form of calcium nitrate possesses a cubic crystal structure.[1][4][7] In this lattice, each calcium ion (Ca²⁺) is coordinated to twelve oxygen atoms from neighboring nitrate ions, forming corner-sharing CaO₁₂ cuboctahedra.[8]
| Parameter | Value | Reference(s) |
| Crystal System | Cubic | [1][4][7] |
| Space Group | Pa-3 | [8] |
| Unit Cell Edge (a) | 7.6 Å | [7] |
| Bond Lengths | Ca-O: 2.56 Å (x6), 2.78 Å (x6); N-O: 1.26 Å | [8] |
Calcium Nitrate Tetrahydrate - Ca(NO₃)₂·4H₂O
The tetrahydrate is the most commonly encountered form and crystallizes in the monoclinic system.[1][7] Its structure is characterized by the presence of Ca₂(H₂O)₈(NO₃)₄ dimers, which are interconnected through a network of hydrogen bonds.[9]
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [1][7] |
| Space Group | P2₁/n (an alternative setting of P2₁/c) | [9] |
| Unit Cell Dimensions | a = 6.277(7) Åb = 9.157(9) Åc = 14.484(10) Åβ = 98.6(2)° | [9] |
| Molecular Weight | 236.15 g/mol | [2][10] |
| Density (calculated) | 1.88 g/cm³ | [11] |
Experimental Protocols for Crystal Structure Determination
The determination of a crystal structure is a multi-step process involving crystal growth, data collection using diffraction techniques, and data analysis to solve and refine the structure.
Crystal Preparation and Growth
High-quality single crystals are a prerequisite for single-crystal X-ray or neutron diffraction analysis.
-
Method : Colorless, transparent crystals of Ca(NO₃)₂·4H₂O can be prepared by the slow evaporation of a solution of calcium oxide (CaO) or calcium carbonate (CaCO₃) in nitric acid (HNO₃).[7][9]
-
Procedure :
-
Dissolve the calcium source (e.g., CaCO₃) in nitric acid until the reaction ceases.
-
Filter the resulting solution to remove any impurities.
-
Allow the solution to evaporate slowly at room temperature. The presence of a desiccant like P₂O₅ can facilitate the process.[9]
-
Harvest the resulting single crystals from the mother liquor for analysis.
-
X-Ray Diffraction (XRD) Analysis
X-ray diffraction is the standard technique for determining the atomic arrangement within a crystal.[12] Both single-crystal and powder XRD methods are employed.
-
Single-Crystal XRD Protocol :
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, commonly from a copper (Cu Kα) or molybdenum (Mo Kα) source, and directed at the crystal.[3][13] As the crystal is rotated, a diffraction pattern is produced and recorded by a detector.
-
Data Processing : The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated.
-
Structure Solution and Refinement : The processed data are used to solve the crystal structure, yielding an initial model of the atomic positions. This model is then refined to achieve the best possible fit with the experimental data, resulting in precise atomic coordinates and bond lengths.[12]
-
-
Powder XRD (PXRD) : This technique is used when single crystals are unavailable or for analyzing bulk material properties.[12] It is particularly useful for identifying different hydrate phases or monitoring phase transitions, such as dehydration or hydration.[3][12] The sample is ground into a fine powder and exposed to an X-ray beam to produce a characteristic diffraction pattern.
Neutron Diffraction Analysis
Neutron diffraction provides complementary information to XRD. It is exceptionally valuable for accurately locating hydrogen atoms, which is difficult with X-rays due to hydrogen's low electron density.[12][14] This makes it an ideal tool for elucidating the complex hydrogen-bonding networks in hydrated crystals.[12]
-
Neutron Diffraction Protocol :
-
Sample : Due to the nature of neutron scattering, this technique typically requires larger crystals than XRD.[14]
-
Data Collection : The crystal is placed in a beam of neutrons, usually generated by a nuclear reactor or a spallation source. A diffraction pattern is collected, similar to the XRD process.
-
Data Analysis : The data is analyzed using similar crystallographic software to refine the structure. The results are often combined with XRD data to provide a complete and highly accurate structural model, especially concerning the positions of hydrogen atoms.[15]
-
Visualized Workflows and Relationships
Understanding the process of crystal structure determination and the relationships between different hydrate forms can be clarified with logical diagrams.
Caption: General experimental workflow for crystal structure determination.
References
- 1. Calcium nitrate - Wikipedia [en.wikipedia.org]
- 2. webbook.nist.gov [webbook.nist.gov]
- 3. datapdf.com [datapdf.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium nitrate - Crystal growing [en.crystalls.info]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. CALCIUM NITRATE, TETRAHYDRATE, CRYSTAL, ACS – CHEM-IS-TRY Inc [chem-is-try.com]
- 11. mp-1200135: Ca(NO5)2 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]
- 12. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 15. Neutron and XRD Single-Crystal Diffraction Study and Vibrational Properties of Whitlockite, the Natural Counterpart of Synthetic Tricalcium Phosphate [mdpi.com]
"thermal decomposition pathway of calcium nitrate hydrate"
An In-depth Technical Guide to the Thermal Decomposition Pathway of Calcium Nitrate (B79036) Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of calcium nitrate hydrate, focusing on the tetrahydrate form (Ca(NO₃)₂·4H₂O), the most common hydrate. The document details the sequential stages of decomposition, presents quantitative data from thermal analysis studies, outlines typical experimental protocols, and visualizes the core processes.
Executive Summary
The thermal decomposition of calcium nitrate tetrahydrate is a multi-stage process that begins with melting and proceeds through sequential dehydration steps to form the anhydrous salt. This anhydrous form is stable over a significant temperature range before it melts and subsequently decomposes into solid calcium oxide (CaO) and gaseous nitrogen oxides and oxygen. Understanding this pathway is critical for applications in materials science, chemical synthesis, and for the safe handling of the compound at elevated temperatures.
The Thermal Decomposition Pathway
The decomposition of calcium nitrate tetrahydrate occurs in distinct phases upon heating. The process begins with the loss of its water of crystallization, followed by the breakdown of the anhydrous salt at much higher temperatures.
-
Melting of the Hydrate: The process initiates with the melting of the tetrahydrate crystals at approximately 45-50°C.[1][2] This forms a concentrated aqueous solution of calcium nitrate.[1][2]
-
Stepwise Dehydration: Following melting, the water of crystallization is released in several steps. There is some variation in the literature regarding the precise sequence, with some studies identifying three distinct dehydration events and others observing two.
-
Anhydrous Calcium Nitrate Formation: After the complete removal of water, a stable, powdery anhydrous calcium nitrate (Ca(NO₃)₂) remains.[3][4] This phase is thermally stable over a broad temperature range.[3][4]
-
Melting and Decomposition of Anhydrous Salt: Upon further strong heating, the anhydrous calcium nitrate melts at approximately 550°C.[1][2] Shortly after melting, it begins to decompose into solid calcium oxide (CaO) and gaseous products. The primary gaseous products are nitrogen dioxide (NO₂) and oxygen (O₂).[1][2] Some studies also report the formation of nitrogen monoxide (NO).[1][2]
The overall chemical equation for the final decomposition stage is: 2Ca(NO₃)₂(l) → 2CaO(s) + 4NO₂(g) + O₂(g)
Quantitative Decomposition Data
The following tables summarize the key quantitative data associated with the thermal decomposition of calcium nitrate tetrahydrate, compiled from various thermal analysis studies.
Table 1: Thermal Transition Temperatures
| Stage | Transition | Temperature Range (°C) | Citations |
| 1. Melting of Hydrate | Solid Hydrate → Aqueous Solution | ~45 - 50 | [1][2] |
| 2a. Dehydration (Step 1 of 3) | Release of 1st H₂O molecule | 50 - 150 | [1][2] |
| 2b. Dehydration (Step 2 of 3) | Release of 2nd & 3rd H₂O molecules | 160 - 180 | [1][2] |
| 2c. Dehydration (Step 3 of 3) | Release of 4th H₂O molecule | 190 - 220 | [1][2] |
| 3. Anhydrous Stability | Stable Anhydrous Ca(NO₃)₂ | ~220 - 550 | [3][4] |
| 4. Melting of Anhydrous Salt | Solid Anhydrous → Liquid Anhydrous | ~550 | [1][2] |
| 5. Decomposition of Anhydrous Salt | Ca(NO₃)₂ → CaO + NO₂ + O₂ | > 550 - 650 | [1][2] |
Note: The dehydration temperature ranges can vary depending on experimental conditions such as heating rate and atmospheric pressure.
Table 2: Theoretical Mass Loss
The theoretical mass loss is calculated based on the molar masses of Ca(NO₃)₂·4H₂O (236.15 g/mol ), Ca(NO₃)₂ (164.09 g/mol ), and CaO (56.08 g/mol ).
| Stage | Product Formed | Total Water Molecules Lost | Cumulative Mass Loss (%) |
| Initial Dehydration | Ca(NO₃)₂·3H₂O | 1 | 7.63% |
| Intermediate Dehydration | Ca(NO₃)₂·H₂O | 3 | 22.88% |
| Complete Dehydration | Anhydrous Ca(NO₃)₂ | 4 | 30.51% |
| Complete Decomposition | CaO | 4 (plus gaseous oxides) | 76.25% |
Experimental Protocols
The data presented in this guide are primarily derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques are often coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to identify the gaseous decomposition products.
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)
A typical protocol for analyzing the thermal decomposition of calcium nitrate tetrahydrate is as follows:
-
Instrumentation: A simultaneous TGA/DSC instrument is used.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into an appropriate crucible (e.g., alumina (B75360) or platinum).
-
Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 700°C) at a constant, linear heating rate. A common heating rate is 10°C/min (or 10 K/min).[5]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to purge the gaseous decomposition products.
-
Data Collection: The instrument continuously records the sample mass (TGA) and the differential heat flow into or out of the sample (DSC) as a function of temperature.
-
Analysis: The TGA curve is analyzed to determine the temperature ranges of mass loss events, corresponding to dehydration and decomposition. The DSC curve identifies endothermic events (like melting and dehydration) and exothermic events (which can occur during final decomposition).
Visualizations of Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the key processes.
References
A Comprehensive Technical Guide to the Physical and Chemical Properties of Calcium Nitrate Tetrahydrate (Ca(NO3)2·4H2O)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the physical and chemical properties of calcium nitrate (B79036) tetrahydrate (Ca(NO3)2·4H2O). The information is presented to support its application in research, scientific, and drug development contexts.
Physical Properties
Calcium nitrate tetrahydrate is a highly hygroscopic solid, meaning it readily absorbs moisture from the air. It typically appears as colorless, transparent to white monoclinic crystals.
Table 1: Quantitative Physical Properties of Ca(NO3)2·4H2O
| Property | Value | Units | Conditions |
| Molar Mass | 236.15 | g/mol | |
| Melting Point | 42.7 | °C | |
| Boiling Point | 132 | °C | Decomposes |
| Density | 1.896 | g/cm³ | |
| Solubility in Water | 1212 | g/L | 20 °C |
| 2710 | g/L | 40 °C | |
| pH | 5.5 - 7.0 | 5% aqueous solution |
Chemical Properties
Calcium nitrate tetrahydrate is a strong oxidizing agent and is highly soluble in water, where it behaves as a strong electrolyte.
Thermal Decomposition
Upon heating, calcium nitrate tetrahydrate first loses its water of crystallization and then decomposes to form calcium oxide, nitrogen dioxide, and oxygen.
Diagram 1: Thermal Decomposition Pathway
Caption: Dissociation of Ca(NO3)2·4H2O in an aqueous solution.
Experimental Protocols
Determination of Melting Point
Objective: To determine the temperature at which Ca(NO3)2·4H2O transitions from a solid to a liquid state.
Methodology:
-
A small, pure sample of Ca(NO3)2·4H2O is placed in a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.
Measurement of Solubility
Objective: To determine the maximum amount of Ca(NO3)2·4H2O that can dissolve in a given amount of water at a specific temperature.
Methodology:
-
A saturated solution of Ca(NO3)2·4H2O is prepared by adding an excess of the solid to a known volume of deionized water in a temperature-controlled water bath.
-
The solution is stirred for a sufficient time to ensure equilibrium is reached.
-
A known volume of the clear, saturated solution is carefully withdrawn, avoiding any undissolved solid.
-
The mass of the withdrawn solution is determined.
-
The water is evaporated from the solution, and the mass of the remaining dry Ca(NO3)2 is measured.
-
The solubility is calculated in grams per liter (g/L) of water.
Diagram 3: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of Ca(NO3)2·4H2O.
An In-depth Technical Guide to the Solubility of Calcium Nitrate Hydrate in Organic Solvents
Introduction
Calcium nitrate (B79036), an inorganic salt with the formula Ca(NO₃)₂, is a compound of significant interest across various scientific and industrial domains, including agriculture, materials science, and chemical synthesis.[1] It most commonly exists as a tetrahydrate, Ca(NO₃)₂·4H₂O, a colorless, hygroscopic solid that readily absorbs moisture from the air.[2][3][4] While its high solubility in water is well-documented, a thorough understanding of its behavior in organic solvents is critical for applications such as non-aqueous synthesis, formulation of specialty chemicals, and crystallization process design.
This technical guide provides a comprehensive overview of the solubility of calcium nitrate hydrate (B1144303) in various organic solvents. It consolidates quantitative solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility analysis. The information herein is intended to serve as a critical resource for professionals requiring precise data on the behavior of calcium nitrate in non-aqueous systems.
Physicochemical Properties of Calcium Nitrate Tetrahydrate
The tetrahydrate is the most common hydrated form of calcium nitrate.[2][5] Its physical and chemical characteristics are fundamental to understanding its solubility.
| Property | Value | Reference(s) |
| Chemical Formula | Ca(NO₃)₂·4H₂O | [6][7] |
| Molar Mass | 236.15 g/mol | [2][6][7] |
| Appearance | Colorless to white hygroscopic crystals | [3][7] |
| Melting Point | 42.7 °C (tetrahydrate) | [2][8] |
| Boiling Point | 132 °C (tetrahydrate, decomposes) | [2][8] |
| Density | 1.896 g/cm³ (tetrahydrate) | [2][8] |
Quantitative Solubility Data
The solubility of calcium nitrate is highly dependent on the solvent's polarity, the temperature, and the specific hydrate form of the salt. It is generally soluble in polar organic solvents like alcohols and acetone (B3395972) but is reported to be insoluble in non-polar solvents such as esters and ethers.[5][9]
The following table summarizes the available quantitative solubility data for calcium nitrate in various organic solvents.
| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) | Form of Calcium Nitrate | Reference(s) |
| Methanol (B129727) | 10 | 134 | Not specified | [2][5] |
| 40 | 144 | Not specified | [2][5] | |
| 60 | 158 | Not specified | [2][5][10] | |
| Ethanol | 15 | 14 g / 100 cm³ | Not specified | [11] |
| 20 | 51.4 | Not specified | [2][5] | |
| 40 | 62.9 | Not specified | [2][5][10] | |
| Acetone | 20 | 1.68 | Not specified | [5] |
| 25 | 33.08 | Anhydrous | [2] |
Note: Discrepancies in reported values, particularly for acetone, may arise from the use of different hydrate forms (anhydrous vs. tetrahydrate). The hygroscopic nature of calcium nitrate necessitates careful control of experimental conditions to prevent unintended hydration.[4]
Experimental Workflow for Solubility Determination
A systematic approach is required to obtain reliable and reproducible solubility data. The following diagram illustrates a standard workflow for determining the solubility of calcium nitrate hydrate in an organic solvent.
Caption: Experimental workflow for determining salt solubility.
Detailed Experimental Protocol: Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[12][13]
5.1 Principle An excess amount of the solid solute (calcium nitrate tetrahydrate) is mixed with the organic solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. The concentration of the solute in the clear, saturated liquid phase is then determined analytically, which represents the solubility at that temperature.[14]
5.2 Materials and Equipment
-
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O), analytical grade
-
Organic solvent of interest, HPLC grade or equivalent
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Sealed glass vials or flasks
-
Centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Ion Chromatograph (IC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., conductivity or UV)
-
Powder X-ray Diffractometer (PXRD) for solid-phase characterization (optional but recommended)[15]
5.3 Methodology
-
Preparation: Add an excess of finely ground calcium nitrate tetrahydrate (to ensure undissolved solid remains at equilibrium) to a pre-weighed amount of the organic solvent in a sealed glass vial.
-
Equilibration: Place the sealed vials in the temperature-controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24 to 72 hours). Preliminary experiments should be conducted to determine the time required to reach equilibrium.[13][14]
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand at the set temperature for at least one hour to let the solid settle. To separate the saturated solution from the excess solid, either:
-
Centrifugation: Centrifuge the vials at the equilibrium temperature.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter compatible with the organic solvent. This step must be performed quickly and preferably at the equilibrium temperature to avoid any change in solubility.
-
-
Sample Dilution: Accurately weigh a portion of the clear supernatant and dilute it gravimetrically with an appropriate solvent (e.g., deionized water for IC analysis) in a volumetric flask.
-
Concentration Analysis: Determine the concentration of the nitrate (NO₃⁻) or calcium (Ca²⁺) ion in the diluted sample using a validated analytical method such as Ion Chromatography.[15]
-
Solid Phase Analysis (Optional): Recover the remaining solid from the vial, dry it under vacuum, and analyze it using PXRD to confirm its crystal form and to check for the formation of new solvates.[15]
-
Calculation: From the analytically determined concentration and the dilution factor, calculate the mass of calcium nitrate tetrahydrate dissolved in the original mass of the organic solvent. Express the final solubility in grams of solute per 100 grams of solvent.
Conclusion
This compound exhibits considerable solubility in polar organic solvents, particularly alcohols like methanol and ethanol, with solubility increasing with temperature. Its solubility is limited in less polar solvents such as acetone and negligible in non-polar media. The data underscores the classic "like dissolves like" principle, where the polar, ionic nature of calcium nitrate dictates its affinity for polar solvents.
For professionals in research and development, accurate determination of solubility is paramount. The use of standardized methodologies, such as the isothermal shake-flask method, coupled with precise analytical techniques, is essential for generating reliable data. Special attention must be paid to the hygroscopic nature of the material and the potential for solvate formation, which can significantly influence experimental outcomes.
References
- 1. scribd.com [scribd.com]
- 2. Calcium nitrate - Wikipedia [en.wikipedia.org]
- 3. mygarden.co.nz [mygarden.co.nz]
- 4. Handling and Storage Guidelines for Calcium Nitrate - San Corporation [sinooan.com]
- 5. Calcium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 6. chembk.com [chembk.com]
- 7. laballey.com [laballey.com]
- 8. Calcium nitrate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. Calcium nitrate | Ca(NO3)2 | CID 24963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
"hygroscopic nature of anhydrous calcium nitrate"
An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Calcium Nitrate (B79036)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous calcium nitrate, Ca(NO₃)₂, is a colorless, crystalline solid with significant applications in agriculture, materials science, and as a component in various industrial processes.[1] Its utility is profoundly influenced by its pronounced hygroscopic and deliquescent nature—the tendency to absorb moisture from the atmosphere. This property is a critical consideration for its handling, storage, stability, and application, particularly in environments where humidity is not controlled.[2] For professionals in research and drug development, understanding the moisture sorption behavior of excipients and active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, stability, and efficacy.[3] This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous calcium nitrate, detailing its physicochemical characteristics, thermodynamic considerations, and the experimental protocols used for its characterization.
Physicochemical Properties
Anhydrous calcium nitrate is the water-free form of the salt. Due to its high affinity for water, it is less commonly encountered than its hydrated counterpart, calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O).[1] The fundamental properties of the anhydrous form are summarized in Table 1.
Table 1: Physicochemical Properties of Anhydrous Calcium Nitrate
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | Ca(NO₃)₂ | [1] |
| Molar Mass | 164.088 g/mol | [1] |
| Appearance | Colorless / White crystalline solid (hygroscopic) | [1][2] |
| Density | 2.504 g/cm³ | [1] |
| Melting Point | 561 °C (1042 °F) | [1] |
| Boiling Point | Decomposes above 500 °C | [1][2] |
| Solubility in Water | 1212 g/L at 20 °C | [1] |
| | 2710 g/L at 40 °C |[1] |
Hygroscopicity and Deliquescence
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Anhydrous calcium nitrate is highly hygroscopic and will readily absorb atmospheric moisture to form a stable hydrate (B1144303).[2] This process culminates in deliquescence, a phase transition where the solid dissolves in the absorbed water to form a saturated aqueous solution.[4] This transition occurs at a specific ambient humidity known as the Critical Relative Humidity (CRH).
Critical Relative Humidity (CRH)
The CRH is the relative humidity (RH) at or above which a substance will begin to absorb moisture and deliquesce.[4] It is a critical parameter for defining storage and handling conditions. For anhydrous calcium nitrate, the CRH is significantly lower than that of many other common salts, indicating its high susceptibility to moisture. This behavior becomes particularly problematic in environments with RH levels exceeding 40%.[2]
Table 2: Critical Relative Humidity (CRH) of Pure Salts at 30°C
| Salt | Critical Relative Humidity (%) | Reference(s) |
|---|---|---|
| Calcium Nitrate | 46.7 | [4] |
| Ammonium Nitrate | 59.4 | [4] |
| Sodium Nitrate | 72.4 | [4] |
| Urea | 72.5 | [4] |
| Ammonium Sulfate | 79.2 | [4] |
| Potassium Chloride | 84.0 | [4] |
| Potassium Sulfate | 96.3 |[4] |
The low CRH of calcium nitrate underscores the necessity for storage in tightly sealed, moisture-resistant containers in a cool, dry environment, ideally with a relative humidity maintained below 30%.[2]
Hydration Pathway
Upon exposure to ambient humidity exceeding its CRH, anhydrous calcium nitrate undergoes a hydration process. The primary and most stable hydrate formed is the tetrahydrate, Ca(NO₃)₂·4H₂O. The process involves the adsorption of water molecules onto the crystal surface, followed by absorption into the bulk material, leading to the formation of the hydrate and eventual deliquescence into a saturated solution.
Caption: Hydration pathway of anhydrous calcium nitrate upon exposure to humidity.
Thermodynamics of Hydration
The absorption of water by anhydrous calcium nitrate is an exothermic process, driven by the favorable energy of hydration of the Ca²⁺ and NO₃⁻ ions. The overall thermodynamics, including the heats of hydration and solution, dictate the spontaneity and equilibrium of the process. While specific quantitative data for the heat of hydration of the anhydrous form are detailed in specialized thermodynamic literature, the dissolution of the resulting tetrahydrate in water is known to be a highly endothermic process, making it useful in cooling baths.[5][6] The enthalpy of fusion for anhydrous calcium nitrate has been measured at its melting point (561 °C).[7]
Experimental Characterization of Hygroscopicity
Several analytical techniques are employed to quantify the hygroscopic nature of materials like anhydrous calcium nitrate. The most prominent methods are Dynamic Vapor Sorption (DVS), static gravimetric analysis, and Karl Fischer titration.
Dynamic Vapor Sorption (DVS)
DVS is a powerful gravimetric technique that measures the mass of a sample as a function of time or relative humidity at a constant temperature.[8][9] It provides detailed information on moisture sorption/desorption kinetics, equilibrium moisture content, and the RH at which phase transitions like hydrate formation or deliquescence occur.[10]
-
Sample Preparation: A small amount of the anhydrous calcium nitrate sample (typically 5-20 mg) is loaded onto the sample pan of the DVS instrument.[8] The initial mass is recorded after a brief stabilization period under dry (0% RH) nitrogen or air flow.
-
Sorption Phase: The relative humidity of the gas flowing over the sample is increased in predetermined steps (e.g., 10% RH increments from 0% to 90% RH).[10]
-
Equilibration: At each RH step, the sample mass is continuously monitored until it reaches equilibrium. Equilibrium is typically defined by a mass change of less than a specified rate (e.g., dm/dt ≤ 0.002%/min) over a set period (e.g., 10 minutes).[10] A maximum time limit per step (e.g., 6 hours) is also set.[10][11]
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a stepwise manner back to 0% RH, and the mass loss is recorded at each step until equilibrium is achieved.
-
Data Analysis: The change in mass (%Δm) is plotted against the target relative humidity (%RH) to generate a moisture sorption-desorption isotherm. The CRH is identified as the RH value at which a sharp increase in mass occurs, indicating significant water uptake and the onset of deliquescence.
Caption: Generalized experimental workflow for DVS analysis of a hygroscopic salt.
Static Gravimetric Method
A simpler, traditional method involves equilibrating pre-weighed samples in desiccators containing saturated salt solutions that maintain a known, constant relative humidity at a given temperature.
-
Preparation of Humidity Chambers: A series of sealed chambers (e.g., glass desiccators) are prepared. Each chamber contains a saturated aqueous solution of a different salt, creating a range of fixed relative humidity environments.
-
Sample Preparation: Several samples of anhydrous calcium nitrate are accurately weighed into pre-weighed sample containers (e.g., glass vials).
-
Exposure: One sample is placed in each humidity chamber. The chambers are sealed and stored at a constant temperature.
-
Equilibration and Measurement: The samples are periodically removed and quickly re-weighed until a constant mass is achieved, indicating equilibrium with the chamber's atmosphere.[12]
-
Data Analysis: The percentage mass gain for each sample is plotted against the relative humidity of its respective chamber. The CRH is determined by identifying the sharp inflection point in the curve, which signifies the onset of deliquescence.[12]
References
- 1. Calcium nitrate - Wikipedia [en.wikipedia.org]
- 2. Handling and Storage Guidelines for Calcium Nitrate - San Corporation [sinooan.com]
- 3. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 4. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. mt.com [mt.com]
- 10. ardena.com [ardena.com]
- 11. particletechlabs.com [particletechlabs.com]
- 12. literature.mestek.com [literature.mestek.com]
An In-depth Technical Guide to the Vibrational Spectroscopy of Calcium Nitrate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vibrational spectroscopy of calcium nitrate (B79036) hydrate (B1144303), a compound of interest in various scientific and industrial fields, including its use as a phase change material and in pharmaceutical formulations. This document details the principles, experimental protocols, and data interpretation related to the infrared (IR) and Raman spectroscopy of this hydrated salt.
Introduction to the Vibrational Spectroscopy of Calcium Nitrate Hydrate
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for probing the molecular structure and bonding within calcium nitrate hydrates. The vibrational spectrum of these compounds is primarily characterized by the vibrational modes of the nitrate ion (NO₃⁻) and the water molecules of hydration.
The free nitrate ion possesses a trigonal planar structure with D₃h symmetry. Its fundamental vibrations are:
-
ν₁ (A₁'): Symmetric stretch (Raman active, IR inactive)
-
ν₂ (A₂''): Out-of-plane bend (IR active, Raman inactive)
-
ν₃ (E'): Asymmetric stretch (Raman and IR active)
-
ν₄ (E'): In-plane bend (Raman and IR active)
In the crystalline environment of this compound, the symmetry of the nitrate ion is lowered due to interactions with the Ca²⁺ cation and the water molecules.[1][2] This reduction in symmetry leads to the splitting of degenerate modes (ν₃ and ν₄) and the appearance of modes that are formally inactive in the IR or Raman spectra of the free ion.[2][3] The vibrational spectra of the water molecules provide insights into the nature of hydrogen bonding and the coordination environment within the crystal lattice.
Quantitative Vibrational Data
The following tables summarize the key vibrational frequencies observed for calcium nitrate in its hydrated and aqueous forms from both Raman and Infrared spectroscopy.
Raman Spectroscopy Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Sample Form | Reference(s) |
| ν₁ (NO₃⁻ symmetric stretch) | 1048 - 1053 | Aqueous Solution | [4] |
| ν₁ (NO₃⁻ symmetric stretch) | ~1050 | Amorphous Hydrated Particle | [5] |
| ν₃ (NO₃⁻ asymmetric stretch) | 1340, 1533 | Hydrated Zinc Nitrate Melt | [6] |
| ν₄ (NO₃⁻ in-plane bend) | 723 | Hydrated Zinc Nitrate Melt | [6] |
| Ca-O stretch | 283 | Aqueous Solution (Ca(ClO₄)₂) | [7] |
| O-H stretch (water) | 3000 - 3600 | Hydrated Clusters | [8] |
Infrared Spectroscopy Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Sample Form | Reference(s) |
| ν₃ (NO₃⁻ asymmetric stretch) | 1349 | NO₃⁻·Ar complex | [2] |
| ν₃ (NO₃⁻ asymmetric stretch) | ~1350 | NO₃⁻(H₂O)n clusters | [2] |
| Water bending | ~1660 | NO₃⁻(H₂O)n clusters | [2] |
| N=O stretch | 1788 | Encapsulated Calcium Nitrate | [9] |
| O-H stretch (water) | 3478, 3445 | Encapsulated Calcium Nitrate | [9] |
| ν₂ (NO₃⁻ out-of-plane bend) | 824 | Anhydrous Ca(NO₃)₂ in Acetone | [10] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible vibrational spectra. Below are generalized protocols for Raman and FTIR spectroscopy of this compound, based on common practices cited in the literature.
Raman Spectroscopy
A typical experimental setup for the Raman analysis of this compound involves a laser source, a sample illumination and collection system, a spectrometer, and a detector.
Methodology:
-
Sample Preparation:
-
Solid Samples: Crystalline calcium nitrate tetrahydrate can be analyzed directly. The sample is placed on a microscope slide or in a sample holder.
-
Aqueous Solutions: Solutions of varying concentrations are prepared by dissolving calcium nitrate in deionized water. The solutions are then placed in a cuvette.
-
Hydrated Melts: A hydrate melt can be prepared by heating Ca(NO₃)₂·4H₂O to a specific temperature (e.g., 373 K).[11] The molten sample is then analyzed.
-
-
Instrumentation and Data Acquisition:
-
A Raman spectrophotometer is used for analysis.
-
Laser Source: A common excitation source is a laser with a wavelength of, for example, 514.5 nm or 785 nm. The laser power at the sample should be optimized to avoid sample degradation (e.g., 300 mW).[11]
-
Data Collection: Spectra are recorded over a specific wavenumber range (e.g., 100-4000 cm⁻¹). Multiple scans may be averaged to improve the signal-to-noise ratio.[11]
-
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about its vibrational modes.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): This is a common technique for solid and liquid samples. A small amount of the sample is placed in direct contact with an ATR crystal (e.g., ZnSe or diamond).
-
Transmission (KBr pellets): A small amount of the finely ground sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Diffuse Reflectance (DRIFTS): The sample is mixed with a non-absorbing matrix like KBr and the diffusely scattered infrared radiation is collected.
-
-
Instrumentation and Data Acquisition:
-
An FTIR spectrometer is used.
-
Spectral Range: The mid-infrared range (4000-400 cm⁻¹) is typically scanned.
-
Resolution: A spectral resolution of, for example, 4 cm⁻¹ is often sufficient.
-
Background Correction: A background spectrum (e.g., of the empty ATR crystal or a pure KBr pellet) is collected and subtracted from the sample spectrum.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the vibrational spectroscopy of this compound.
Caption: Vibrational modes of the free nitrate ion with D₃h symmetry.
Caption: Effect of hydration and cation interaction on nitrate ion symmetry.
Caption: General experimental workflow for vibrational spectroscopy.
Caption: Stepwise dehydration of calcium nitrate tetrahydrate.[12]
Conclusion
Vibrational spectroscopy provides invaluable insights into the molecular structure, hydration, and intermolecular interactions of this compound. By carefully applying the experimental protocols outlined in this guide and referencing the provided quantitative data, researchers can effectively utilize Raman and IR spectroscopy for the characterization of this important compound. The visualizations further aid in understanding the fundamental principles and processes involved in these spectroscopic investigations.
References
- 1. Raman and Infrared Spectral Studies of Aqueous Calcium Nitrate Solutions | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fhi.mpg.de [fhi.mpg.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Hydration of the calcium(ii) ion in an aqueous solution of common anions (ClO4−, Cl−, Br−, and NO3−) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. aesj.net [aesj.net]
- 12. researchgate.net [researchgate.net]
"phase transitions of calcium nitrate tetrahydrate"
An In-depth Technical Guide to the Phase Transitions of Calcium Nitrate (B79036) Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase transitions of calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O. The document details the thermal behavior, structural changes, and the experimental protocols used for its characterization, making it a valuable resource for professionals in research and development.
Calcium nitrate tetrahydrate is a hydrated salt that undergoes several distinct phase transitions upon heating, including melting, dehydration, and eventual decomposition of the anhydrous salt. These transitions are critical for applications such as thermal energy storage, as a phase change material (PCM), and in various chemical syntheses.[1][2] The crystal structure of the tetrahydrate form is monoclinic.[3][4]
Quantitative Data Summary
The key quantitative data for the phase transitions of calcium nitrate tetrahydrate are summarized in the table below for easy comparison. The values represent a consensus from multiple studies.
| Property | Value | Unit | References |
| Melting Point (Tetrahydrate) | 42.7 - 43.9 | °C | [2][3][5] |
| 317.1 ± 0.3 | K | [1][6][7][8] | |
| Enthalpy of Fusion (Melting) | 36.6 ± 0.2 | kJ/mol | [1][2][6][7][8] |
| Boiling/Decomposition (Tetrahydrate) | 132 (Begins to decompose) | °C | [3][9][10] |
| Dehydration Process | Stepwise, from ~50 °C to 220 °C | °C | [7][8][11][12] |
| Melting Point (Anhydrous) | 561 | °C | [3] |
| Decomposition (Anhydrous) | Starts at ~500 °C | °C | [3] |
Thermal Behavior: Melting, Dehydration, and Decomposition
The thermal decomposition of calcium nitrate tetrahydrate is a multi-stage process.[13]
Melting
The first phase transition is the congruent melting of the tetrahydrate. It melts to a liquid at approximately 42.7-43.9 °C.[2][3][5] This transition involves a significant enthalpy of fusion, making it a candidate for thermal energy storage applications.[2]
Dehydration
Following melting, the compound undergoes a complex and progressive dehydration process.[14] This is not a simple, single-step event but rather a series of physical processes including evaporation and boiling of the resulting aqueous solution.[14] Studies using thermogravimetric analysis (TGA) show that the four water molecules are released in distinct steps over a broad temperature range. One common pathway observed is the release of the first water molecule between 50-150 °C, followed by two more between 160-180 °C, and the final water molecule between 190-220 °C.[7][11] The thermal dehydration process starts just above approximately 29 °C (302 K) and continues up to about 202 °C (475 K).[8][12]
Anhydrous Salt Transitions
Once completely dehydrated, the resulting anhydrous calcium nitrate (Ca(NO₃)₂) remains stable until much higher temperatures.[8][12] It melts at approximately 561 °C.[3][15] Soon after melting, at temperatures starting around 500-550 °C, it begins to decompose into solid calcium oxide (CaO) and gaseous nitrogen oxides (NO, NO₂) and oxygen (O₂).[3][7][11]
Experimental Protocols for Characterization
The characterization of these phase transitions relies on several key analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to study the thermal transitions of calcium nitrate tetrahydrate.
-
Principle: It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic events (like melting) and exothermic events are detected as peaks.
-
Application: DSC is used to precisely determine the melting point and the enthalpy of fusion of the tetrahydrate.[2][6] A typical protocol involves heating a small, hermetically sealed sample (to prevent water loss before melting) at a constant rate, for example, 10 K/min.[6] The onset temperature of the endothermic peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
TGA is crucial for understanding the dehydration and decomposition stages.
-
Principle: This technique measures the change in mass of a sample over time as the temperature changes. Mass loss indicates dehydration or decomposition.
-
Application: TGA is used to identify the temperature ranges over which water molecules are lost and to quantify the number of water molecules involved in each step.[7][11][14] By analyzing the TGA curve, researchers can determine the thermal stability of the anhydrous salt and the temperature at which it decomposes.[8][12]
Evolved Gas Analysis (EGA)
To identify the gaseous products released during TGA, the instrument is often coupled with other analytical techniques.
-
Principle: The gas stream exiting the TGA furnace is fed directly into a spectrometer for analysis.
-
Application: Techniques like TG-FTIR (Fourier Transform Infrared Spectroscopy) and TG-MS (Mass Spectrometry) are used to identify the evolved gases.[7][11] For calcium nitrate, this allows for the unambiguous identification of water vapor during dehydration and gases like NO, NO₂, and O₂ during the final decomposition of the anhydrous salt.[7][11]
X-Ray Diffraction (XRD)
XRD is used to analyze the crystallographic structure of the material.
-
Principle: This technique relies on the diffraction of X-rays by the ordered atomic planes within a crystal. The resulting diffraction pattern is unique to a specific crystalline phase.
-
Application: XRD is used to confirm the initial crystal structure of Ca(NO₃)₂·4H₂O and to identify the solid phases present after each thermal event, such as the anhydrous Ca(NO₃)₂ after dehydration and CaO after final decomposition.[2][16]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for thermal analysis and the logical sequence of phase transitions.
Caption: A typical experimental workflow for characterizing phase transitions.
Caption: The sequential phase transitions of Ca(NO₃)₂·4H₂O with increasing temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Calcium nitrate - Wikipedia [en.wikipedia.org]
- 4. mp-1200135: Ca(NO5)2 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]
- 5. gfschemicals.com [gfschemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Nitrate Tetrahydrate - ProChem, Inc. [prochemonline.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Thermal decomposition paths of calcium nitrate tetrahydrate and calcium nitrite | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. What is the thermal stability of Calcium Nitrate Tetrahydrate? - Blog [nitratechem.com]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermodynamic Properties of Calcium Nitrate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of calcium nitrate (B79036) hydrate (B1144303), with a primary focus on the tetrahydrate form (Ca(NO₃)₂·4H₂O). The information is compiled from various scientific sources to assist researchers, scientists, and professionals in drug development in understanding the physicochemical characteristics of this compound. This document presents quantitative data in structured tables, details experimental methodologies, and includes visualizations of key processes.
Core Thermodynamic Properties
Calcium nitrate exists in several hydrated forms, with the tetrahydrate being the most common and stable at ambient conditions.[1] Its thermodynamic properties are crucial for applications ranging from the formulation of cold packs to its use in various chemical syntheses.[1] The dissolution of calcium nitrate tetrahydrate in water is a notably endothermic process.
Physical and Molar Properties
A summary of the fundamental physical and molar properties of anhydrous and tetrahydrate forms of calcium nitrate is presented in Table 1.
| Property | Anhydrous Calcium Nitrate (Ca(NO₃)₂) | Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) |
| Molar Mass | 164.088 g/mol [1] | 236.15 g/mol [1] |
| Appearance | Colorless solid (hygroscopic)[1] | Colorless, hygroscopic, sticky crystals[1][2] |
| Density | 2.504 g/cm³[1] | 1.896 g/cm³[1] |
| Melting Point | 561 °C (1042 °F)[1] | 42.7 °C (108.9 °F)[1] |
| Boiling Point | Decomposes[1] | 132 °C (270 °F)[1] |
Solubility
Calcium nitrate and its tetrahydrate are highly soluble in water. The solubility increases with temperature, as detailed in Table 2.
| Solvent | Temperature | Solubility (Anhydrous) | Solubility (Tetrahydrate) |
| Water | 0 °C (32 °F) | - | 1050 g/L[1] |
| 20 °C (68 °F) | 1212 g/L[1] | 1290 g/L[1] | |
| 40 °C (104 °F) | 2710 g/L[1] | - | |
| 100 °C (212 °F) | - | 3630 g/L[1] |
Enthalpy, Entropy, and Heat Capacity
The thermodynamic parameters related to phase transitions and heat absorption are critical for understanding the energy storage and thermal behavior of calcium nitrate tetrahydrate. These properties are summarized in Table 3.
| Thermodynamic Property | Value | Conditions |
| Enthalpy of Fusion (ΔH_fus) | 36.6 ± 0.2 kJ/mol[3][4] | At melting point (317.1 ± 0.3 K)[3] |
| Entropy of Fusion (ΔS_fus) | 115 ± 1 J/mol·K[3] | At melting point[3] |
| Heat Capacity (C_p) | See Table 4 | 234.15 K to 312.15 K[3][5] |
The heat capacity of calcium nitrate tetrahydrate is temperature-dependent. A polynomial function can be used to express this relationship in the solid phase up to its melting point.[3][5]
Table 4: Temperature Dependency of Heat Capacity of Calcium Nitrate Tetrahydrate [3][5]
The temperature dependency of the heat capacity (Cp) can be expressed by the following polynomial equation for the temperature range of 234.15 K to 312.15 K:
C_p(T) = a + bT + cT² + ...
For detailed coefficients and the precise polynomial equation, refer to the study by Sádovská et al. (2016).[3][4]
Dehydration and Thermal Decomposition
The dehydration of calcium nitrate tetrahydrate is a multi-step process, as revealed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Dehydration Mechanism
Calcium nitrate tetrahydrate melts at approximately 50 °C.[6][7] The subsequent loss of water molecules occurs in distinct stages:
-
Step 1: Release of the first water molecule (1/4 of total water) occurs between 50-150 °C.[6][7]
-
Step 2: Release of the next two water molecules (1/2 of total water) occurs between 160-180 °C.[6][7]
-
Step 3: The final water molecule (1/4 of total water) is released between 190-220 °C.[6][7]
The thermal dehydration process starts at approximately 302 K and continues up to about 475 K.[8][9]
Thermal Decomposition of Anhydrous Calcium Nitrate
Following complete dehydration, the resulting anhydrous calcium nitrate remains stable up to its melting point of around 550-561 °C.[1][6][7] Upon further heating, it decomposes into calcium oxide (CaO), nitrogen dioxide (NO₂), and oxygen (O₂).[6][7] The decomposition process is prominent around 580 °C.[6]
Experimental Protocols
The determination of the thermodynamic properties of calcium nitrate hydrate relies on several key analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with phase transitions, such as melting and dehydration.
-
Objective: To determine the enthalpy of fusion and the melting point of calcium nitrate tetrahydrate.
-
Methodology:
-
A sample of calcium nitrate tetrahydrate is hermetically sealed in an aluminum pan.
-
The sample is subjected to a controlled heating program in a DSC instrument.
-
A common method is continuous heating at a constant rate, for example, 10 K/min, to determine the enthalpy of fusion.[3]
-
For heat capacity measurements, a modified stepwise method is often used. This involves a series of isothermal and heating steps (e.g., 2-minute isotherm followed by a 10 K heating step at 5 K/min, and then a 1-minute isotherm).[5]
-
The heat flow into the sample is measured relative to an empty reference pan.
-
The melting point is determined as the onset temperature of the melting endotherm.[3] The enthalpy of fusion is calculated from the area of the melting peak.
-
Thermogravimetric Analysis (TGA)
TGA is used to quantify the mass changes of a sample as a function of temperature, providing detailed information about dehydration and decomposition processes.
-
Objective: To determine the stoichiometry of hydration and the temperature ranges of dehydration and decomposition.
-
Methodology:
-
A precise amount of calcium nitrate tetrahydrate is placed in a TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[10]
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots mass percentage against temperature, revealing the distinct steps of water loss and subsequent decomposition.
-
Coupling the TGA with a mass spectrometer (MS) or Fourier-transform infrared spectroscopy (FTIR) allows for the identification of the evolved gases (e.g., H₂O, NO₂, O₂).[6]
-
Visualizations
Dehydration Pathway of Calcium Nitrate Tetrahydrate
The following diagram illustrates the stepwise dehydration process of calcium nitrate tetrahydrate as determined by thermal analysis.
Caption: Stepwise dehydration of calcium nitrate tetrahydrate.
Experimental Workflow for Thermodynamic Characterization
This diagram outlines the typical experimental workflow for characterizing the thermodynamic properties of a hydrated salt like calcium nitrate tetrahydrate.
Caption: Workflow for thermodynamic analysis of this compound.
Note on Signaling Pathways: The request for information on signaling pathways related to this compound in the context of drug development did not yield relevant results. As an inorganic salt, its primary applications are not in modulating biological signaling pathways in the manner of typical pharmaceutical compounds. Its relevance in a pharmaceutical context might be as an excipient or in specific formulations where its physicochemical properties are leveraged.
References
- 1. Calcium nitrate - Wikipedia [en.wikipedia.org]
- 2. webbook.nist.gov [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heat capacity and thermal properties of calcium nitrate tetrahydrate and magnesium nitrate hexahydrate with respect to energy storage | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. Thermal decomposition paths of calcium nitrate tetrahydrate and calcium nitrite | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Calcium Nitrate Hydrate as a Precursor for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various nanoparticles using calcium nitrate (B79036) hydrate (B1144303) as a calcium precursor. The methodologies covered include co-precipitation, sol-gel, and hydrothermal synthesis, which are commonly employed for producing nanoparticles for biomedical applications, including drug delivery.
Overview of Nanoparticles Synthesized from Calcium Nitrate Hydrate
This compound (Ca(NO₃)₂·4H₂O) is a versatile and cost-effective precursor for the synthesis of several types of calcium-based nanoparticles. Its high solubility in water and ethanol (B145695) makes it an ideal source of calcium ions for various wet-chemical synthesis routes. The resulting nanoparticles, such as hydroxyapatite (B223615), fluorapatite, and calcium carbonate, are of significant interest in the biomedical field due to their biocompatibility and potential for drug delivery applications.
Common Nanoparticles Synthesized:
-
Hydroxyapatite (HA): A major component of human bone and teeth, HA nanoparticles are widely used in bone tissue engineering and as drug delivery vehicles.
-
Fluorapatite (FA): Similar to hydroxyapatite but with fluoride (B91410) ions, which can enhance stability and biological activity.
-
Calcium Carbonate (CaCO₃): A pH-sensitive material, making it a promising carrier for targeted drug release in acidic tumor microenvironments.[1]
-
Calcium Hydroxide (Ca(OH)₂): Used in various industrial and medical applications, with nanoparticle synthesis being explored for enhanced properties.
Synthesis Methodologies and Experimental Protocols
Co-Precipitation Method for Hydroxyapatite Nanoparticles
The co-precipitation method is a straightforward and widely used technique for synthesizing hydroxyapatite nanoparticles. It involves the controlled precipitation of calcium and phosphate (B84403) ions from a solution.
Experimental Protocol:
-
Prepare Precursor Solutions:
-
Prepare a 0.05 M solution of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) in distilled water.
-
Prepare a 0.03 M solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄) in distilled water.
-
-
pH Adjustment (Optional but Recommended):
-
Adjust the pH of both the calcium and phosphate solutions to 10 using aqueous ammonia (B1221849) (NH₄OH).[2]
-
-
Precipitation:
-
Slowly add the 200 mL of the 0.03 M (NH₄)₂HPO₄ solution to 200 mL of the 0.05 M Ca(NO₃)₂·4H₂O solution under vigorous stirring at room temperature (25°C).[2]
-
-
Maturation and Washing:
-
Continue stirring the resulting milky suspension for a specified period (e.g., 24 hours) to allow for the maturation of the precipitate.
-
Separate the precipitate by filtration.
-
Wash the precipitate repeatedly with distilled water to remove any unreacted ions.
-
-
Drying:
-
Dry the washed precipitate in an oven at 60°C overnight to obtain the final hydroxyapatite nanoparticle powder.[2]
-
Experimental Workflow for Co-Precipitation of Hydroxyapatite Nanoparticles
Caption: Workflow for hydroxyapatite nanoparticle synthesis via co-precipitation.
Sol-Gel Method for Fluorapatite-Hydroxyapatite Nanoparticles
The sol-gel method offers good control over the composition and properties of the resulting nanoparticles.[3]
Experimental Protocol:
-
Prepare Precursor Solutions:
-
Dissolve calcium nitrate tetrahydrate in ethanol.
-
In a separate container, add ammonium (B1175870) fluoride (NH₄F) to triethyl phosphite (B83602) (TEP) in ethanol.
-
-
Mixing and Reaction:
-
Vigorously agitate both solutions separately for 24 hours.[3]
-
Add the calcium-containing solution to the phosphate and fluoride-containing solution.
-
-
Gelation and Aging:
-
Allow the mixture to form a gel and then age it for a specified time.
-
-
Drying and Heat Treatment:
Logical Relationship in Sol-Gel Synthesis
Caption: Key stages in the sol-gel synthesis of nanoparticles.
Hydrothermal Method for Hydroxyapatite Nanoparticles
The hydrothermal method utilizes elevated temperatures and pressures in an aqueous solution to synthesize crystalline nanoparticles.
Experimental Protocol:
-
Prepare Precursor Solutions:
-
Prepare a 0.05 M solution of calcium nitrate tetrahydrate.
-
Prepare a 0.03 M solution of diammonium hydrogen phosphate.
-
-
Mixing and Hydrothermal Reaction:
-
Mix the two solutions.
-
Transfer the mixture to a hydrothermal reactor and heat to the desired temperature (e.g., 120°C or 180°C) for 3 hours.[2]
-
-
Cooling, Washing, and Drying:
-
Allow the reactor to cool down to room temperature.
-
Filter and wash the resulting precipitate with distilled water.
-
Dry the product at 60°C overnight.[2]
-
Quantitative Data Summary
The following tables summarize the quantitative data from various synthesis methods.
Table 1: Synthesis Parameters for Hydroxyapatite Nanoparticles
| Parameter | Co-Precipitation | Hydrothermal |
| Calcium Precursor Conc. | 0.05 M[2] | 0.05 M[2] |
| Phosphate Precursor Conc. | 0.03 M[2] | 0.03 M[2] |
| Ca/P Molar Ratio | 1.67 | 1.67 |
| pH | 10 (adjusted with NH₄OH)[2] | Not specified |
| Temperature | 25°C, 60°C, 120°C, 180°C[2] | 120°C, 180°C[2] |
| Reaction Time | 5 min stirring, 3 h at temp.[2] | 3 hours[2] |
| Resulting Particle Size | Not specified | Not specified |
Table 2: Synthesis Parameters for Other Nanoparticles
| Nanoparticle Type | Synthesis Method | Calcium Precursor Conc. | Other Precursors & Conc. | Ca:P/Other Ratio | Temperature | pH | Resulting Particle Size | Reference |
| Fluorapatite-Hydroxyapatite | Sol-Gel | Not specified | Triethyl phosphite, NH₄F | 1:72 (Ca:P) | 80°C (drying), 550°C (heat treatment) | Not specified | ~20 nm | [3] |
| Calcium Carbonate | Precipitation | 0.1 M | 0.1 M Na₂CO₃ | 1:1 | 25-100°C | Alkaline | ~54 nm | [4] |
| Calcium Hydroxide | Chemical Route | 0.4, 1.0, 1.6 M | NaOH (constant) | Not applicable | Room Temperature | Not specified | Crystallite size decreases with increased Ca(NO₃)₂ conc. |
Application in Drug Delivery: A Conceptual Signaling Pathway
Calcium phosphate-based nanoparticles, such as hydroxyapatite, are often explored for their potential in drug delivery to cancer cells. The acidic microenvironment of tumors can facilitate the dissolution of these nanoparticles, leading to the release of the encapsulated drug.
Conceptual Pathway for pH-Responsive Drug Release
Caption: pH-mediated drug release from calcium phosphate nanoparticles in a tumor.
References
- 1. Recent Developments in CaCO3 Nano-Drug Delivery Systems: Advancing Biomedicine in Tumor Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthesis of fluorapatite–hydroxyapatite nanoparticles and toxicity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium carbonate nano- and microparticles: synthesis methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Calcium Nitrate Tetrahydrate in Hydroponic Nutrient Solutions
Introduction
Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) is a critical component in the formulation of hydroponic nutrient solutions. It serves as a highly soluble and readily available source of two essential macronutrients: calcium (Ca²⁺) and nitrate-nitrogen (NO₃⁻-N).[1][2] Calcium is fundamental for cell wall structure and integrity, while nitrogen is a core component of proteins and chlorophyll (B73375), driving vegetative growth.[3][4][5][6] The use of calcium nitrate is particularly vital in soilless culture, where the nutrient solution is the sole source of these elements for the plants.[7]
These application notes provide detailed protocols for researchers, scientists, and professionals on the proper preparation and management of hydroponic solutions using calcium nitrate tetrahydrate, ensuring optimal nutrient availability and preventing common formulation errors such as nutrient lockout.[8]
Chemical and Physical Properties
Calcium nitrate tetrahydrate is a white, crystalline solid that is highly soluble in water.[9][10] Its hygroscopic nature requires storage in a cool, dry place in a tightly sealed container.[9][11] The dissolution process in water is endothermic, meaning it absorbs heat from the surroundings.[9]
Table 1: Physical and Chemical Properties of Calcium Nitrate Tetrahydrate
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | Ca(NO₃)₂·4H₂O | [10][12] |
| Molecular Weight | 236.15 g/mol | [10][13] |
| Appearance | White crystalline solid | [10] |
| Solubility in Water | 1290 g/L at 20°C | [10] |
| Density | 1.82 - 1.86 g/cm³ | [10][13] |
| Melting Point | ~42.7 - 44°C (decomposes) | [10][13] |
| pH (5% solution) | ~6.0 |[10] |
Role in Plant Physiology and Hydroponics
Role of Calcium (Ca²⁺)
Calcium is a secondary macronutrient vital for several plant functions.[14][15]
-
Cell Wall Structure: Calcium is a key component of calcium pectate, which acts as a "glue" to bind cells together, strengthening cell walls and providing structural integrity.[4][14] This strength helps plants resist diseases and environmental stress.[4][16]
-
Cell Division and Elongation: It plays a critical role in cell signaling, division, and elongation, making it essential for the development of new tissues, particularly in root tips and new leaves.[14][17]
-
Nutrient Transport: Calcium is involved in the transport and retention of other nutrients within the plant.[17] It is absorbed at the root tips and transported through the xylem via transpiration.[3] Because calcium is immobile within the plant (it cannot be translocated from older to younger tissue), a continuous supply is necessary to prevent deficiencies in new growth.[3][17]
-
Deficiency Symptoms: Common symptoms include blossom end rot in tomatoes and peppers, "dead heart" in lettuce, necrosis in young leaves, and stunted growth.[4][14][15]
Role of Nitrate (NO₃⁻)
Nitrate is the most readily available form of nitrogen for plant uptake in hydroponic systems.[5][16]
-
Protein and Chlorophyll Synthesis: Nitrogen is a fundamental building block of amino acids, which form proteins, and is a central component of the chlorophyll molecule, essential for photosynthesis.[5][6][18]
-
pH Regulation: Plant uptake of nitrate (an anion) causes the release of hydroxide (B78521) ions (OH⁻) to maintain charge balance, which tends to increase the pH of the nutrient solution over time.[19] This contrasts with ammonium (B1175870) (NH₄⁺) uptake, which lowers pH.[19]
-
Synergistic Uptake: The presence of nitrate can improve the plant's uptake of cations like potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺).[16]
Quantitative Data
Elemental Composition
Commercial "greenhouse grade" calcium nitrate fertilizers are highly refined and soluble.[20] They typically also contain a small amount of ammoniacal nitrogen.
Table 2: Typical Elemental Composition of Commercial Calcium Nitrate Fertilizers
| Element | Typical Content (% w/w) | Notes |
|---|---|---|
| Total Nitrogen (N) | 15.5% | Comprised of ~14.5% nitrate nitrogen and ~1.0% ammoniacal nitrogen.[16][21] |
| Calcium (Ca) | 19% | Some formulations may contain up to 23.5% Ca.[21][22] |
| Calcium Oxide (CaO) | 23% - 26% | Often listed on fertilizer labels as an alternative to elemental Ca.[11][23] |
Recommended Concentrations
The optimal concentration of calcium in the final nutrient solution depends on the plant species and its developmental stage.
Table 3: General Recommended Calcium Concentrations in Hydroponic Solutions
| Growth Stage | Calcium (Ca) Concentration (ppm) | Reference |
|---|---|---|
| Vegetative | 150 - 200 ppm | [6] |
| Flowering & Fruiting | 200 - 250 ppm | [6] |
| General Range | 80 - 240 ppm |[24] |
Experimental Protocols
Protocol 1: Preparation of a Two-Part (A/B) Nutrient Stock Solution
Rationale: Calcium nitrate cannot be mixed in a concentrated stock solution with fertilizers containing sulfates (e.g., magnesium sulfate (B86663), potassium sulfate) or phosphates (e.g., monopotassium phosphate).[23][25][26] Doing so results in the precipitation of insoluble calcium sulfate or calcium phosphate (B84403), rendering these nutrients unavailable to the plants. Therefore, a two-part "A" and "B" stock solution is the standard protocol.
Materials:
-
Calcium Nitrate Tetrahydrate (Greenhouse Grade)
-
Other required fertilizer salts (e.g., Potassium Nitrate, Monopotassium Phosphate, Magnesium Sulfate, Micronutrient mix)
-
Two separate, clean, opaque containers for stock solutions (labeled "A" and "B")
-
Accurate weighing scale (grams)
-
Distilled or filtered water
-
Stirring apparatus
Methodology:
-
Segregate Fertilizers:
-
Tank A (Calcium Group): Primarily contains Calcium Nitrate. It can also include other compatible salts like potassium nitrate and iron chelates.
-
Tank B (Sulfate/Phosphate Group): Contains all sulfate and phosphate-based fertilizers, such as magnesium sulfate and monopotassium phosphate, along with most micronutrients.[27]
-
-
Calculate Required Amounts:
-
Determine the desired final concentration (in ppm or mg/L) for each element in the nutrient solution (e.g., 90 ppm Ca).[28]
-
Use the following formula to calculate the amount of calcium nitrate needed for your stock solution concentrate.
-
Formula: Grams of Fertilizer = (Desired ppm × Final Volume (L) × Concentrate Factor) / (% Element × 1000)
-
Example Calculation: To make a 100x concentrate for a final solution of 200 ppm Calcium, using a fertilizer that is 19% Ca, for a 10L stock tank:
-
Grams = (200 mg/L × 10 L × 100) / (0.19 × 1000) = 1052.6 grams
-
This calculation determines the amount needed to create a stock solution that, when diluted 100-fold, will achieve the target concentration in the final nutrient solution.
-
-
-
-
Prepare Stock Solution A:
-
Fill the "A" container to approximately 80% of its final volume with distilled or filtered water.[6]
-
Weigh the calculated amount of Calcium Nitrate Tetrahydrate.
-
Slowly add the calcium nitrate to the water while stirring continuously until it is fully dissolved.[6]
-
Add any other "A" group salts (e.g., potassium nitrate, iron chelates) one at a time, ensuring each is fully dissolved before adding the next.
-
Add water to reach the final volume and mix thoroughly.
-
-
Prepare Stock Solution B:
-
Fill the "B" container to approximately 80% of its final volume with distilled or filtered water.
-
Sequentially add the sulfate and phosphate salts (e.g., magnesium sulfate, monopotassium phosphate), dissolving each completely before adding the next.
-
Add the micronutrient mix.
-
Add water to reach the final volume and mix thoroughly.
-
-
Storage:
-
Store the stock solutions in cool, dark place to prevent degradation and algae growth.[6]
-
Protocol 2: Preparation and Management of the Final Nutrient Solution
Rationale: The final diluted solution is what the plants are grown in. Its properties, particularly pH and Electrical Conductivity (EC), must be monitored and maintained within optimal ranges for nutrient uptake.
Materials:
-
Stock Solutions A and B
-
Main reservoir tank
-
pH meter or test strips
-
EC/TDS meter
-
pH Up/Down adjustment solutions
-
Source water (distilled, RO, or tap water with known composition)
Methodology:
-
Dilution:
-
Fill the main reservoir with the required volume of source water.
-
Add the required volume of Stock Solution A to the reservoir and mix thoroughly. Crucially, always allow Solution A to fully disperse in the water before adding Solution B. [16]
-
Add the required volume of Stock Solution B to the reservoir and mix thoroughly. Never mix the concentrated A and B solutions directly.[27][29]
-
-
pH Measurement and Adjustment:
-
After mixing, allow the solution to stabilize for a few minutes.
-
Measure the pH. The optimal range for most hydroponic crops is between 5.5 and 6.5.[6]
-
If the pH is too high, add a small amount of pH Down (e.g., phosphoric acid). If too low, add pH Up (e.g., potassium hydroxide). Add adjustments slowly and re-measure until the target range is achieved.
-
-
EC Measurement and Adjustment:
-
Measure the Electrical Conductivity (EC). The EC indicates the total concentration of dissolved nutrient salts.[30]
-
The target EC value is crop and growth-stage dependent. Compare the reading to the target for your specific recipe.
-
If the EC is too high, dilute the solution by adding more source water.[6][30] If too low, add small, equal amounts of Stock A and Stock B until the target is reached.
-
-
Ongoing Monitoring:
Visualizations
Caption: A/B stock solution system to prevent nutrient precipitation.
References
- 1. cvhydro.com.au [cvhydro.com.au]
- 2. Atom Scientific Ltd | Product | Calcium Nitrate Tetrahydrate 99-102.0% ACS [atomscientific.com]
- 3. Calcium in Hydroponics: The Key to Healthy, Vibrant Growth – We Bought An Acreage [weboughtanacreage.com]
- 4. How Calcium Stimulates Plant Growth - Hydroponic Generations [hydroponicgenerations.com.au]
- 5. Project Feed 1010 | The Nitrogen Cycle: Aquaponics and Hydroponics [projectfeed1010.com]
- 6. crownchampion.com [crownchampion.com]
- 7. sahorticulture.co.za [sahorticulture.co.za]
- 8. 25kg Calcium Nitrate Fertilizer for Hydroponics and Soil - San Corporation [sinooan.com]
- 9. Calcium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 10. gfschemicals.com [gfschemicals.com]
- 11. horticentre.co.nz [horticentre.co.nz]
- 12. merckmillipore.com [merckmillipore.com]
- 13. webbook.nist.gov [webbook.nist.gov]
- 14. The Critical Role of Calcium in Hydroponics - Eutrema [eutrema.co.uk]
- 15. Calcium in Hydroponics | Hydroponics Daily [hydroponicsdaily.podbean.com]
- 16. Mixing Hydroponic Nutrients: 5 Critical Things You Need To Know [growwithoutsoil.com]
- 17. Calcium (Ca) - It's role in plant growth [commercial-hydroponic-farming.com]
- 18. loyalfertilizer.com [loyalfertilizer.com]
- 19. Nitrate, Ammonium and pH in hydroponics – Science in Hydroponics [scienceinhydroponics.com]
- 20. cropking.com [cropking.com]
- 21. iom.mc [iom.mc]
- 22. customhydronutrients.com [customhydronutrients.com]
- 23. eurosolids.com [eurosolids.com]
- 24. Calcium Nitrate Alternatives In Hydroponic & Fertigation Systems - Cropnuts [cropnuts.com]
- 25. How to use Calcium Nitrate 11.5 - 0 - 0 in hydroponics? - Blog [nitratechem.com]
- 26. Trusted Industrial Chemical Manufacturers and Global Nitrate Suppliers | Knlan [knlanchemical.com]
- 27. aeciph.com [aeciph.com]
- 28. extension.psu.edu [extension.psu.edu]
- 29. university.upstartfarmers.com [university.upstartfarmers.com]
- 30. Monitoring and Adjusting Nutrient Levels in Hydroponics - Kryzen [kryzen.com]
Application Notes: Calcium Nitrate in Cement Hydration Acceleration
1. Introduction
Calcium nitrate (B79036) (Ca(NO₃)₂) is a widely utilized chemical admixture in the construction industry, primarily functioning as a setting and hardening accelerator for cement-based materials.[1] Its application is particularly beneficial in scenarios requiring rapid strength development, such as in cold weather concreting, precast concrete manufacturing, and 3D concrete printing.[1][2][3] Calcium nitrate accelerates the hydration reactions of cement, leading to reduced setting times and enhanced early-age compressive strength.[1][4] This document provides a detailed overview of its mechanism of action, application data, and standard testing protocols for researchers and materials scientists.
2. Mechanism of Action
Calcium nitrate accelerates cement hydration through a multi-faceted mechanism, primarily influencing the hydration of the main clinker phases, alite (C₃S) and tricalcium aluminate (C₃A).[3][5]
-
Increased Calcium Ion Concentration : The dissolution of Ca(NO₃)₂ in the mix water increases the concentration of calcium ions (Ca²⁺). This elevation in Ca²⁺ concentration accelerates the supersaturation of the pore solution with respect to calcium hydroxide (B78521) (portlandite, CH). The resulting earlier precipitation of CH provides nucleation sites and triggers a more rapid hydration of alite (C₃S), the primary strength-contributing phase in Portland cement.[6]
-
Influence on Aluminate Hydration : Calcium nitrate affects the hydration of C₃A. It enhances the formation of ettringite and can lead to the formation of a nitrate-containing AFm phase (nitrate-modified calcium aluminate hydrates).[2][3] This process can also reduce the concentration of aluminum in the pore solution, which further contributes to the acceleration of alite hydration.[2]
-
Antifreeze Properties : In cold conditions, calcium nitrate acts as an antifreeze admixture by lowering the freezing point of the mix water, allowing hydration reactions to proceed at temperatures below 0°C.[7]
// Relationships CaNO3 -> PoreSolution [label="Dissolves"]; H2O -> PoreSolution; PoreSolution -> CH_Precipitation [label="Promotes"]; C3S -> CSH_Formation [label="Hydrates to"]; CH_Precipitation -> CSH_Formation [label="Accelerates\nNucleation"]; C3A -> Al_Reduction [label="Reacts with Ca(NO₃)₂"]; Al_Reduction -> CSH_Formation [label="Accelerates C₃S\nHydration"]; C3A -> AFm_Formation [label="Reacts with Ca(NO₃)₂"];
CSH_Formation -> Strength; CSH_Formation -> Setting; } 🔚 Caption: Mechanism of calcium nitrate in accelerating cement hydration.
3. Application Data
The effectiveness of calcium nitrate is dependent on its dosage, the cement composition, and the ambient curing temperature.[7][8]
Table 1: Effect of Calcium Nitrate on Setting Time of Portland Cement Paste
| Ca(NO₃)₂ Dosage (% by cement weight) | Curing Temperature (°C) | Reduction in Initial Setting Time | Reference |
|---|---|---|---|
| 1% | 20 | ~20% | [5][9] |
| 1% | 5 | 61 minutes (~21%) | [7] |
| 2% | 5 | ~58% | [7] |
| 3% | 5 | ~81% | [7] |
| 1% | 0 | 110 minutes (~34%) | [7] |
| 2% | 0 | ~56% | [7] |
| 3% | 0 | ~79% | [7] |
| 3% | -5 | ~40% |[10] |
Table 2: Effect of Calcium Nitrate on Compressive Strength
| Ca(NO₃)₂ Dosage (% by cement weight) | Curing Conditions | Age (days) | Compressive Strength Increase | Reference |
|---|---|---|---|---|
| 1% | 2 days at 5°C, then 20°C | 2 | 34.1% | [7][10] |
| 0.5% | 2 days at 0°C, then 20°C | 2 | 45.6% | [7] |
| 3% | 2 days at -5°C, then 20°C | 28 | Higher than reference cured at 20°C | [7] |
| 3% | 7 days at -10°C, then 20°C | 7 | 2.8 times higher than control | [7] |
| 1% (CPA1) | Cured at 20°C | 7 | 27.6% (29 to 37 MPa) | [3] |
| 1% (CPA1) | Cured at 20°C | 28 | 25.7% (35 to 44 MPa) |[3] |
4. Experimental Protocols
The following protocols outline standard procedures for evaluating the effect of calcium nitrate on cement properties.
4.1 Protocol 1: Determination of Setting Time (Vicat Apparatus)
This protocol is based on the EN 196-3 and IS:4031 (Part 5) standards to determine the initial and final setting times of cement paste.[7][11]
// Define nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="1. Prepare Paste\n- 400g Cement\n- 0.85P Water*\n- Ca(NO₃)₂ dissolved in water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="2. Mix for 3-5 min\nStart stopwatch (t₁)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mould [label="3. Fill Vicat Mould\nLevel the surface", fillcolor="#4285F4", fontcolor="#FFFFFF"]; place [label="4. Place under Vicat Needle\n(1mm square needle)", fillcolor="#FBBC05", fontcolor="#202124"]; test_initial [label="5. Release needle every 2 min", fillcolor="#FBBC05", fontcolor="#202124"]; check_initial [label="Penetration > 5mm\nfrom bottom?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; record_initial [label="6. Record Time (t₂)\nInitial Set Time = t₂ - t₁", fillcolor="#34A853", fontcolor="#FFFFFF"]; replace_needle [label="7. Replace Needle\n(with annular attachment)", fillcolor="#FBBC05", fontcolor="#202124"]; test_final [label="8. Gently apply needle\nto surface", fillcolor="#FBBC05", fontcolor="#202124"]; check_final [label="Needle makes impression\nbut attachment does not?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; record_final [label="9. Record Time (t₃)\nFinal Set Time = t₃ - t₁", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges start -> prep; prep -> mix [label="*P = Water for\nnormal consistency"]; mix -> mould; mould -> place; place -> test_initial; test_initial -> check_initial; check_initial -> test_initial [label="Yes"]; check_initial -> record_initial [label="No"]; record_initial -> replace_needle; replace_needle -> test_final; test_final -> check_final; check_final -> test_final [label="No"]; check_final -> record_final [label="Yes"]; record_final -> end; } 🔚 Caption: Workflow for determining cement setting time via Vicat test.
Methodology:
-
Preparation : Determine the water required for normal consistency (P) of the cement. For the test, prepare a cement paste using 400 g of cement and a water quantity of 0.85P.[11] The required dosage of calcium nitrate should be pre-dissolved in the mixing water.[3]
-
Mixing : Mix the paste for 3 to 5 minutes. Start a stopwatch at the moment water is added to the cement (t₁).[11]
-
Moulding : Fill the Vicat mould with the paste, level the surface, and place it on a non-porous plate.[12]
-
Initial Set : Place the mould under the Vicat apparatus fitted with the 1mm square needle. Gently lower the needle to the surface and release it.[11]
-
Measurement : Repeat the needle release every 2-10 minutes. The initial setting time (t₂) is reached when the needle fails to penetrate the block to a point 5 to 7 mm from the bottom of the mould.[12][13]
-
Final Set : Replace the needle with one that has an annular attachment. The final setting time (t₃) is reached when the needle makes an impression on the surface, but the annular attachment does not.[11][12]
-
Calculation :
-
Initial Setting Time = t₂ - t₁
-
Final Setting Time = t₃ - t₁[13]
-
4.2 Protocol 2: Determination of Compressive Strength
This protocol is based on standards such as EN 12390-3 for testing the compressive strength of hardened concrete specimens.[8]
// Define nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; design [label="1. Mix Design\n- Define w/c ratio, aggregate\n- Add Ca(NO₃)₂ to mix water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="2. Mix Concrete", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cast [label="3. Cast Cubes\n(e.g., 100mm or 150mm)\nCompact in layers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cure [label="4. Cure Specimens\n- Demould after 24h\n- Cure under specified\nconditions (temp, humidity)", fillcolor="#FBBC05", fontcolor="#202124"]; test_age [label="5. At Test Age (e.g., 2, 7, 28d)\nRemove from curing", fillcolor="#FBBC05", fontcolor="#202124"]; prepare_test [label="6. Prepare for Testing\n- Surface dry\n- Measure dimensions", fillcolor="#FBBC05", fontcolor="#202124"]; compress [label="7. Place in Compression Machine\nApply load at constant rate\nuntil failure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; record [label="8. Record Max Load (F)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="9. Calculate Strength\nStrength = F / Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges start -> design; design -> mix; mix -> cast; cast -> cure; cure -> test_age; test_age -> prepare_test; prepare_test -> compress; compress -> record; record -> calculate; calculate -> end; } 🔚 Caption: Workflow for determining the compressive strength of concrete.
Methodology:
-
Mixture Preparation : Prepare the concrete mixture according to a specified design, including cement, aggregates, water, and the desired dosage of calcium nitrate.[8]
-
Casting : Cast the concrete into standard cube moulds (e.g., 100x100x100 mm or 150x150x150 mm).[8][14] Compact the concrete thoroughly.
-
Curing : Demould the specimens after 24 hours. Cure them under specified conditions. For studies involving low temperatures, specimens may be kept in a controlled chamber for an initial period (e.g., 2 days at -5°C) before being transferred to a standard water curing tank (e.g., 20°C) for the remaining duration.[7][8]
-
Testing : At the designated age (e.g., 2, 7, or 28 days), remove the cubes from curing and wipe them surface-dry.[14]
-
Measurement : Place the cube in a compression testing machine and apply a continuous load at a constant rate until the specimen fails.[14][15]
-
Calculation : Record the maximum load applied (F). The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the cube.
4.3 Protocol 3: Isothermal Calorimetry
Isothermal calorimetry is used to measure the heat of hydration, providing insight into the reaction kinetics.[16]
Methodology:
-
Sample Preparation : Prepare a cement paste with a specific water-to-cement ratio (e.g., 0.5). The calcium nitrate is pre-dissolved in the mixing water.[16]
-
Mixing : Mix the components externally, often with high-speed mixing to ensure homogeneity.
-
Measurement : Place a precise amount of the fresh paste into an ampoule and insert it into the isothermal calorimeter (e.g., TAM Air).[16]
-
Data Acquisition : Record the heat flow (in mW/g) and cumulative heat (in J/g) over a period of time, typically 72 hours or longer. The data reveals the timing and intensity of the main hydration peaks, showing the accelerating effect of the admixture.[6]
References
- 1. Calcium Nitrate Accelerating Admixture | Function, Benefits, and Applications [superplasticizers.com]
- 2. Working mechanism of calcium nitrate as an accelerator for Portland cement hydration [ouci.dntb.gov.ua]
- 3. Analyzing the Effects of Calcium Nitrate over White Portland Cement: A Multi-Scale Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. e-tarjome.com [e-tarjome.com]
- 6. ingenio-web.it [ingenio-web.it]
- 7. irsm.cas.cz [irsm.cas.cz]
- 8. Effect of Calcium Nitrate on the Properties of Portland–Limestone Cement-Based Concrete Cured at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. INITIAL & FINAL SETTING TIME (IS:4031-Part 5-1988) - CivilBlog.Org [civilblog.org]
- 12. Experiment no 03 setting time of cement. | PDF [slideshare.net]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
- 15. rhd.gov.bd [rhd.gov.bd]
- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]
Application Notes and Protocols: Calcium Nitrate Hydrate in Molten Salt for Heat Transfer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of calcium nitrate (B79036) hydrate (B1144303) in molten salt mixtures as a heat transfer fluid (HTF) and for thermal energy storage (TES). The inclusion of calcium nitrate is particularly advantageous for lowering the melting point of traditional nitrate salt mixtures, thereby expanding their operational temperature range and improving overall efficiency in applications such as concentrated solar power (CSP).
Introduction
Molten salts are excellent high-temperature heat transfer fluids and thermal energy storage media due to their high thermal stability, large heat capacity, and low vapor pressure. A common challenge with standard binary nitrate mixtures, such as Solar Salt (a mixture of sodium nitrate and potassium nitrate), is their relatively high melting point. The addition of calcium nitrate, often in its hydrated form (Calcium Nitrate Tetrahydrate, Ca(NO₃)₂·4H₂O), effectively depresses the melting point of the resulting ternary or quaternary salt mixture. This allows for a wider operational window and reduces the risk of salt solidification in the system.
Data Presentation: Thermophysical Properties
The following tables summarize the key thermophysical properties of calcium nitrate tetrahydrate and various molten salt mixtures containing calcium nitrate.
Table 1: Thermophysical Properties of Calcium Nitrate Tetrahydrate
| Property | Value | Reference |
| Melting Point | 43.9 ± 0.3 °C (317.1 ± 0.3 K) | [1][2] |
| Enthalpy of Fusion | 36.6 ± 0.2 kJ/mol | [1][2] |
| Molecular Weight | 236.15 g/mol | N/A |
| Decomposition | Dehydration begins above 50°C, with complete dehydration to anhydrous Ca(NO₃)₂ around 220°C. The anhydrous salt melts at approximately 550°C and decomposes into CaO, O₂, NO, and NO₂.[3] | [3] |
Table 2: Properties of Calcium Nitrate-Containing Molten Salt Mixtures
| Mixture Composition (wt%) | Melting Point (°C) | Decomposition Temperature (°C) | Specific Heat Capacity (J/g°C) | Reference |
| 16% NaNO₃ - 48% KNO₃ - 36% Ca(NO₃)₂ | ~109 | >500 | ~1.5 | [4] |
| 7% NaNO₃ - 45% KNO₃ - 48% Ca(NO₃)₂ | ~131 | ~510 | ~1.45 | [2] |
| 15% NaNO₃ - 43% KNO₃ - 42% Ca(NO₃)₂ | ~140 | ~510 | ~1.48 | [2] |
| 10% NaNO₃ - 40% KNO₃ - 20% Ca(NO₃)₂ - 30% LiNO₃ | 97.1 | >500 | 6.33 | [5] |
| 14% NaNO₃ - 48% KNO₃ - 13% LiNO₃ - 25% Ca(NO₃)₂ | 111.7 | >500 | 2.06 | [5] |
Experimental Protocols
Preparation of Calcium Nitrate-Based Molten Salt Mixtures
This protocol describes the preparation of a homogenous molten salt mixture using the static fusion method.
Materials:
-
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Sodium Nitrate (NaNO₃)
-
Potassium Nitrate (KNO₃)
-
Lithium Nitrate (LiNO₃) (optional)
-
High-purity deionized water
-
Ceramic or high-temperature resistant glass beaker
-
Muffle furnace or a temperature-controlled oven
-
Stirring rod (ceramic or stainless steel)
Procedure:
-
Drying of Anhydrous Salts: Dry the anhydrous salts (NaNO₃, KNO₃, LiNO₃) in an oven at 120°C for at least 24 hours to remove any absorbed moisture.[5] Calcium nitrate tetrahydrate should not be pre-dried.
-
Weighing: Accurately weigh the required amounts of each salt according to the desired weight percentages.
-
Mixing:
-
For small batches (1-2 g), dissolve the weighed salts, including the calcium nitrate tetrahydrate, in a minimal amount of deionized water in a beaker to ensure molecular mixing.[6]
-
For larger batches, physically mix the powdered salts thoroughly in the beaker.
-
-
Dehydration and Melting:
-
If dissolved in water, place the beaker in an oven at 80°C with a nitrogen purge to evaporate the water.[6]
-
Place the beaker containing the salt mixture (either the dried dissolved mixture or the physically mixed powder) into a muffle furnace.
-
Slowly heat the furnace to 150-155°C to drive off the water of hydration from the calcium nitrate tetrahydrate.[3] Hold at this temperature for several hours until all visible moisture is gone.
-
Gradually increase the furnace temperature to 250°C to ensure all water is removed.[6]
-
Further increase the temperature to 400°C and hold for 4-8 hours to ensure complete melting and homogenization of the salt mixture.[5]
-
-
Cooling and Storage:
-
Turn off the furnace and allow the molten salt to cool down to room temperature naturally.
-
The resulting solid salt mixture is hygroscopic and should be stored in a desiccator or a tightly sealed container to prevent moisture absorption.
-
Characterization of Thermophysical Properties
Instrument: Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Place a small amount (5-10 mg) of the prepared molten salt mixture into a hermetically sealed aluminum or gold crucible. An empty, sealed crucible is used as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
-
Measurement:
-
Place the sample and reference crucibles into the DSC cell.
-
Heat the sample at a constant rate of 10°C/min under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset temperature of the melting endotherm.
-
The enthalpy of fusion is calculated by integrating the area of the melting peak.
-
Perform at least three measurements on different samples to ensure reproducibility.[6]
-
Instrument: Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (10-20 mg) of the molten salt mixture into a ceramic (alumina) crucible.
-
Measurement:
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 700-900°C) at a heating rate of 10-20°C/min under a continuous nitrogen purge.
-
Record the sample mass as a function of temperature.
-
The onset of mass loss indicates the beginning of decomposition. The decomposition temperature is often reported as the temperature at which a certain percentage of mass loss (e.g., 3%) occurs.
-
Visualizations
Experimental Workflow for Molten Salt Preparation and Characterization
Caption: Workflow for the preparation and thermal analysis of calcium nitrate-based molten salts.
Logical Relationship of Factors Affecting Molten Salt Performance
Caption: Interplay of composition, properties, and performance of molten salt heat transfer fluids.
References
- 1. Event Website - Fourwaves [event.fourwaves.com]
- 2. elib.dlr.de [elib.dlr.de]
- 3. AU2013320326B2 - Use of a calcium potassium nitrate salt for the manufacture of a heat transfer fluid - Google Patents [patents.google.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. atlantis-press.com [atlantis-press.com]
- 6. osti.gov [osti.gov]
Preparation of Calcium Nitrate Stock Solution for Plant Tissue Culture: Application Notes and Protocols
Introduction
Calcium is an essential macronutrient for plant growth and development, playing a crucial role in cell wall structure, membrane integrity, and as a secondary messenger in signal transduction pathways.[1][2] In plant tissue culture, calcium is typically supplied in the form of calcium nitrate (B79036) or calcium chloride.[3][4][5] Calcium nitrate is often preferred as it provides both calcium and nitrate, another essential macronutrient.[6] To streamline the process of media preparation and avoid issues with precipitation of salts, it is common practice to prepare concentrated stock solutions of different components. This document provides a detailed protocol for the preparation of a calcium nitrate stock solution for use in plant tissue culture media, such as the widely used Murashige and Skoog (MS) medium.[7]
Quantitative Data Summary
Calcium nitrate is available in two common forms: anhydrous (Ca(NO₃)₂) and tetrahydrate (Ca(NO₃)₂·4H₂O). It is critical to use the correct molecular weight for calculations to ensure the final concentration of calcium in the culture medium is accurate. The tetrahydrate form is more commonly used and is highly soluble in water.[8][9]
| Chemical Formula | Molar Mass ( g/mol ) | Common Form in Lab |
| Ca(NO₃)₂ (Anhydrous) | 164.09[8][9][10][11][12] | Less common, hygroscopic |
| Ca(NO₃)₂·4H₂O (Tetrahydrate) | 236.15[8][11][13][14][15] | Common, hygroscopic[16] |
The standard Murashige and Skoog (MS) medium requires a final concentration of 440 mg/L of calcium chloride dihydrate (CaCl₂·2H₂O), which provides the necessary calcium ions.[5][17] However, when using calcium nitrate, the amount needs to be calculated to provide an equivalent amount of calcium. For the purpose of this protocol, we will prepare a 100x stock solution of calcium nitrate tetrahydrate.
| Stock Solution Component | Molar Mass ( g/mol ) | Amount for 1L of 100x Stock Solution | Final Concentration in 1x MS Medium |
| Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) | 236.15 | 44.0 g | 440 mg/L |
Experimental Protocol: Preparation of 100x Calcium Nitrate Stock Solution
This protocol outlines the steps to prepare 1 liter of a 100-fold concentrated stock solution of calcium nitrate tetrahydrate.
3.1. Materials and Equipment
-
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O), tissue culture grade
-
Deionized or distilled water
-
1000 mL volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula and weighing paper/boat
-
Autoclavable storage bottle
-
Autoclave
3.2. Procedure
-
Preparation: Ensure all glassware is thoroughly cleaned and rinsed with deionized water.
-
Weighing: Accurately weigh 44.0 g of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) using a weighing balance.
-
Dissolving:
-
Add approximately 800 mL of deionized water to a beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Gradually add the weighed calcium nitrate tetrahydrate to the water.
-
Continue stirring until the salt is completely dissolved. The dissolution of calcium nitrate tetrahydrate is endothermic, so the solution will cool down.[8]
-
-
Final Volume Adjustment:
-
Carefully transfer the dissolved solution into a 1000 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the salt is transferred.
-
Add deionized water to the flask until the bottom of the meniscus reaches the 1000 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
-
Sterilization and Storage:
-
Transfer the stock solution into a clean, autoclavable storage bottle.
-
Sterilize the solution by autoclaving at 121°C and 15 psi for 20 minutes.
-
After cooling, store the stock solution in a refrigerator at 4°C. It is advisable to store calcium-containing stock solutions separately to prevent precipitation.
-
3.3. Usage To prepare 1 liter of working culture medium, add 10 mL of the 100x calcium nitrate stock solution to the final volume of the medium before adjusting the pH and adding gelling agents.
Diagrams
Caption: Experimental workflow for preparing a 100x calcium nitrate stock solution.
Caption: Logical relationship of stock solutions in complete culture medium.
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. labassociates.com [labassociates.com]
- 3. himedialabs.com [himedialabs.com]
- 4. Murashige and Skoog Complete Medium-50X Concentrate liquid | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. tmmedia.in [tmmedia.in]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Plant tissue culture media components | PPT [slideshare.net]
- 8. Calcium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 9. byjus.com [byjus.com]
- 10. Calcium nitrate anhydrous [chembk.com]
- 11. Calcium nitrate - Wikipedia [en.wikipedia.org]
- 12. valudor.com [valudor.com]
- 13. 硝酸カルシウム 四水和物 - Calcium nitrate tetrahydrate [sigmaaldrich.com]
- 14. Calcium Nitrate Tetrahydrate - ProChem, Inc. [prochemonline.com]
- 15. webbook.nist.gov [webbook.nist.gov]
- 16. phytotechlab.com [phytotechlab.com]
- 17. plantcelltechnology.com [plantcelltechnology.com]
Application Notes and Protocols: The Role of Calcium Nitrate in Preventing Blossom End Rot in Tomatoes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blossom End Rot (BER) is a physiological disorder in tomatoes (Solanum lycopersicum) characterized by a dark, sunken lesion at the blossom end of the fruit. This disorder is primarily attributed to a localized calcium deficiency within the developing fruit, which compromises cell membrane integrity and leads to cell collapse.[1] While environmental factors such as inconsistent watering and high temperatures can exacerbate BER, ensuring an adequate supply of soluble calcium is a critical preventative measure. Calcium nitrate (B79036) (Ca(NO₃)₂) serves as a highly effective source of both calcium and nitrogen, essential nutrients for robust plant growth and fruit development. These application notes provide a comprehensive overview and detailed protocols for the use of calcium nitrate in research and agricultural settings to mitigate the incidence of BER in tomatoes.
Calcium's role in the plant is multifaceted. It is a crucial component of cell walls, providing structural integrity, and it acts as a secondary messenger in various signal transduction pathways that regulate growth and response to stress.[2][3] The nitrate component of calcium nitrate is readily available for plant uptake and supports vigorous vegetative growth.
Mechanism of Action: Calcium Uptake, Transport, and Function
Understanding the physiological pathway of calcium within the tomato plant is fundamental to the effective application of calcium nitrate for BER prevention.
Calcium Uptake and Transport:
Calcium is taken up from the soil solution by the root tips.[4] Its movement into the root and subsequently into the xylem is a regulated process. Once in the xylem, calcium is transported upward to the shoots and fruits primarily through the transpiration stream.[5][6][7] This mode of transport means that organs with higher transpiration rates, such as mature leaves, tend to accumulate more calcium than organs with lower transpiration rates, like the developing fruit. This inherent transport limitation is a key reason why localized calcium deficiency can occur in the fruit, even when soil calcium levels are adequate.
Factors that negatively impact transpiration, such as high humidity or waterlogged soil, can therefore inhibit calcium transport to the fruit and increase the risk of BER. Similarly, excessive nitrogen fertilization can promote vigorous leaf growth, which competes with the fruit for available calcium.[7]
Cellular Role of Calcium in Preventing BER:
At the cellular level, calcium ions (Ca²⁺) play a vital role in stabilizing cell membranes and strengthening cell walls by cross-linking pectin (B1162225) molecules.[3][4][8] A sufficient supply of calcium to the developing fruit ensures the structural integrity of the cells at the blossom end. When calcium is deficient, cell membranes become leaky, leading to cell collapse and the characteristic necrotic tissue of BER.
Signaling Pathway of Calcium in Tomato Fruit Development
// Nodes Soil_Ca [label="Calcium Nitrate in\nSoil Solution (Ca²⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; Root_Uptake [label="Root Tip Uptake", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Xylem_Loading [label="Xylem Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transpiration_Stream [label="Transpiration-driven\nXylem Transport", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fruit_Delivery [label="Delivery to\nDeveloping Fruit", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Uptake [label="Cellular Uptake\nin Fruit Tissue", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Wall [label="Strengthens Cell Wall\n(Calcium Pectate)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Membrane [label="Maintains Cell\nMembrane Integrity", fillcolor="#FBBC05", fontcolor="#202124"]; Secondary_Messenger [label="Ca²⁺ as Secondary Messenger\n(Hormonal Signaling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BER_Prevention [label="Prevention of\nBlossom End Rot", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Soil_Ca -> Root_Uptake; Root_Uptake -> Xylem_Loading; Xylem_Loading -> Transpiration_Stream; Transpiration_Stream -> Fruit_Delivery; Fruit_Delivery -> Cellular_Uptake; Cellular_Uptake -> Cell_Wall; Cellular_Uptake -> Cell_Membrane; Cellular_Uptake -> Secondary_Messenger; Cell_Wall -> BER_Prevention; Cell_Membrane -> BER_Prevention; Secondary_Messenger -> BER_Prevention [style=dashed]; } Caption: Simplified Calcium Signaling Pathway in Tomato Fruit Development.
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from research investigating the efficacy of calcium nitrate in preventing blossom end rot in tomatoes.
Table 1: Effect of Calcium Nitrate Concentration on Blossom End Rot Incidence and Fruit Yield
| Treatment (Calcium Nitrate) | BER Incidence (%) | Marketable Yield ( kg/m ²) | Reference |
| 0.425 mmol/L (50% reduced) | 14.0 | 13.77 | Benko et al., 2012[9] |
| 0.85 mmol/L (Standard) | 12.5 | 25.24 | Benko et al., 2012[9] |
| 1.275 mmol/L (50% increased) | 11.6 | - | Benko et al., 2012[9] |
| 1.70 mmol/L (100% increased) | 12.1 | - | Benko et al., 2012[9] |
Table 2: Effect of Soil-Applied Calcium Nitrate on Blossom End Rot and Tomato Fruit Production
| Treatment ( g/polybag ) | Number of Fruits with BER | Number of Harvested Fruits | Weight of Harvested Fruits (g) | Reference |
| 0.0 g (Control) | Highest | Lowest | Lowest | Sarijan et al., 2025[10] |
| 0.88 g | Reduced | Increased | Increased | Sarijan et al., 2025[10] |
| 1.33 g | Lowest | Highest | Highest | Sarijan et al., 2025[10] |
| 1.77 g | Slightly higher than 1.33g | Lower than 1.33g | Lower than 1.33g | Sarijan et al., 2025[10] |
Experimental Protocols
The following protocols are provided as a guide for researchers. Specific concentrations and application frequencies may need to be optimized based on tomato cultivar, growing conditions, and soil/media composition.
Soil Drench/Fertigation Application Protocol
This method is generally considered more effective for preventing BER as it delivers calcium directly to the root system for transport through the xylem.[5]
Objective: To evaluate the efficacy of different concentrations of soil-applied calcium nitrate in preventing blossom end rot in tomatoes.
Materials:
-
Tomato plants (specify cultivar) at the pre-flowering stage.
-
Calcium nitrate (Ca(NO₃)₂).
-
Growth medium (e.g., soil, potting mix, hydroponic substrate).
-
Controlled environment greenhouse or field plots.
-
Fertigation system or manual watering equipment.
-
Instrumentation for measuring pH and electrical conductivity (EC) of the nutrient solution.
Methodology:
-
Plant Establishment: Grow tomato plants under standard conditions until the initiation of the first flower cluster.
-
Experimental Design: A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of environmental variability.[10]
-
Treatment Groups:
-
Control Group: Standard nutrient solution without supplemental calcium nitrate.
-
Treatment Groups: Standard nutrient solution supplemented with varying concentrations of calcium nitrate (e.g., 0.5, 1.0, 1.5, 2.0 g/L).
-
-
Application:
-
Prepare stock solutions of calcium nitrate.
-
For fertigation systems, inject the calcium nitrate solution into the irrigation water to achieve the desired final concentration.
-
For manual application, apply a specified volume of the treatment solution to the base of each plant (e.g., 200 mL per plant) at regular intervals (e.g., weekly).
-
-
Application Timing: Begin applications at the onset of flowering and continue through the fruit development period.
-
Data Collection:
-
Monitor plants regularly for the appearance of BER symptoms.
-
At each harvest, count the number of healthy and BER-affected fruits for each plant.
-
Measure the total weight of marketable and non-marketable (due to BER) fruit.
-
Calculate the percentage of BER incidence.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatment groups.
Foliar Spray Application Protocol
While generally less effective than soil application for BER prevention due to the limited mobility of calcium from leaves to fruit, foliar sprays can be used as a supplementary treatment.
Objective: To assess the effectiveness of foliar-applied calcium nitrate as a supplementary measure to reduce BER incidence.
Materials:
-
Tomato plants with developing fruit.
-
Calcium nitrate (Ca(NO₃)₂).
-
Surfactant (to improve leaf adhesion).
-
Spray bottles or a backpack sprayer.
-
Distilled water.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of calcium nitrate (e.g., 10 g/L).
-
Prepare the final spray solution by diluting the stock solution to the desired concentration (e.g., 2-4 g/L).
-
Add a surfactant according to the manufacturer's instructions.
-
-
Application:
-
Apply the foliar spray to the entire plant, ensuring thorough coverage of the leaves and developing fruit.
-
Applications should be made in the early morning or late evening to avoid leaf burn.
-
-
Application Frequency: Apply the foliar spray at regular intervals (e.g., every 7-10 days) starting from early fruit development.
-
Data Collection and Analysis: Follow the same data collection and statistical analysis procedures as described in the soil drench protocol.
Experimental Workflow Diagram
// Nodes Plant_Establishment [label="Tomato Plant Establishment\n(Pre-flowering Stage)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization into\nTreatment Groups (RCBD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment_Application [label="Calcium Nitrate Application\n(Soil Drench or Foliar Spray)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Regular Monitoring for\nBER Symptoms", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Collection [label="Data Collection at Harvest\n(Fruit Count and Weight)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Statistical Analysis\n(ANOVA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on Efficacy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Plant_Establishment -> Randomization; Randomization -> Treatment_Application; Treatment_Application -> Monitoring; Monitoring -> Data_Collection; Data_Collection -> Analysis; Analysis -> Conclusion; } Caption: Experimental Workflow for Evaluating Calcium Nitrate Efficacy.
Conclusion and Recommendations
The evidence strongly supports the use of calcium nitrate as a preventative measure against blossom end rot in tomatoes. For optimal results, soil application through drenching or fertigation is the recommended primary method of delivery. This ensures that calcium is available for uptake by the roots and transport to the developing fruit via the xylem. Foliar applications can be used as a supplementary treatment but should not be relied upon as the sole source of calcium for BER prevention.
Researchers should conduct cultivar-specific trials to determine the optimal concentration and application timing of calcium nitrate for different tomato varieties and growing conditions. Further investigation into the cellular mechanisms of calcium transport and signaling in tomato fruit will provide a more complete understanding of BER etiology and may lead to the development of more targeted and effective prevention strategies.
References
- 1. Blossom-end rot: a century-old problem in tomato (Solanum lycopersicum L.) and other vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fruit Calcium: Transport and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Calcium in Tomato Production | Yara United States [yara.us]
- 4. sustainablefarming.com.au [sustainablefarming.com.au]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. www2.hawaii.edu [www2.hawaii.edu]
- 8. Calcium in tomato nutrition: - SEIPASA [seipasa.com]
- 9. INCIDENCE OF TOMATO BLOSSOM-END ROT AT DIFFERENT CALCIUM LEVELS | International Society for Horticultural Science [ishs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Calcium Nitrate Tetrahydrate as a Nitrating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium nitrate (B79036) tetrahydrate, in combination with acetic acid, serves as a mild, safe, and environmentally benign nitrating agent for organic synthesis. This reagent system offers an effective alternative to the conventional hazardous nitrating mixtures of nitric and sulfuric acids. It is particularly efficient for the regioselective nitration of activated aromatic compounds, such as phenols and their derivatives. The reactions can be conducted under conventional heating or accelerated using microwave irradiation, often resulting in good to excellent yields. The byproducts, primarily calcium acetate, are non-toxic and can be repurposed, aligning with the principles of green chemistry. This document provides detailed application notes, experimental protocols, and a summary of reaction parameters for the nitration of various phenolic compounds using calcium nitrate tetrahydrate.
Introduction
Aromatic nitro compounds are crucial intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. Traditional nitration methods typically employ a corrosive and hazardous mixture of concentrated nitric acid and sulfuric acid, which presents significant safety and environmental concerns. The use of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) in acetic acid has emerged as a greener and safer alternative for the nitration of electron-rich aromatic rings.[1][2][3][4] The reaction is believed to proceed through the in-situ formation of nitric acid, which then generates the electrophilic nitronium ion (NO₂⁺) responsible for the aromatic substitution.[1][4] This method is particularly advantageous for the nitration of sensitive substrates that may not tolerate harsh acidic conditions.
Applications in Organic Synthesis
The primary application of calcium nitrate tetrahydrate as a nitrating agent is in the electrophilic substitution of activated aromatic rings, most notably phenols and their derivatives. This methodology has been successfully employed for the synthesis of various nitroaromatics, demonstrating good yields and, in many cases, high regioselectivity.
Nitration of Phenolic Compounds
Phenols and substituted phenols are readily nitrated using calcium nitrate tetrahydrate in acetic acid. The reaction conditions can be tailored, with microwave irradiation offering a significant acceleration of the reaction time from hours to minutes.[1][2][5]
Key Advantages:
-
Safety: Avoids the use of highly corrosive and dangerous concentrated acids.[1][3]
-
Green Chemistry: The reagents are less hazardous, and the byproducts, such as calcium acetate, are environmentally benign and can be useful as agrochemicals.[2][4][6]
-
Selectivity: Often provides good regioselectivity for the mono-nitration of phenols.[1]
-
Versatility: Applicable to a range of substituted phenols.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the nitration of various phenolic compounds using calcium nitrate tetrahydrate.
| Substrate | Product | Reagents | Solvent | Conditions | Time | Yield (%) |
| Phenol | p-Nitrophenol | Ca(NO₃)₂·4H₂O, Acetic Acid | Glacial Acetic Acid | Microwave (900W) | 1 min | 89 |
| Salicylic (B10762653) Acid | 4-Nitrosalicylic Acid | Ca(NO₃)₂·4H₂O, Acetic Acid | Acetic Acid | Water Bath (>80 °C) | 1 min | 50 |
| p-Hydroxyacetophenone | 4-Hydroxy-3-nitroacetophenone | Ca(NO₃)₂·4H₂O, Acetic Acid | Glacial Acetic Acid | Microwave | 1 min | 83 |
| p-Hydroxybenzaldehyde | 4-Hydroxy-3-nitrobenzaldehyde (B41313) | Ca(NO₃)₂·4H₂O, Acetic Acid | Glacial Acetic Acid | Reflux | 3 h | Good |
Experimental Protocols
Protocol 1: Microwave-Assisted Nitration of Phenol
Materials:
-
Phenol (1.0 mL)
-
Calcium nitrate tetrahydrate (2.0 g)
-
Glacial acetic acid (5.0 mL)
-
Erlenmeyer flask
-
Microwave oven (e.g., 900W output at 2450MHz)
-
Ice-cold water
-
Filtration apparatus
Procedure:
-
In an Erlenmeyer flask, combine 1.0 mL of phenol, 2.0 g of calcium nitrate tetrahydrate, and 5.0 mL of glacial acetic acid.[1]
-
Stir the mixture to ensure homogeneity.
-
Cover the flask and place it in the center of the microwave oven.
-
Irradiate the reaction mixture for 1 minute at 900W. A darkening of the mixture will be observed.[1]
-
Carefully remove the flask from the microwave and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove any residual acid, and dry.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Conventional Heating for the Nitration of Salicylic Acid
Materials:
-
Salicylic acid (1.0 g)
-
Calcium nitrate tetrahydrate (1.5 g)
-
Acetic acid (5 mL)
-
Round-bottom flask
-
Water bath
-
Ice-cold water
-
Filtration apparatus
-
Refrigerator
Procedure:
-
Dissolve 1.5 g of calcium nitrate tetrahydrate in 5 mL of warm acetic acid in a round-bottom flask.[6]
-
Add 1.0 g of salicylic acid to the solution.
-
Heat the mixture in a boiling water bath (maintained at >80 °C) for 1 minute. The salicylic acid should dissolve completely, and the solution will turn dark red.[6]
-
Immediately pour the hot reaction mixture into 10 mL of ice-cold water.
-
Place the resulting turbid, dark red solution in a refrigerator for at least four hours to allow for complete crystallization.[6]
-
Collect the yellow crystals by filtration.
-
Wash the crystals with a minimum amount of ice-cold water to remove acetic acid and byproducts.[6]
-
Dry the purified product.
Protocol 3: Nitration of p-Hydroxybenzaldehyde under Reflux
Materials:
-
p-Hydroxybenzaldehyde (2.0 g)
-
Calcium nitrate tetrahydrate (4.7 g, 28.640 mmol)
-
Glacial acetic acid (10 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice-cold water
-
Filtration apparatus
-
Methanol (B129727) for recrystallization
Procedure:
-
Place 2.0 g of p-hydroxybenzaldehyde in a 50 mL round-bottom flask fitted with a reflux condenser.[3]
-
Prepare a mixture of 4.7 g of calcium nitrate tetrahydrate and 10 mL of glacial acetic acid and add it to the flask.[3]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 50:50 mixture of chloroform (B151607) and petroleum ether as the mobile phase).[3]
-
After approximately 3 hours, stop the heating and allow the mixture to cool to room temperature.[3]
-
Pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the crude product.[3]
-
Filter the solid, wash it thoroughly with water, and dry.
-
Recrystallize the dried product from methanol to obtain the purified 4-hydroxy-3-nitrobenzaldehyde as light yellow crystals.[3]
Visualizations
Reaction Mechanism Pathway
Caption: Proposed reaction pathway for nitration using calcium nitrate tetrahydrate and acetic acid.
General Experimental Workflow
Caption: General experimental workflow for the nitration of aromatic compounds.
References
- 1. Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. sciencemadness.org [sciencemadness.org]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. scribd.com [scribd.com]
Application Notes and Protocols: Calcium Nitrate for Odor Control in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of calcium nitrate (B79036) for the control of odors, primarily hydrogen sulfide (B99878) (H₂S), in wastewater treatment systems. Detailed experimental protocols and quantitative data are presented to guide research and application in this field.
Introduction
Odor nuisance, primarily caused by the formation of hydrogen sulfide (H₂S) under anaerobic conditions, is a significant challenge in wastewater collection and treatment systems. H₂S is a colorless, toxic gas with a characteristic rotten egg smell, and it also contributes to the corrosion of sewer infrastructure. Calcium nitrate has emerged as an effective chemical treatment to mitigate H₂S formation by altering the microbial processes in wastewater.[1] This document outlines the mechanisms of action, application strategies, and experimental protocols for evaluating the efficacy of calcium nitrate in controlling wastewater odors.
Mechanism of Action
Calcium nitrate controls odor through two primary mechanisms: prevention of hydrogen sulfide formation and removal of existing hydrogen sulfide. It achieves this by introducing nitrate (NO₃⁻) into the wastewater, which serves as an alternative electron acceptor for facultative bacteria in the biofilm.[2]
-
Prevention of H₂S Formation (Anoxic Denitrification): In the absence of dissolved oxygen (anaerobic conditions), sulfate-reducing bacteria (SRB) typically use sulfate (B86663) (SO₄²⁻) as an electron acceptor to break down organic matter, producing hydrogen sulfide (H₂S) as a byproduct. When calcium nitrate is introduced, facultative bacteria preferentially use nitrate for respiration, a process known as anoxic denitrification. This process is energetically more favorable than sulfate reduction. By providing an alternative oxygen source, calcium nitrate prevents the SRB from producing H₂S.[2]
-
Removal of Existing H₂S (Autotrophic Denitrification): Calcium nitrate can also promote the biological oxidation of already formed hydrogen sulfide. In this process, autotrophic bacteria utilize nitrate to oxidize sulfide (S²⁻) to elemental sulfur (S) or sulfate (SO₄²⁻), which are odorless.[3]
dot
Data Presentation
The effectiveness of calcium nitrate in reducing hydrogen sulfide concentrations has been demonstrated in various studies. The following tables summarize quantitative data from field and laboratory experiments.
Table 1: Hydrogen Sulfide Reduction with Calcium Nitrate Treatment
| Study Type | Initial H₂S Concentration (ppm) | Calcium Nitrate Dosage | H₂S Reduction (%) | Reference |
| Field Study (Municipal Sewer) | 300 - 500 | Not specified | >98% (to <5 ppm) | [4] |
| Field Study (Sewer Network) | 3 - 27 mg/L | 15 kg NH₄NO₃/h | 98% | [3] |
| Field Study (Sewer Network) | 3 - 27 mg/L | 27.7 kg NH₄NO₃/h | 99% | [3] |
Table 2: Comparative Efficacy of Calcium Nitrate and Other Chemical Treatments
| Treatment Chemical | Dosage | Initial H₂S (ppm) | Final H₂S (ppm) | H₂S Reduction (%) | Reference |
| Calcium Nitrate | 144 gpd | High | Moderate | - | [5] |
| SulFeLox® (Iron Salt) | 37.5 gpd | High | Low | 59% decrease vs. Ca(NO₃)₂ | [5] |
| Calcium Nitrate | Not specified | High | - | - | [6] |
| SulFeLox® (Iron Salt) | 1:2 to 1:3 ratio vs. Ca(NO₃)₂ | High | 66-83% lower peaks | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of calcium nitrate for odor control in wastewater.
Bench-Scale Evaluation of Calcium Nitrate Efficacy
Objective: To determine the optimal dosage of calcium nitrate for H₂S control in a controlled laboratory setting.
Materials:
-
Wastewater sample collected from the target application site.
-
Calcium nitrate solution (e.g., 40% w/w).
-
Anaerobic batch reactors (e.g., 3 L glass reactors).[3]
-
Magnetic stirrers.
-
Gas-tight syringes for sampling.
-
Analytical equipment for sulfide and nitrate measurement.
Procedure:
-
Sample Collection: Collect a representative wastewater sample from the desired location, ensuring minimal aeration to preserve anaerobic conditions.
-
Reactor Setup: Fill several anaerobic batch reactors with the collected wastewater. One reactor will serve as a control (no calcium nitrate addition).
-
Calcium Nitrate Dosing: Add varying concentrations of calcium nitrate solution to the experimental reactors to achieve a range of desired dosages.
-
Incubation: Seal the reactors and incubate them at a constant temperature representative of the wastewater system (e.g., 25°C or 30°C).[3] Gently stir the contents to ensure mixing.
-
Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), collect liquid and gas samples from each reactor using gas-tight syringes.
-
Analysis:
-
Sulfide Concentration: Analyze the liquid samples for dissolved sulfide concentration using a standard method such as the Methylene (B1212753) Blue Method (APHA 4500-S²⁻ D) or Iodometric Method (APHA 4500-S²⁻ F).[7][8]
-
Nitrate Concentration: Determine the residual nitrate concentration in the liquid samples using a spectrophotometric method.[9][10]
-
pH and ORP: Measure the pH and Oxidation-Reduction Potential (ORP) of the wastewater at each sampling point.
-
dot
Field Trial Protocol for Calcium Nitrate Application
Objective: To assess the effectiveness of calcium nitrate for H₂S control in a full-scale wastewater collection system.
Materials:
-
Calcium nitrate solution.
-
Dosing pump and storage tank.
-
Hydrogen sulfide gas detector (for headspace measurements).
-
Liquid sampling equipment.
-
Portable meters for pH and ORP.
-
Laboratory facilities for sulfide and nitrate analysis.
Procedure:
-
Baseline Monitoring: Prior to calcium nitrate addition, establish baseline conditions by monitoring H₂S concentrations (both liquid and gas phase), pH, and ORP at selected locations in the sewer network (e.g., manholes, pumping stations) for a representative period.
-
Dosing System Installation: Install a dosing pump and storage tank at a strategic location upstream of the problematic sewer section.
-
Calcium Nitrate Dosing: Initiate continuous or intermittent dosing of calcium nitrate at a predetermined rate based on wastewater flow and characteristics, or results from bench-scale studies.
-
Performance Monitoring:
-
Continuously monitor headspace H₂S concentrations at downstream locations using a gas detector.
-
Collect liquid grab samples at regular intervals from the same locations and analyze for dissolved sulfide, residual nitrate, pH, and ORP.
-
-
Dosage Optimization: Adjust the calcium nitrate dosing rate as needed to achieve the target H₂S reduction while minimizing chemical costs.
-
Data Analysis: Compare the H₂S concentrations, pH, and ORP values during the treatment period with the baseline data to determine the overall effectiveness of the calcium nitrate application.
Analytical Methods
-
Sulfide Determination (Methylene Blue Method - APHA 4500-S²⁻ D): This colorimetric method is suitable for determining low concentrations of sulfide. It involves the reaction of sulfide with ferric chloride and N,N-dimethyl-p-phenylenediamine to form methylene blue, which is then measured spectrophotometrically.[8]
-
Sulfide Determination (Iodometric Method - APHA 4500-S²⁻ F): This titration method is used for higher sulfide concentrations. Sulfide is reacted with a standard iodine solution, and the excess iodine is back-titrated with sodium thiosulfate.[7]
-
Nitrate Determination (Spectrophotometric Method): Several spectrophotometric methods are available for nitrate analysis. One common method involves the reduction of nitrate to nitrite, followed by a colorimetric reaction. Another method utilizes the UV absorbance of nitrate at 220 nm, with a correction for organic matter at 275 nm.[9][11]
-
Oxidation-Reduction Potential (ORP) Monitoring: ORP is a measure of the oxidizing or reducing capacity of the wastewater. In the context of odor control, ORP monitoring can indicate the shift from anaerobic (negative ORP, conducive to H₂S formation) to anoxic (less negative or positive ORP) conditions upon calcium nitrate addition. ORP is typically measured in millivolts (mV) using a portable or online ORP meter.[12][13][14] Hydrogen sulfide formation generally begins at an ORP of about -50 mV.[12]
Logical Relationships and Considerations
The successful application of calcium nitrate for odor control depends on several interconnected factors.
dot
Key Considerations:
-
Wastewater Characteristics: The biochemical oxygen demand (BOD), chemical oxygen demand (COD), sulfate concentration, temperature, and pH of the wastewater will influence the required dosage of calcium nitrate.
-
Hydraulic Retention Time (HRT): The time wastewater spends in the collection system affects the extent of anaerobic activity and thus the potential for H₂S formation. Longer HRTs may require higher or more frequent dosing.
-
Dosage Optimization: Overdosing with calcium nitrate can be uneconomical and may lead to elevated nitrate levels in the final effluent, which can be a regulatory concern. Therefore, careful dosage optimization is crucial.
-
Monitoring: Regular monitoring of H₂S, residual nitrate, and ORP is essential to ensure the effectiveness of the treatment and to make necessary adjustments to the dosing strategy.
By following these application notes and protocols, researchers and professionals can effectively evaluate and implement calcium nitrate as a viable solution for odor control in wastewater treatment systems.
References
- 1. standardmethods.org [standardmethods.org]
- 2. usptechnologies.com [usptechnologies.com]
- 3. journal.gnest.org [journal.gnest.org]
- 4. researchgate.net [researchgate.net]
- 5. usptechnologies.com [usptechnologies.com]
- 6. usptechnologies.com [usptechnologies.com]
- 7. NEMI Method Summary - 4500-S2- F [nemi.gov]
- 8. NEMI Method Summary - 4500-S2- D [nemi.gov]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. sydney.edu.au [sydney.edu.au]
- 11. edgeanalytical.com [edgeanalytical.com]
- 12. cleanwaterprofessionals.org [cleanwaterprofessionals.org]
- 13. atlas-scientific.com [atlas-scientific.com]
- 14. ORP Management in Wastewater as an Indicator of Process Efficiency [ysi.com]
Application Notes and Protocols: Formulating a Hoagland Solution with Calcium Nitrate Tetrahydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hoagland solution is a hydroponic nutrient solution developed by Hoagland and Arnon in 1938 and later modified in 1950. It is a widely used formulation for plant growth in research settings due to its balanced composition of essential macro- and micronutrients.[1] One of the key components of the Hoagland solution is calcium nitrate (B79036), which serves as a source of both calcium and nitrogen. This document provides a detailed protocol for formulating a modified Hoagland solution using calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O), a common and stable form of this salt.
Composition of Standard and Modified Hoagland Solutions
The primary difference between the standard Hoagland solution and the one prepared with calcium nitrate tetrahydrate lies in the amount of the calcium nitrate salt used, which is adjusted to account for the water of hydration. The final elemental concentrations of calcium and nitrate remain the same.
Table 1: Macronutrient Composition of Standard and Modified Hoagland Solutions
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Concentration in Standard Solution (g/L) | Concentration using Calcium Nitrate Tetrahydrate (g/L) |
| Potassium Nitrate | KNO₃ | 101.10 | 0.5055 | 0.5055 |
| Calcium Nitrate (anhydrous) | Ca(NO₃)₂ | 164.09 | 0.8205 | - |
| Calcium Nitrate Tetrahydrate | Ca(NO₃)₂·4H₂O | 236.15 | - | 1.1808 [2] |
| Monopotassium Phosphate (B84403) | KH₂PO₄ | 136.09 | 0.136 | 0.136 |
| Magnesium Sulfate (B86663) Heptahydrate | MgSO₄·7H₂O | 246.47 | 0.493 | 0.493 |
Table 2: Micronutrient Composition of Hoagland Solution
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Concentration (g/L) |
| Boric Acid | H₃BO₃ | 61.83 | 0.00286 |
| Manganese Chloride Tetrahydrate | MnCl₂·4H₂O | 197.91 | 0.00181 |
| Zinc Sulfate Heptahydrate | ZnSO₄·7H₂O | 287.54 | 0.00022 |
| Copper Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 0.00008 |
| Molybdic Acid | H₂MoO₄·H₂O | 180.97 | 0.00002 |
| Iron (as Fe-EDTA) | C₁₀H₁₂FeN₂NaO₈ | 367.05 | Varies (see protocol) |
Experimental Protocols
To prevent the precipitation of insoluble salts, particularly calcium and iron phosphates, the Hoagland solution is typically prepared from concentrated stock solutions.[2][3]
Preparation of Stock Solutions
Protocol 2.1.1: Macronutrient Stock Solutions
This protocol outlines the preparation of 1 liter of each macronutrient stock solution.
-
Stock Solution A: Calcium Nitrate
-
Weigh 236.15 g of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O).
-
Dissolve in approximately 800 mL of deionized water in a 1 L volumetric flask.
-
Once fully dissolved, bring the final volume to 1 L with deionized water.
-
Store in a clearly labeled, sealed container.
-
-
Stock Solution B: Potassium Nitrate
-
Weigh 101.10 g of potassium nitrate (KNO₃).
-
Dissolve in approximately 800 mL of deionized water in a 1 L volumetric flask.
-
Once fully dissolved, bring the final volume to 1 L with deionized water.
-
Store in a clearly labeled, sealed container.
-
-
Stock Solution C: Monopotassium Phosphate
-
Weigh 136.09 g of monopotassium phosphate (KH₂PO₄).
-
Dissolve in approximately 800 mL of deionized water in a 1 L volumetric flask.
-
Once fully dissolved, bring the final volume to 1 L with deionized water.
-
Store in a clearly labeled, sealed container.
-
-
Stock Solution D: Magnesium Sulfate
-
Weigh 246.47 g of magnesium sulfate heptahydrate (MgSO₄·7H₂O).
-
Dissolve in approximately 800 mL of deionized water in a 1 L volumetric flask.
-
Once fully dissolved, bring the final volume to 1 L with deionized water.
-
Store in a clearly labeled, sealed container.
-
Protocol 2.1.2: Micronutrient Stock Solution
-
Weigh the following micronutrients and add them to a 1 L volumetric flask:
-
Boric Acid (H₃BO₃): 2.86 g
-
Manganese Chloride Tetrahydrate (MnCl₂·4H₂O): 1.81 g
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O): 0.22 g
-
Copper Sulfate Pentahydrate (CuSO₄·5H₂O): 0.08 g
-
Molybdic Acid (H₂MoO₄·H₂O): 0.02 g
-
-
Add approximately 800 mL of deionized water and stir until all salts are completely dissolved.
-
Bring the final volume to 1 L with deionized water.
-
Store in a clearly labeled, sealed container.
Protocol 2.1.3: Iron (Fe-EDTA) Stock Solution
-
In a 1 L beaker, dissolve 20.1 g of ethylenediaminetetraacetic acid (EDTA) in 500 mL of deionized water. The addition of potassium hydroxide (B78521) (KOH) may be necessary to facilitate dissolution.
-
In a separate beaker, dissolve 13.9 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 400 mL of deionized water.
-
Slowly add the ferrous sulfate solution to the EDTA solution while stirring continuously.
-
Aerate the solution overnight with an aquarium pump and air stone to chelate the iron.
-
Bring the final volume to 1 L with deionized water.
-
Store in a dark, sealed bottle, as the Fe-EDTA complex is light-sensitive.
Preparation of Final Working Hoagland Solution
This protocol describes the preparation of 1 liter of the final working Hoagland solution.
-
To a 1 L volumetric flask, add approximately 800 mL of deionized water.
-
While stirring, add the following volumes of the stock solutions in the specified order to prevent precipitation:
-
5 mL of Stock Solution B (Potassium Nitrate)
-
1 mL of Stock Solution C (Monopotassium Phosphate)
-
2 mL of Stock Solution D (Magnesium Sulfate)
-
1 mL of Micronutrient Stock Solution
-
1 mL of Iron (Fe-EDTA) Stock Solution
-
-
Add 5 mL of Stock Solution A (Calcium Nitrate) while continuing to stir.
-
Bring the final volume to 1 L with deionized water.
-
Adjust the pH of the final solution to the desired range (typically 5.5-6.5 for most plants) using 1M KOH or 1M HCl.
-
The solution is now ready for use.
Workflow and Logical Relationships
The following diagram illustrates the workflow for preparing the modified Hoagland solution.
Caption: Workflow for preparing Hoagland solution from stock solutions.
Conclusion
This document provides a comprehensive guide for the formulation of a Hoagland solution using calcium nitrate tetrahydrate. By following the detailed protocols for stock and final solution preparation, researchers can ensure the accurate and consistent delivery of essential nutrients to plants in a research setting, while avoiding common issues such as nutrient precipitation. The use of stock solutions is highly recommended for accuracy and to prevent the formation of insoluble precipitates.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Caking of Crystalline Calcium Nitrate Hydrate
Welcome to the technical support center for handling and preventing the caking of crystalline calcium nitrate (B79036) hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the agglomeration of this hygroscopic material during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What is caking and why does my crystalline calcium nitrate hydrate turn into hard clumps?
A1: Caking is the process where individual crystals of a substance stick together to form larger, hard agglomerates. Crystalline this compound is highly hygroscopic, meaning it readily attracts and absorbs moisture from the surrounding atmosphere.[1][2] When the ambient relative humidity is higher than the critical relative humidity (CRH) of the salt, the crystals' surfaces begin to dissolve, forming a saturated solution. If the humidity then decreases or the temperature fluctuates, this solution recrystallizes, forming solid bridges between the crystals and causing them to cake together.[1][3]
Q2: What is Critical Relative Humidity (CRH) and why is it important for storing this compound?
A2: The Critical Relative Humidity (CRH) is the specific relative humidity of the air at which a hygroscopic material will start to absorb moisture.[4] For many calcium nitrate-based products, this value is around 40-55% at room temperature.[2][3] Storing crystalline this compound in an environment with a relative humidity above its CRH will inevitably lead to moisture absorption and caking. Therefore, maintaining a storage environment with a relative humidity well below this threshold is crucial for preventing caking.
Q3: How does temperature affect the stability and caking of this compound?
A3: Temperature fluctuations can significantly contribute to caking. An increase in temperature can lower the CRH, making the salt more prone to absorbing moisture even at a previously "safe" humidity level.[3] Temperature changes can also cause moisture migration within the bulk material, leading to localized areas of high moisture content and subsequent caking.[3] Furthermore, high temperatures can increase the risk of thermal decomposition of calcium nitrate.[2] For optimal stability, it is recommended to store the product in a cool, dry place with a stable temperature.[3]
Q4: What are anti-caking agents and how do they work?
A4: Anti-caking agents are substances added to powders and granular materials to prevent caking and improve flowability. They work through several mechanisms:
-
Moisture Absorption: Some agents, like silica (B1680970) gel or certain clays, act as desiccants, absorbing excess moisture before it can dissolve the crystals.[5]
-
Creating a Protective Barrier: Coating agents, such as oils, polymers, or specialty surfactants, form a hydrophobic layer on the surface of the crystals, repelling ambient moisture.[6][7]
-
Reducing Inter-particle Friction: Inert powders like talc (B1216) or calcium silicate (B1173343) can act as physical separators between the crystals, reducing the contact points and the likelihood of crystal bridges forming.[8][9]
Troubleshooting Guide
Problem 1: My crystalline this compound has formed hard clumps (caked).
-
Immediate Cause: The product has absorbed excessive moisture from the atmosphere. This indicates that the storage container was not airtight or the storage environment has a relative humidity above the CRH of the material.[3]
-
Solution:
-
Carefully break up the clumps using a non-reactive tool (e.g., a ceramic or stainless steel spatula). Perform this in a well-ventilated area or a fume hood to avoid inhaling any dust.
-
If the material is still usable for your experiment, transfer it to a new, dry, and airtight container.
-
Consider adding a desiccant, such as silica gel packets, to the secondary containment to absorb any residual moisture.
-
Review your storage conditions. Ensure the relative humidity is maintained below 40%.[2]
-
Problem 2: The this compound appears wet or has turned into a slurry.
-
Immediate Cause: Severe moisture absorption due to prolonged exposure to high humidity.[3] This suggests a significant failure of the packaging or a highly unsuitable storage environment.
-
Solution:
-
The product in this state is likely compromised and its purity may be affected. It is recommended to dispose of it according to your institution's hazardous waste guidelines.
-
Thoroughly inspect your storage area for sources of moisture ingress.
-
Implement stringent environmental controls, such as using a dehumidifier, to maintain a low-humidity environment for future storage.
-
Problem 3: I am using an anti-caking agent, but the product is still caking.
-
Immediate Cause: This could be due to several factors: an incorrect choice of anti-caking agent, insufficient dosage, or improper application.
-
Solution:
-
Verify Agent Compatibility: Ensure the chosen anti-caking agent is suitable for this compound. Inert powders or hydrophobic coatings are generally effective.
-
Check Dosage: The optimal dosage of an anti-caking agent is crucial. Too little will be ineffective, while too much can sometimes lead to other issues like "gluing" of particles.[1] Refer to the quantitative data table below for typical dosage ranges.
-
Ensure Homogeneous Mixing: For powdered anti-caking agents, ensure they are thoroughly and evenly mixed with the this compound. For coating agents, ensure complete and uniform coverage of the crystals.[6]
-
Re-evaluate Storage Conditions: Even with an anti-caking agent, it is still important to store the product in a controlled environment.
-
Quantitative Data on Anti-Caking Agents
| Anti-Caking Agent Type | Example(s) | Typical Dosage | Notes |
| Powdered Agents | Talc, Kaolin, Calcium Silicate | 0.1 - 0.5% of total weight[8] | Acts as a physical barrier and reduces friction. |
| Coating Agents | NovoFlow products | 400 - 5000 g per ton | Sprayed onto granules for a protective layer.[10] |
| Specialty Chemicals | Fluidiram® 6126 | Manufacturer's recommendation | Designed for high caking control in calcium ammonium (B1175870) nitrate.[7] |
| Desiccants | Silica Gel | Varies based on container volume and humidity | Placed inside the storage container to absorb moisture.[5] |
Experimental Protocols
Protocol 1: Determination of Caking Tendency
This protocol provides a method to assess the degree of caking of a crystalline this compound sample.
Materials:
-
Crystalline this compound sample
-
Controlled humidity chamber or desiccator with a saturated salt solution (e.g., magnesium nitrate for ~53% RH)
-
Beaker or cylindrical container
-
Weight to apply pressure (optional, to simulate storage conditions)
-
Sieve with a specific mesh size
-
Balance
-
Spatula
Methodology:
-
Place a known mass of the crystalline this compound sample into the beaker.
-
Level the surface of the powder. If simulating storage pressure, place a weight on a plunger resting on the powder surface.
-
Place the beaker in the controlled humidity chamber for a set period (e.g., 24, 48, or 72 hours).
-
After the incubation period, carefully remove the beaker from the chamber.
-
Gently invert the beaker over the sieve.
-
Measure the mass of the material that passes through the sieve (uncaked portion) and the mass of the agglomerates that remain on the sieve (caked portion).
-
Calculate the Caking Index as: (mass of caked portion / total initial mass) x 100%.
Protocol 2: Evaluating the Efficacy of a Powdered Anti-Caking Agent
Materials:
-
Crystalline this compound
-
Powdered anti-caking agent (e.g., fumed silica, talc)
-
Mortar and pestle or a suitable blender for gentle mixing
-
Materials from Protocol 1
Methodology:
-
Prepare a control sample of untreated crystalline this compound.
-
Prepare a treated sample by adding a specific concentration (e.g., 0.5% w/w) of the anti-caking agent to the crystalline this compound.
-
Gently but thoroughly mix the treated sample to ensure a homogenous distribution of the anti-caking agent.
-
Follow the procedure outlined in Protocol 1 for both the control and treated samples.
-
Compare the Caking Index of the treated sample to the control sample to determine the effectiveness of the anti-caking agent. A lower Caking Index in the treated sample indicates a positive anti-caking effect.
Visualizations
Caption: The mechanism of caking in crystalline this compound and key prevention strategies.
References
- 1. fertechinform.org [fertechinform.org]
- 2. Handling and Storage Guidelines for Calcium Nitrate - San Corporation [sinooan.com]
- 3. benchchem.com [benchchem.com]
- 4. MANAGING CAKING ABILITY OF POWDER FERTILIZER BLENDS. [michberk.com]
- 5. CN111409959A - Method for preventing caking of chemical fertilizer and chemical product, anti-caking agent and application - Google Patents [patents.google.com]
- 6. feeco.com [feeco.com]
- 7. specialtysurfactants.arkema.com [specialtysurfactants.arkema.com]
- 8. alsultanafert.com [alsultanafert.com]
- 9. WO2017077103A1 - Solid particulate calcium nitrate composition comprising a solid particulate silicate as an anti-caking agent - Google Patents [patents.google.com]
- 10. lignostar.com [lignostar.com]
Technical Support Center: Determination of Water of Hydration in Calcium Nitrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on determining the water of hydration in calcium nitrate (B79036).
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when determining the water of hydration in calcium nitrate?
Determining the precise water of hydration in calcium nitrate can be challenging due to several factors:
-
Hygroscopicity: Calcium nitrate is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4] This can lead to inaccuracies when weighing the hydrated salt, as the sample's mass may change during handling.
-
Complex Dehydration Process: The removal of water upon heating is not always a straightforward process. For calcium nitrate tetrahydrate, dehydration can occur in multiple, sometimes overlapping, steps.[5][6][7] The process can involve the incongruent melting of the hydrate (B1144303), forming a solution from which water evaporates, which can be difficult to control and reproduce.[8]
-
Thermal Decomposition: While anhydrous calcium nitrate has a high decomposition temperature (above 500°C), localized overheating during the dehydration process can potentially lead to some decomposition of the nitrate, releasing nitrogen oxides and affecting the final mass of the anhydrous salt.[1][9][10]
-
Formation of a Crust: During heating, a crust of the anhydrous salt can form on the surface of the sample, which may trap water vapor and prevent complete dehydration.[8]
Q2: What is the most common hydrated form of calcium nitrate?
The most common and stable hydrated form of calcium nitrate is calcium nitrate tetrahydrate, with the chemical formula Ca(NO₃)₂·4H₂O.[9][11]
Q3: At what temperature should I heat calcium nitrate to remove the water of hydration without causing decomposition?
Calcium nitrate tetrahydrate begins to lose water at temperatures above its melting point of approximately 42.7°C (108.9°F).[9] The dehydration process occurs in stages over a range of temperatures, typically between 50°C and 220°C.[5][7] To avoid decomposition of the anhydrous salt, which begins around 500°C, it is crucial to maintain the temperature well below this point.[1][9][10] A common practice for gravimetric analysis is to heat the sample in an oven at a temperature between 110°C and 200°C.
Troubleshooting Guides
Gravimetric Analysis Troubleshooting
Issue 1: Inconsistent mass readings of the hydrated salt.
-
Possible Cause: The high hygroscopicity of calcium nitrate is causing it to absorb atmospheric moisture during weighing.[1][4]
-
Troubleshooting Steps:
-
Minimize the exposure of the sample to air.
-
Use a weighing bottle with a tight-fitting lid.
-
Weigh the sample as quickly as possible.
-
Consider performing the weighing in a glove box with a controlled, low-humidity atmosphere.
-
Issue 2: The mass of the sample does not become constant after repeated heating cycles.
-
Possible Cause 1: Incomplete dehydration due to insufficient heating time or temperature.
-
Troubleshooting Steps:
-
Increase the heating time for each cycle.
-
Ensure the oven temperature is stable and within the recommended range (110-200°C).
-
Grind the sample to a fine powder before heating to increase the surface area and facilitate water removal.
-
-
Possible Cause 2: Formation of a surface crust trapping residual water.[8]
-
Troubleshooting Steps:
-
After each heating cycle and before reweighing, carefully crush the cooled sample with a clean, dry glass rod to break up any crust that may have formed.
-
-
Possible Cause 3: Rehydration of the anhydrous salt during cooling.
-
Troubleshooting Steps:
-
Cool the sample in a desiccator containing a fresh, effective desiccant.
-
Ensure the desiccator is properly sealed.
-
Allow the sample to cool completely to room temperature before weighing.
-
Issue 3: The calculated percentage of water is higher than the theoretical value for the expected hydrate.
-
Possible Cause: The starting material had absorbed excess moisture from the atmosphere due to its hygroscopic nature.[1][2][3]
-
Troubleshooting Steps:
-
Ensure proper storage of the calcium nitrate in a tightly sealed container.
-
If possible, dry the sample in a desiccator for a period before starting the experiment to remove any surface moisture.
-
Issue 4: The calculated percentage of water is lower than the theoretical value.
-
Possible Cause 1: Incomplete removal of the water of hydration.
-
Troubleshooting Steps:
-
Refer to "Issue 2" for steps to ensure complete dehydration.
-
-
Possible Cause 2: Some decomposition of the anhydrous salt may have occurred if the heating temperature was too high.
-
Troubleshooting Steps:
-
Carefully monitor and control the oven temperature to keep it below the decomposition temperature of anhydrous calcium nitrate.
-
Instrumental Analysis Troubleshooting
Issue: Inaccurate results with Karl Fischer Titration.
-
Possible Cause: Poor solubility of calcium nitrate in the Karl Fischer reagent, leading to incomplete water extraction.[12][13]
-
Troubleshooting Steps:
-
Use a co-solvent to improve the solubility of the salt. Ethylene glycol has been shown to be effective for dissolving salts for Karl Fischer titration.[13]
-
Consider using a Karl Fischer oven, which heats the sample and transfers the evaporated water to the titration cell via a carrier gas, thus avoiding direct contact of the salt with the reagent.
-
Quantitative Data Summary
| Property | Value | Reference(s) |
| Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) | ||
| Molar Mass | 236.15 g/mol | [9] |
| Melting Point | 42.7 °C (108.9 °F) | [9] |
| Boiling Point (Decomposes) | 132 °C (270 °F) | [9] |
| Dehydration Temperature Range | 50 - 220 °C | [5][7] |
| Anhydrous Calcium Nitrate (Ca(NO₃)₂) | ||
| Molar Mass | 164.09 g/mol | [1] |
| Melting Point | 561 °C (1,042 °F) | [1][9] |
| Decomposition Temperature | Starts around 500 °C | [1][9][10] |
Experimental Protocols
Gravimetric Analysis by Heating
This method involves heating a known mass of the hydrated calcium nitrate to drive off the water of hydration and then determining the mass of the remaining anhydrous salt.
-
Preparation:
-
Clean and thoroughly dry a porcelain crucible and its lid by heating them in an oven at 110-120°C for 30 minutes.
-
Cool the crucible and lid to room temperature in a desiccator.
-
Once cooled, weigh the empty crucible and lid to the nearest 0.001 g. Record this mass.
-
-
Sample Weighing:
-
Add approximately 2-3 g of calcium nitrate hydrate to the crucible.
-
Weigh the crucible, lid, and sample together to the nearest 0.001 g. Record this mass.
-
-
Heating:
-
Place the crucible with the sample and a slightly ajar lid in an oven preheated to a temperature between 110°C and 200°C.
-
Heat the sample for at least 1 hour.
-
-
Cooling and Weighing:
-
Using crucible tongs, remove the crucible from the oven, place the lid on securely, and transfer it to a desiccator to cool to room temperature.
-
Once cooled, weigh the crucible, lid, and anhydrous sample. Record this mass.
-
-
Heating to a Constant Mass:
-
Repeat the heating (for 30-minute intervals), cooling, and weighing cycles until two consecutive mass readings agree within ±0.002 g. This ensures all the water of hydration has been removed.
-
-
Calculations:
-
Calculate the mass of the hydrated salt.
-
Calculate the mass of the anhydrous salt.
-
Determine the mass of water lost.
-
Calculate the percentage of water of hydration in the sample.
-
Determine the moles of anhydrous calcium nitrate and the moles of water.
-
Calculate the mole ratio of water to anhydrous calcium nitrate to determine the value of 'n' in the formula Ca(NO₃)₂·nH₂O.
-
Thermogravimetric Analysis (TGA)
TGA provides a continuous record of mass change as a function of temperature.
-
Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Set the desired temperature program. A typical program would involve heating the sample from room temperature to approximately 300°C at a controlled rate (e.g., 10°C/min).
-
Use an inert atmosphere, such as nitrogen, to prevent oxidative side reactions.
-
-
Sample Preparation:
-
Place a small, accurately weighed amount of the this compound (typically 5-10 mg) into the TGA sample pan.
-
-
Analysis:
-
Run the temperature program and record the mass loss as a function of temperature.
-
-
Data Interpretation:
-
The TGA curve will show distinct steps corresponding to the loss of water molecules.
-
The percentage mass loss at each step can be used to calculate the number of water molecules lost. The total mass loss up to approximately 220°C will correspond to the total water of hydration.
-
Visualizations
References
- 1. Handling and Storage Guidelines for Calcium Nitrate - San Corporation [sinooan.com]
- 2. getwsu.com [getwsu.com]
- 3. Calcium Nitrate – SNDB [thebarite.com]
- 4. Calcium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition paths of calcium nitrate tetrahydrate and calcium nitrite | CoLab [colab.ws]
- 8. akjournals.com [akjournals.com]
- 9. Calcium nitrate - Wikipedia [en.wikipedia.org]
- 10. At what temperature does Calcium Nitrate decompose? - Blog [nitratechem.com]
- 11. brainly.com [brainly.com]
- 12. news-medical.net [news-medical.net]
- 13. Investigation of Method for Moisture Content of Salt Using Karl Fischer Titration [jstage.jst.go.jp]
Technical Support Center: Optimizing Calcium Nitrate for Concrete Setting
This technical support center provides researchers, scientists, and concrete technology professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of calcium nitrate (B79036) in concrete setting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of calcium nitrate in concrete?
A1: Calcium nitrate (Ca(NO₃)₂) is a multi-functional admixture used primarily as a non-chloride accelerator to speed up the setting and hardening processes of concrete.[1][2] It accelerates the hydration of cement, which is particularly beneficial for projects requiring rapid strength gain and in cold weather conditions.[1][3] Additionally, it can act as an antifreeze admixture by lowering the freezing point of water in the mix and can help inhibit corrosion of steel reinforcement.[4][5]
Q2: What is a typical dosage range for calcium nitrate?
A2: The recommended dosage of calcium nitrate typically ranges from 1.5% to 3.0% by weight of cement.[4] The optimal amount depends on factors like ambient temperature, cement type, and the desired acceleration rate.[1][4] For moderate cold weather (0°C to 5°C), a dosage of 1.5% to 2.5% is common, while for more severe conditions (down to -5°C), the dosage may be increased up to 3%.[4] Some guidelines suggest a range of 3-5% for cold weather conditions between 0-10°C.[3]
Q3: How does temperature influence the effectiveness of calcium nitrate?
A3: Calcium nitrate's accelerating effect is more pronounced at lower temperatures.[6][7][8] Its efficiency as a set accelerator is higher at 5°C than at 20°C.[7][8] At temperatures of 5°C and 0°C, the accelerating effect is most significant.[6] At sub-zero temperatures (-5°C to -10°C), higher dosages (2-3%) are required to achieve a notable reduction in setting time and improvement in early strength.[6]
Q4: How does calcium nitrate affect the compressive strength of concrete?
A4: Calcium nitrate generally enhances the early-age compressive strength of concrete.[1][9] Dosages of 2-3% can significantly improve the 2-day strength, especially when cured at low temperatures (-5°C and -10°C).[6] However, the effect on long-term (28-day) strength can be less significant or even show a non-monotonous trend, where an optimal concentration (e.g., 1-2%) yields the highest strength, with higher concentrations providing diminishing returns.[10]
Q5: Can calcium nitrate be used with all types of Portland cement?
A5: Calcium nitrate works as an accelerator for various types of Portland cement, but its effectiveness can vary.[7] It is particularly effective with cements that have a higher content of tricalcium aluminate (C₃A).[6] Its performance is also strong in blended cements, such as those containing slag or fly ash, especially at lower temperatures.[8]
Troubleshooting Guide
Issue 1: Setting time is not accelerating as expected.
-
Possible Cause 1: Incorrect Dosage. The dosage may be too low for the ambient temperature or specific cement type. At temperatures near or below freezing, dosages of at least 2-3% are often necessary.[6]
-
Solution: Conduct trial mixes to determine the optimal dosage for your specific materials and environmental conditions.[1] Increase the dosage incrementally, monitoring the effect on setting time.
-
Possible Cause 2: Inadequate Mixing. If the calcium nitrate is not uniformly distributed throughout the concrete mix, its effect will be inconsistent.
-
Solution: Ensure the admixture is thoroughly mixed into the concrete to achieve uniform distribution and consistent results.[1]
-
Possible Cause 3: Interaction with Other Admixtures. Other admixtures, such as retarders or certain superplasticizers, may counteract the accelerating effect of calcium nitrate.
-
Solution: Review the compatibility of all admixtures in the mix. Consult manufacturer datasheets or perform compatibility tests.
Issue 2: Concrete is setting too quickly (flash set).
-
Possible Cause 1: Overdosing. Exceeding the recommended dosage range can lead to an excessively rapid set, reducing workability and placement time.
-
Solution: Reduce the calcium nitrate dosage. Always perform preliminary tests before full-scale application to establish the correct amount for the desired setting time.[4]
-
Possible Cause 2: High Ambient Temperature. High temperatures naturally accelerate cement hydration, and this effect is compounded by the use of an accelerator.[11]
-
Solution: In hot weather, consider reducing the accelerator dosage. Using chilled mixing water can also help manage the concrete temperature.[11]
Issue 3: Inconsistent setting times between batches.
-
Possible Cause 1: Variation in Materials or Temperature. Inconsistencies in cement properties, aggregate moisture, or ambient temperature between batches can lead to variable setting times.[12]
-
Solution: Ensure consistent sourcing and quality control of all materials. Monitor and record the temperature of the concrete and the environment for each batch to identify any variations.
-
Possible Cause 2: Improper Dosing Procedure. Manual addition of admixtures can lead to variability.
-
Solution: Use an automated and calibrated dispensing system for the admixture to ensure each batch receives the exact intended amount.
Data Presentation
Table 1: Recommended Dosage of Calcium Nitrate by Temperature
| Ambient Temperature | Recommended Dosage (% by weight of cement) | Application Notes |
|---|---|---|
| > 10°C (50°F) | 1.0% - 2.0% | To accelerate setting for early finishing or formwork removal.[3] |
| 0°C to 10°C (32°F to 50°F) | 1.5% - 3.0% | Moderate cold weather applications to counteract setting delays.[3][4] |
| -5°C to 0°C (23°F to 32°F) | 2.0% - 3.0% | Severe cold weather; acts as an accelerator and antifreeze.[4] |
Table 2: Example of Calcium Nitrate (CN) Effect on Initial Setting Time
| Curing Temperature | CN Dosage (% by cement weight) | Initial Setting Time Reduction |
|---|---|---|
| 20°C (68°F) | 1.0% | ~1 hour shorter than control.[6] |
| 5°C (41°F) | 3.0% | Can be reduced by up to 5.4 to 7.4 times compared to control.[9] |
| 0°C (32°F) | 3.0% | Significant reduction in setting time.[6] |
| -5°C to -10°C (-14°F to 23°F) | 3.0% | Can shorten initial setting time by ~40%.[6] |
Table 3: Example of Calcium Nitrate (CN) Impact on Compressive Strength
| Curing Temperature | CN Dosage (% by cement weight) | Compressive Strength Observation |
|---|---|---|
| 20°C (68°F) | 1.0% - 2.0% | Optimal range for increased 7-day and 28-day strength.[10] |
| 5°C (41°F) | 1.5% - 3.0% | 2-day strength can be at least 130% of the reference mix.[9] |
| 0°C (32°F) | 0.5% | 2-day strength increased by ~45.6%; 28-day strength by ~8.7%.[6] |
| -5°C (-14°F) | 2.0% - 3.0% | Significantly improves 2-day strength values.[6] |
Experimental Protocols
Protocol 1: Determining Time of Setting by Penetration Resistance (ASTM C403)
This method determines the initial and final setting times of concrete by measuring the force required to penetrate a mortar sample sieved from the concrete.[13][14]
-
Apparatus:
-
Penetration resistance apparatus (penetrometer) with needles of varying bearing areas.
-
Standard sieves for separating mortar from concrete.
-
Specimen containers.
-
Tamping rod and straightedge.
-
-
Procedure:
-
Obtain a representative sample of the fresh concrete.
-
Sieve a portion of the concrete to extract the mortar fraction.[13]
-
Place the mortar in a container, consolidate it by tamping, and level the surface.
-
Store the specimen at the specified temperature. To prevent moisture loss, cover the specimen.
-
At regular intervals, measure the penetration resistance by bringing a needle into contact with the mortar surface and applying a vertical force until a penetration of 25 mm (1 in.) is achieved. Record the force and the time of measurement.
-
Continue testing until a penetration resistance of at least 27.6 MPa (4000 psi) is reached.[13]
-
-
Calculation:
-
Plot the penetration resistance (y-axis) against the elapsed time (x-axis).
-
Initial Set: The time required to reach a penetration resistance of 3.5 MPa (500 psi), as determined from the plotted curve.[13]
-
Final Set: The time required to reach a penetration resistance of 27.6 MPa (4000 psi), as determined from the plotted curve.[13]
-
Protocol 2: Measuring Compressive Strength of Cylindrical Specimens (ASTM C39)
This test method covers the determination of the compressive strength of cylindrical concrete specimens.[15][16][17]
-
Apparatus:
-
Compression testing machine with a capacity sufficient for the specimens being tested.
-
Cylindrical specimen molds (e.g., 100x200 mm or 150x300 mm).
-
-
Specimen Preparation:
-
Mold cylindrical specimens from the fresh concrete mixture according to ASTM C31 or C192.
-
Cure the specimens under specified conditions (e.g., temperature and moisture) for the required test ages (e.g., 2, 7, or 28 days).[17]
-
-
Procedure:
-
Remove the specimen from curing and ensure the ends are clean and perpendicular to the axis. Capping may be required if ends are not perfectly plane.
-
Center the specimen on the lower bearing block of the compression testing machine.[18]
-
Apply a compressive load at a controlled rate (e.g., 0.14 to 0.34 MPa/s or 20 to 50 psi/s) until the specimen fails.[18]
-
Record the maximum load sustained by the specimen.
-
-
Calculation:
-
Calculate the compressive strength by dividing the maximum load by the average cross-sectional area of the specimen.[16]
-
Strength (MPa or psi) = Maximum Load (N or lbf) / Cross-sectional Area (mm² or in²).
-
Visualizations
Caption: Workflow for optimizing calcium nitrate concentration.
Caption: Simplified mechanism of calcium nitrate in cement hydration.
References
- 1. Calcium Nitrate Accelerating Admixture | Function, Benefits, and Applications [superplasticizers.com]
- 2. researchgate.net [researchgate.net]
- 3. How much Calcium Nitrate Granular should be added to concrete? - Blog [nitratechem.com]
- 4. The Role of Calcium Nitrate as an Accelerator and Antifreeze - San Corporation [sinooan.com]
- 5. researchgate.net [researchgate.net]
- 6. irsm.cas.cz [irsm.cas.cz]
- 7. emerald.com [emerald.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Calcium Nitrate on the Properties of Portland–Limestone Cement-Based Concrete Cured at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing the Effects of Calcium Nitrate over White Portland Cement: A Multi-Scale Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. columbiaconcretesupply.com [columbiaconcretesupply.com]
- 12. Initial and Final Setting Time of Cement and Concrete| UltraTech Cement [ultratechcement.com]
- 13. nrmca.org [nrmca.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. conrec.ac.ir [conrec.ac.ir]
- 16. testresources.net [testresources.net]
- 17. ASTM C39: Standard Test Method for Compressive Strength of Cylindrical Concrete Specimens [ssi.shimadzu.com]
- 18. ASTM C39 Concrete Cylinder Compression Testing - ADMET [admet.com]
"troubleshooting calcium deficiency in plants using calcium nitrate"
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with plants and encountering issues related to calcium deficiency.
Frequently Asked Questions (FAQs)
Q1: What are the typical symptoms of calcium deficiency in plants?
A1: Calcium is an immobile nutrient in plants, meaning deficiency symptoms first appear on new growth.[1] Key symptoms include:
-
Stunted Growth: Inhibition of overall plant growth, leading to a bushy appearance.[1]
-
Leaf Abnormalities: Young leaves may be small, misshapen, curled, or show brown chlorotic spots along the margins that can spread.[1][2][3] Veins may also turn brown.[1]
-
Necrosis: Death of growing points (apical meristems), particularly root tips.[1][3]
-
Physiological Disorders: Conditions like blossom-end rot in tomatoes, peppers, and melons, tip burn in lettuce and cabbage, and bitter pit in apples are classic signs.[4][5][6]
Q2: What causes calcium deficiency in an experimental setting?
A2: While a lack of calcium in the growth medium is a direct cause, other factors can induce deficiency even when sufficient calcium is present:
-
Low Transpiration: Calcium moves through the plant via the xylem with water uptake.[2] Conditions that reduce transpiration, such as high humidity or low air movement, can limit calcium distribution to new tissues.[5]
-
Root Damage: Compromised root systems cannot effectively absorb water and nutrients, including calcium.
-
pH Imbalance: An acidic soil or nutrient solution (pH below 6) can hinder calcium absorption.[7]
-
Nutrient Imbalances: High concentrations of other cations, particularly ammonium (B1175870) (NH₄⁺), potassium (K⁺), and magnesium (Mg²⁺), can compete with calcium (Ca²⁺) for uptake.[7][8][9] Using ammonium nitrate (B79036) as a nitrogen source can interfere with calcium uptake.[10]
-
High Salinity: Increased salt content in the growth medium restricts calcium uptake.[8]
Q3: Why is calcium nitrate a good choice for correcting calcium deficiency?
A3: Calcium nitrate (Ca(NO₃)₂) is highly effective for several reasons:
-
High Solubility: It readily dissolves in water, making the calcium and nitrate immediately available for plant uptake.[11][12]
-
Dual Nutrient Source: It supplies both calcium and readily available nitrate nitrogen, which supports vegetative growth.[10][11][13] The presence of nitrogen can also have a positive effect on the uptake of calcium by the plant.[14]
-
Avoids Nutrient Antagonism: Unlike other nitrogen sources like ammonium nitrate, the nitrate form does not compete with calcium uptake.[10][15]
Q4: Are there any compatibility issues when using calcium nitrate in nutrient solutions?
A4: Yes, calcium nitrate is incompatible with fertilizers containing sulfates or phosphates in concentrated solutions.[16][17][18] Mixing them will cause the precipitation of insoluble calcium sulfate (B86663) (gypsum) or calcium phosphate (B84403), making the nutrients unavailable to the plants and potentially clogging irrigation systems.[16][17][18][19] In hydroponics, it is standard practice to use separate stock tanks (Tank A and Tank B) to keep calcium nitrate separate from sulfate and phosphate solutions.[20]
Troubleshooting Guides
Issue 1: Symptoms of calcium deficiency are observed despite using a nutrient solution supposedly containing adequate calcium.
This guide provides a logical workflow to diagnose the underlying cause of unexpected calcium deficiency.
Caption: Troubleshooting workflow for diagnosing calcium deficiency.
Data Presentation: Calcium Nitrate Application Rates
The following tables summarize recommended application rates for calcium nitrate to correct deficiencies. Rates should be optimized based on plant species, growth stage, and environmental conditions.
Table 1: Soil Application (Side Dressing)
| Crop Type | Application Rate per 100 feet (30 m) of Row | Application Notes |
| Tomatoes & Peppers | 3.5 lbs (1.59 kg) | Apply early in fruit development. Mix into the soil, avoiding contact with foliage, and water in well.[10] |
| General Vegetables | ~1 lb (0.45 kg) | Apply to the root growth zone and water thoroughly.[13] |
Table 2: Foliar Spray Application
| Application Type | Concentration | Application Notes |
| General Correction | 1-2 tablespoons per gallon of water (approx. 15-30 g / 3.8 L) | Spray evenly on foliage, preferably in the early morning or late afternoon to prevent leaf burn.[11][13] Repeat every 10-14 days as needed.[11] |
| Large Scale Correction | 1 cup per 25 gallons of water (128 g / 94.6 L) | Ensure plants are well-watered before application.[10] |
| Tomato Blossom End Rot | 4 tablespoons per gallon of water (60 mL / 3.8 L) | Apply directly to the root zone during the flowering stage.[4] |
Table 3: Hydroponic Solution Concentration
| Growth Stage | Calcium (Ca²⁺) Concentration (ppm) | Notes |
| General / Vegetative | 150 - 200 ppm | Monitor plants and adjust based on response.[21][22] |
| Flowering / Fruiting | 200 - 250 ppm | Increased demand during fruit development.[22] |
Experimental Protocols
Protocol 1: Preparation of Calcium Nitrate Stock and Working Solutions
Objective: To prepare a concentrated stock solution and a final working solution of calcium nitrate for experimental use.
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O, Molar Mass: 236.15 g/mol )
-
Deionized or distilled water[23]
-
Volumetric flasks (1 L)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Clean, labeled storage bottle
Procedure for 1 L of 0.1 M Stock Solution:
-
Weigh out 23.61 g of Ca(NO₃)₂·4H₂O.[23]
-
Add approximately 800 mL of deionized water to a 1 L volumetric flask.
-
Carefully add the weighed calcium nitrate to the flask.
-
Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the solid is completely dissolved.
-
Once dissolved, remove the stir bar and bring the solution to the final volume of 1 L with deionized water.
-
Stopper the flask and invert several times to ensure thorough mixing.
-
Transfer the solution to a clearly labeled storage bottle. Store in a cool, dark place.[22]
Procedure for Preparing a 200 ppm Calcium Working Solution (from 0.1 M stock):
-
The 0.1 M Ca(NO₃)₂ solution contains 4008 ppm of Ca²⁺ (0.1 mol/L * 40.08 g/mol * 1000 mg/g).
-
Use the dilution formula C₁V₁ = C₂V₂:
-
(4008 ppm) * V₁ = (200 ppm) * (1 L)
-
V₁ = (200 / 4008) L ≈ 0.0499 L or 49.9 mL
-
-
Measure 49.9 mL of the 0.1 M stock solution using a graduated cylinder.
-
Add it to a 1 L volumetric flask and bring it to the final volume with your base nutrient solution (lacking calcium) or deionized water, as your experiment requires.
Protocol 2: Induction and Rescue of Calcium Deficiency in a Model Plant (e.g., Tomato)
Objective: To experimentally induce calcium deficiency and subsequently rescue the plant using calcium nitrate.
Caption: Experimental workflow for a Ca deficiency and rescue study.
Methodology:
-
Acclimation: Grow seedlings in a complete hydroponic nutrient solution until they are well-established.
-
Induction: Transfer the treatment group to a modified nutrient solution where calcium nitrate has been replaced. For example, replace Ca(NO₃)₂ with an equimolar amount of KNO₃ to maintain nitrate levels, while adjusting other salts to balance cations. The control group remains in the complete solution.
-
Monitoring: Observe plants daily for the onset of visual deficiency symptoms on new growth.[1] This may take several days to weeks depending on the plant species and growth rate.
-
Rescue: Once clear symptoms are present, a subset of the deficient plants can be transferred back to the complete nutrient solution containing calcium nitrate.
-
Analysis: Collect tissue from all groups (control, deficient, rescued) for analysis of calcium content and other relevant physiological or molecular markers.
Protocol 3: Measuring Calcium Content in Plant Tissue
Objective: To determine the concentration of calcium in plant tissue samples.
Several methods are available, each with its own advantages and disadvantages for a research setting.[24][25]
Table 4: Comparison of Methods for Plant Tissue Calcium Analysis
| Method | Principle | Pros | Cons |
| Atomic Absorption Spectrophotometry (AAS) | Measures the absorption of light by free calcium atoms in a flame or graphite (B72142) furnace.[24][25] | High sensitivity, well-established method. | Requires sample digestion, can have chemical interferences. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionizes the sample in plasma and separates ions by mass-to-charge ratio.[24][25] | Extremely high sensitivity, multi-element analysis capability, fewer interferences than AAS. | High instrument cost, requires sample digestion. |
| Near-edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy | Measures the absorption of X-rays at the calcium edge to quantify calcium without chemical extraction.[24][26] | Can provide spatial resolution, requires minimal sample preparation.[26] | Requires access to a synchrotron facility, complex data analysis. |
| Fluorescent Indicators | Uses Ca²⁺-sensitive dyes (e.g., Fura-2) to measure cytosolic free calcium concentrations in living cells.[27] | Allows for real-time, in-vivo measurement of Ca²⁺ signaling.[27] | Technically challenging, measures free ions not total tissue content. |
General Procedure (for AAS or ICP-MS):
-
Sampling: Collect young, fully expanded leaves, as they are indicative of recent calcium uptake.
-
Washing: Gently wash samples with deionized water to remove any surface contamination.
-
Drying: Dry the plant tissue in an oven at 60-70°C until a constant weight is achieved.
-
Grinding: Grind the dried tissue into a fine, homogenous powder.
-
Digestion: Accurately weigh a subsample of the dried powder and digest it using strong acids (e.g., nitric acid and perchloric acid) to bring the minerals into solution.[28]
-
Analysis: Dilute the digested sample to a known volume and analyze it using AAS or ICP-MS against a set of known calcium standards.
Visualization of Cellular Calcium Signaling
Calcium is a critical second messenger in plant cells, translating external stimuli into physiological responses.[29][30]
Caption: Simplified plant calcium (Ca²⁺) signaling pathway.
References
- 1. Calcium Deficiency — Research — Department of Plant Science [plantscience.psu.edu]
- 2. masterclass.com [masterclass.com]
- 3. icl-growingsolutions.com [icl-growingsolutions.com]
- 4. gardeningknowhow.com [gardeningknowhow.com]
- 5. Calcium in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlas-scientific.com [atlas-scientific.com]
- 7. agronews.ua [agronews.ua]
- 8. Preventing Blossom End Rot in Tomato | Yara United States [yara.us]
- 9. Calcium Nitrate Alternatives In Hydroponic & Fertigation Systems - Cropnuts [cropnuts.com]
- 10. gardeningknowhow.com [gardeningknowhow.com]
- 11. yarafert.com [yarafert.com]
- 12. loyalfertilizer.com [loyalfertilizer.com]
- 13. Knowledge from Olle Garden Bed: Calcium Nitrate Fertilizer [syfert.net]
- 14. eurosolids.com [eurosolids.com]
- 15. researchgate.net [researchgate.net]
- 16. haifa-group.com [haifa-group.com]
- 17. customhydronutrients.com [customhydronutrients.com]
- 18. Fertilizer Compatibility | Purdue University Vegetable Crops Hotline [vegcropshotline.org]
- 19. Fertilizer Compatibility: Mixing Phosphates, Nitrates, Sulfates [decachem.com]
- 20. Fertilizer Compatibility Guide | Green Gubre Group [greengubregroup.com]
- 21. loyalfertilizer.com [loyalfertilizer.com]
- 22. crownchampion.com [crownchampion.com]
- 23. Preparation of Ca(NO3)2 solution [periodni.com]
- 24. Frontiers | Measuring calcium content in plants using NEXAFS spectroscopy [frontiersin.org]
- 25. Measuring calcium content in plants using NEXAFS spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Measurement of Cytosolic-Free Ca2+ in Plant Tissue | Springer Nature Experiments [experiments.springernature.com]
- 28. library.wur.nl [library.wur.nl]
- 29. researchgate.net [researchgate.net]
- 30. esalq.usp.br [esalq.usp.br]
Technical Support Center: Calcium Nitrate in Organic Nitration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using calcium nitrate (B79036) for organic nitration.
Frequently Asked Questions (FAQs)
Q1: Why use calcium nitrate for nitration instead of traditional mixed acid (HNO₃/H₂SO₄)?
A1: Using calcium nitrate, often in combination with acetic acid or acetic anhydride (B1165640), offers several advantages aligned with green chemistry principles. It is considered a safer and more environmentally friendly alternative to the highly corrosive and hazardous nitric acid/sulfuric acid mixture.[1][2] This method avoids the production of large quantities of strong acid waste.[1] The inorganic byproduct, calcium acetate, is less hazardous than residual mixed acid.[3][4] This system is particularly effective for nitrating activated aromatic compounds like phenols.[3][5]
Q2: How is the active nitrating species, the nitronium ion (NO₂⁺), generated from calcium nitrate?
A2: The nitronium ion is generated in situ. When calcium nitrate is mixed with an acid like glacial acetic acid, it reacts to form nitric acid and calcium acetate.[1] The nitric acid is then protonated by another acid molecule and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species responsible for the nitration reaction.[1][6]
Q3: What are the most common side reactions when using calcium nitrate for nitration?
A3: Common side reactions include:
-
Over-nitration (Di- or Tri-nitration): Activated substrates are susceptible to multiple nitrations, especially at higher temperatures or with longer reaction times.[3]
-
Oxidation: Phenols and other electron-rich aromatic compounds can be oxidized by the nitrating agent, leading to the formation of colored byproducts and a reduction in the desired product's yield.[7]
-
Acetoxylation: When using acetic anhydride as a co-reagent, acetoxylation of the aromatic ring can occur as a competing reaction.
-
Low Regioselectivity: Depending on the substrate and conditions, a mixture of ortho- and para-isomers is often formed, which can complicate purification.[1]
Q4: Can calcium nitrate be used for nitrating deactivated aromatic compounds?
A4: The calcium nitrate system is generally most effective for electron-rich (activated) aromatic compounds like phenols.[3] Deactivated rings are less nucleophilic and typically require stronger nitrating conditions, such as the traditional mixed acid method, to react at a reasonable rate.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Nitrated Product | 1. Insufficiently Activated Substrate: The aromatic ring may not be electron-rich enough for this milder nitration method. 2. Moisture in Reagents: Water can hydrolyze acetic anhydride and interfere with the formation of the nitronium ion. 3. Low Reaction Temperature/Time: The reaction may not have proceeded to completion. | 1. Verify Substrate Reactivity: This method is best for phenols and other activated rings. Consider stronger nitrating agents for deactivated substrates.[3][8] 2. Use Anhydrous Reagents: Ensure calcium nitrate and solvents are thoroughly dried. Calcium nitrate anhydrous is particularly effective as it can act as a dehydrating agent.[6] 3. Optimize Conditions: Gradually increase the reaction temperature or extend the reaction time. Microwave-assisted nitration can significantly reduce reaction times from hours to minutes.[1][3] |
| Formation of Dark, Tarry Byproducts | 1. Oxidation of Substrate: The substrate is being oxidized instead of nitrated. 2. Reaction Temperature is Too High: Exothermic nitration reactions can lead to thermal runaway and decomposition if not properly controlled.[9] | 1. Lower Reaction Temperature: Perform the reaction at a lower temperature. The "cold microwave" technique, where reactants are pre-chilled, can be effective.[3] 2. Control Temperature: Use an ice bath to manage the reaction's exothermicity. Quench the reaction by pouring it over ice water to rapidly stop the reaction and prevent byproduct formation.[9] |
| Mixture of Isomers (Low Regioselectivity) | Steric and Electronic Effects: The directing effects of the substituents on the aromatic ring are leading to a mixture of ortho and para products. | Optimize Reaction Temperature: Lowering the temperature can sometimes favor the formation of the para isomer due to steric hindrance. Chromatographic Purification: Use column chromatography to separate the desired isomer from the mixture. |
| Product is an Oil or Doesn't Precipitate During Work-up | Product Solubility: The nitrated product may be a liquid at the quenching temperature or soluble in the acidic aqueous mixture. | Perform Liquid-Liquid Extraction: After quenching the reaction in ice water, transfer the mixture to a separatory funnel. Extract the product multiple times with a suitable organic solvent like diethyl ether or ethyl acetate.[9] Combine the organic layers and proceed with washing and drying steps.[9] |
Quantitative Data Summary
The following table summarizes yields from various nitration experiments using calcium nitrate, primarily in microwave-assisted reactions which are noted for high yields and short reaction times.[1]
| Substrate | Nitrating System | Reaction Time | Yield (%) | Reference |
| Phenol | Ca(NO₃)₂ / Acetic Acid | 1 min (Microwave) | 89% (p-nitrophenol) | [1] |
| p-Hydroxybenzaldehyde | Ca(NO₃)₂ / Acetic Acid | 1 min (Microwave) | ~78% | [3] |
| p-Hydroxyacetophenone | Ca(NO₃)₂ / Acetic Acid | 1 min (Microwave) | ~83% | [3] |
| 4-Hydroxyacetophenone | Ca(NO₃)₂ / Acetic Acid | 1 min (Microwave) | High Yield | [2] |
Experimental Protocols
Key Experiment: Microwave-Assisted Nitration of Phenol
This protocol is adapted from a method noted for its efficiency and high yield.[1]
Reagents:
-
Phenol (1.0 mL)
-
Calcium nitrate (2.0 g)
-
Glacial Acetic Acid (5.0 mL)
Procedure:
-
In an Erlenmeyer flask, combine 1.0 mL of phenol, 2.0 g of calcium nitrate, and 5.0 mL of glacial acetic acid.
-
Stir the mixture to ensure homogeneity.
-
Cover the flask and place it in the center of a microwave oven.
-
Irradiate the mixture for 1 minute at a power output of approximately 900W. A darkening of the mixture indicates the reaction is proceeding.[1]
-
After irradiation, carefully remove the flask and allow it to cool to room temperature.
-
Work-up: Pour the cooled reaction mixture into a beaker of cold water or crushed ice to precipitate the crude product.[3][9]
-
If a solid forms, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.[9]
-
If no solid forms, perform a liquid-liquid extraction using an organic solvent.[9]
-
The crude product (p-nitrophenol) can be further purified by recrystallization.
Visualizations
Logical Diagrams
References
- 1. Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate – Oriental Journal of Chemistry [orientjchem.org]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Microwave promoted rapid nitration of phenolic compounds with calcium nitrate | Semantic Scholar [semanticscholar.org]
- 6. What are the reactions of Calcium Nitrate Anhydrous in organic synthesis? - Blog [nitratechem.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Controlling pH in Calcium Nitrate Solutions for Hydroponics
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for managing the pH of calcium nitrate-based hydroponic nutrient solutions.
Troubleshooting Guides
This section addresses specific pH-related issues that may arise during hydroponic experiments using calcium nitrate (B79036).
Issue 1: pH Consistently Rises Above Optimal Range (e.g., > 6.5)
-
Potential Causes:
-
Nitrate Uptake by Plants: Plants often absorb nitrate anions (NO₃⁻) more rapidly than calcium cations (Ca²⁺).[1][2] To maintain electrochemical balance, plant roots release hydroxide (B78521) (OH⁻) or bicarbonate (HCO₃⁻) ions, which increases the pH of the nutrient solution.[1] This effect is particularly pronounced during vigorous vegetative growth.[1]
-
High Alkalinity of Source Water: The use of tap water or other water sources with high levels of dissolved bicarbonates and carbonates can create a strong buffering capacity that consistently pushes the pH upwards.
-
Air Stones and Aeration: Vigorous aeration can drive dissolved CO₂ out of the solution. Since dissolved CO₂ forms carbonic acid, its removal can lead to a gradual increase in pH.
-
-
Troubleshooting Protocol:
-
Verify pH Meter Calibration: Ensure your pH meter is accurately calibrated using standard buffer solutions. Perform daily calibrations for precise monitoring.[3]
-
Analyze Source Water: Test the pH and alkalinity (carbonate/bicarbonate levels) of your source water. If alkalinity is high, consider using reverse osmosis (RO) or deionized (DI) water to prepare nutrient solutions.[3][4]
-
Select an Appropriate Acidifier: Use a pH-lowering agent ("pH down") to counteract the rise. Phosphoric acid or nitric acid are commonly used in research settings.[3][5][6] Nitric acid can be advantageous as it adds nitrate, a primary nutrient, but care must be taken to account for this addition in the overall nutrient formulation.[7]
-
Implement Gradual Adjustment: When adding acid, dilute it first and add it to the reservoir slowly while mixing.[5][8] Avoid drastic changes, as rapid pH fluctuations can stress the plants.[3] Test the pH 15-30 minutes after each addition to allow for stabilization before re-testing.[8]
-
Issue 2: pH Crashes or Becomes Too Acidic (e.g., < 5.5)
-
Potential Causes:
-
Ammoniacal Nitrogen Source: If the nutrient formulation contains a significant proportion of ammonium (B1175870) (NH₄⁺) alongside calcium nitrate, plant uptake of the positively charged ammonium cation can cause roots to release hydrogen ions (H⁺), thereby lowering the solution's pH.[1][9]
-
Over-correction with Acid: Adding too much acidifier in an attempt to lower a high pH can cause the pH to drop excessively, especially in solutions with low buffering capacity (like those made with RO water).[8]
-
Root Zone Microbiology: Microbial activity in the root zone can sometimes produce organic acids, contributing to a decrease in pH.
-
-
Troubleshooting Protocol:
-
Review Nutrient Formulation: Check the ratio of nitrate (NO₃⁻) to ammonium (NH₄⁺) nitrogen in your formulation. If a rapid pH drop correlates with the use of an ammonium-containing fertilizer, consider switching to a nitrate-dominant formula.
-
Use a pH-Raising Agent: To increase the pH, use a "pH up" solution, most commonly containing potassium hydroxide (KOH).[3][6]
-
Apply Base in Small Increments: Similar to acid addition, dilute the potassium hydroxide solution and add it gradually to the reservoir, allowing time for the pH to stabilize before re-measuring.[5]
-
Consider Buffering Agents: For solutions with very low alkalinity, adding a buffer like potassium carbonate can help provide more stability against pH swings.[1]
-
Issue 3: White Precipitate Forms in the Nutrient Reservoir
-
Potential Causes:
-
Reaction with Sulfates or Phosphates: Calcium nitrate should not be mixed in concentrated form (i.e., in the same stock tank) with fertilizers containing sulfates (e.g., magnesium sulfate (B86663), potassium sulfate) or phosphates (e.g., monopotassium phosphate).[10][11] Doing so will form insoluble calcium sulfate or calcium phosphate (B84403), which precipitates out of the solution, making essential nutrients unavailable to the plants.[6][11]
-
High pH: At a pH above 7.0, the solubility of calcium and phosphate can decrease, leading to precipitation.[12]
-
-
Troubleshooting Protocol:
-
Use a Two-Part Stock Solution: Always prepare concentrated nutrient stock solutions in at least two separate tanks (e.g., Tank A and Tank B). Keep calcium nitrate in one tank and all sulfate- and phosphate-containing fertilizers in the other.[11] These stock solutions are then diluted and combined in the final nutrient reservoir.
-
Maintain Optimal pH: Keep the final nutrient solution pH within the optimal range of 5.5-6.5 to ensure all nutrients remain soluble and available.[3][13][14]
-
Order of Mixing: When preparing the final diluted solution, add the calcium nitrate stock solution to the water first and mix well before adding the phosphate/sulfate stock solution. This minimizes localized high concentrations that could lead to precipitation.
-
Quantitative Data Summary
The following tables provide key quantitative data for managing hydroponic solutions.
Table 1: Recommended pH Ranges for Hydroponic Systems
| Parameter | Value | Rationale |
|---|---|---|
| Optimal General pH Range | 5.5 - 6.5 | Maximizes the availability and uptake of most essential macro- and micronutrients.[3][12][13] |
| Vegetative Growth Phase | 5.8 - 6.2 | Ensures strong uptake of nitrogen, calcium, and magnesium for structural development.[13] |
| Flowering/Fruiting Phase | 5.5 - 6.0 | Slightly more acidic conditions can improve the availability of potassium and phosphorus.[13] |
| High pH Lockout (> 6.5) | Iron, Manganese, Zinc | These micronutrients become less soluble and available to the plant.[5][8] |
| Low pH Lockout (< 5.5) | Calcium, Magnesium | Nutrient availability decreases, and the risk of root damage increases.[5][8] |
Table 2: Common pH Adjusters for Hydroponic Solutions
| Adjuster Type | Chemical Compound | Common Form | Notes |
|---|---|---|---|
| pH Down (Acidifier) | Phosphoric Acid (H₃PO₄) | Liquid | Very common; adds phosphorus to the solution, which must be accounted for in the nutrient formula.[3] |
| Nitric Acid (HNO₃) | Liquid | Adds nitrate-nitrogen; can be beneficial but is highly corrosive and requires careful handling.[6][7] | |
| Citric Acid | Powder/Liquid | An organic and weaker acid, suitable for small adjustments.[3][8] | |
| pH Up (Base) | Potassium Hydroxide (KOH) | Liquid/Pellets | Most common base; adds potassium to the solution.[3][6] Can cause skin burns and requires caution.[6] |
| | Potassium Carbonate (K₂CO₃) | Powder | Milder and safer than KOH; also acts as a buffer to help stabilize pH.[1] |
Experimental Protocols
Protocol 1: Preparation of a Two-Part Hydroponic Stock Solution
This protocol describes the standard method for creating concentrated stock solutions to prevent precipitation.
-
Materials:
-
Two separate, clean, opaque containers labeled "Stock A" and "Stock B".
-
Accurate scale (0.01g resolution).
-
Distilled, deionized, or reverse osmosis water.[15]
-
Calcium Nitrate fertilizer.[15]
-
Other hydroponic-grade fertilizers (e.g., Potassium Phosphate, Potassium Nitrate, Magnesium Sulfate, Micronutrients).
-
Stirring rods (one for each stock solution).
-
-
Methodology:
-
Calculate Fertilizer Weights: Based on your target nutrient formulation, calculate the weight of each fertilizer salt required for your desired stock solution volume and concentration (e.g., 100x).
-
Prepare Stock A (Calcium Tank): a. Fill the "Stock A" container to approximately 80% of its final volume with water. b. Weigh the required amount of Calcium Nitrate and add it to the container. c. If your formula requires it, add other compatible salts like Potassium Nitrate or Iron Chelate to this tank. d. Stir thoroughly until all salts are completely dissolved. e. Add water to reach the final desired volume and mix again.
-
Prepare Stock B (Phosphate/Sulfate Tank): a. Fill the "Stock B" container to approximately 80% of its final volume with water. b. Weigh and add all phosphate- and sulfate-containing fertilizers (e.g., Monopotassium Phosphate, Magnesium Sulfate). Add micronutrients to this tank. c. Stir thoroughly until all salts are completely dissolved. d. Add water to reach the final desired volume and mix again.
-
Storage: Store both stock solutions in a cool, dark place to prevent degradation.[15]
-
Protocol 2: pH Measurement and Adjustment of Final Nutrient Solution
-
Materials:
-
Calibrated digital pH meter with automatic temperature compensation (ATC).
-
Final nutrient reservoir tank.
-
Stock solutions A and B.
-
Diluted pH up (e.g., 1% KOH) and pH down (e.g., 1% Phosphoric Acid) solutions.
-
Graduated pipettes or syringes.
-
-
Methodology:
-
Prepare Dilute Solution: Fill the final reservoir with the total required volume of water.
-
Add Stock Solutions: Add the calculated volume of Stock A to the reservoir and mix thoroughly. Then, add the calculated volume of Stock B and mix again. Never mix the concentrated stocks directly together.
-
Initial pH Measurement: Allow the solution to circulate and mix for at least 15-20 minutes.[8] Submerge the pH probe in the solution and record the initial reading.
-
Adjustment (if necessary): a. If the pH is too high, use a clean pipette to add a small, measured amount of the diluted pH down solution. b. If the pH is too low, add a small, measured amount of the diluted pH up solution.
-
Stabilization and Re-measurement: Allow the solution to mix for another 15-20 minutes to ensure the adjuster is fully integrated, then take another pH reading.[8]
-
Repeat as Needed: Repeat steps 4 and 5, using small increments of the adjuster, until the pH is stable within the target range. Record the total volume of adjuster used.
-
Daily Monitoring: Check the pH of the nutrient solution at least once daily and adjust as needed following the steps above.[3][16]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for pH management in hydroponic solutions.
Caption: Ion uptake by plant roots and its effect on solution pH.
Frequently Asked Questions (FAQs)
Q1: Is a calcium nitrate solution acidic, basic, or neutral? A: Pure calcium nitrate salt dissolved in pure water is technically neutral to slightly acidic.[17] However, in a hydroponic system, its primary effect is to cause a rise in pH over time.[2][18] This is not due to the salt itself, but because plants absorb the nitrate anion faster than the calcium cation, causing the roots to release hydroxide ions to maintain electrical neutrality.[1][2]
Q2: How often should I test and adjust the pH of my nutrient solution? A: It is recommended to test the pH of your nutrient solution at least once a day.[3] In systems prone to fluctuations, such as those with high evaporation rates, small reservoirs, or rapidly growing plants, testing twice daily may be necessary to maintain stability.[5][8]
Q3: Can I use tap water to prepare my calcium nitrate solution? A: While you can use tap water, it is often not ideal for research settings. Tap water can contain high levels of minerals (hardness) and carbonates (alkalinity), which can cause the pH to be consistently high and may react with the nutrients in your solution.[4] For precise control and repeatability, it is highly recommended to use purified water, such as reverse osmosis (RO) or deionized (DI) water.[15]
Q4: Why can't I mix all my fertilizers into one stock tank? A: When concentrated, the calcium ions (Ca²⁺) from calcium nitrate will react with sulfate (SO₄²⁻) and phosphate (PO₄³⁻) ions from other fertilizers. This chemical reaction forms insoluble precipitates like calcium sulfate or calcium phosphate.[6][11] These solids are not available for plant uptake, leading to severe nutrient deficiencies.[19] Using a two-part (A/B) stock solution system prevents this reaction.
Q5: What is "nutrient lockout" and how does it relate to pH? A: Nutrient lockout is a condition where nutrients are present in the solution but are unavailable for the plant to absorb because the pH is outside the optimal range.[5] For example, if the pH is too high (above 6.5), iron can become insoluble and unavailable, leading to iron deficiency (yellowing leaves), even if there is sufficient iron in the solution.[8] Similarly, if the pH is too low (below 5.5), the availability of calcium and magnesium can be reduced.[5]
References
- 1. frontrowag.com [frontrowag.com]
- 2. Calcium in Hydroponics: The Key to Healthy, Vibrant Growth – We Bought An Acreage [weboughtanacreage.com]
- 3. atlas-scientific.com [atlas-scientific.com]
- 4. growgeneration.com [growgeneration.com]
- 5. dosatron.com [dosatron.com]
- 6. How to adjust pH in hydroponic nutrient solutions - Commercial Hydroponic Farming [commercial-hydroponic-farming.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. greengenius.com.au [greengenius.com.au]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Managing Plant Nutrients: Calcium Nitrate: excellent source of nitrogen and calcium [managingnutrients.blogspot.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Optimal pH for Hydroponics by Complant Consulting [complantconsulting.com]
- 13. hydrohowto.com [hydrohowto.com]
- 14. foodyverticalgarden.com [foodyverticalgarden.com]
- 15. crownchampion.com [crownchampion.com]
- 16. Optimizing pH in Hydroponics – Emerald Harvest [emeraldharvest.co]
- 17. reddit.com [reddit.com]
- 18. s3.amazonaws.com [s3.amazonaws.com]
- 19. 25kg Calcium Nitrate Fertilizer for Hydroponics and Soil - San Corporation [sinooan.com]
Technical Support Center: Purifying Synthesized Calcium Nitrate Hydrate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of synthesized calcium nitrate (B79036) hydrate (B1144303), Ca(NO₃)₂·4H₂O.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized calcium nitrate hydrate?
A1: Common impurities depend on the synthesis route. If synthesized from phosphate (B84403) rock, impurities can include fluorine, phosphorus compounds, iron, and aluminum.[1][2] Synthesis from raw materials containing sodium or potassium salts can introduce sodium nitrate (NaNO₃) and potassium nitrate (KNO₃).[3] Chloride ions (Cl⁻) are also a frequent impurity, often from the water used in the process.[3] Unreacted starting materials, such as calcium hydroxide (B78521) or calcium carbonate, can also be present.[4][5]
Q2: My final product is visibly discolored (e.g., yellow or brown). What is the likely cause?
A2: A yellow or brown discoloration often indicates the presence of iron impurities (e.g., iron phosphates or hydroxides) or the thermal decomposition of the nitrate, which can produce nitrogen dioxide (NO₂) gas, which is brown.[2][6][7] Ensure that reaction and drying temperatures remain well below the decomposition temperature of the hydrate. The tetrahydrate begins to lose water around 50°C and decomposes at 132°C.[8][9]
Q3: The purified crystals are much smaller than expected. How can I increase crystal size?
A3: Small crystals are often the result of rapid crystallization. To obtain larger crystals, the rate of cooling should be slowed down.[10] A controlled, slow cooling process, for example, at a rate of 0.1 - 0.3 K/min, allows for the formation of larger, more well-defined crystals.[10] Seeding the supersaturated solution with a small, high-quality crystal can also promote the growth of larger crystals.
Q4: My purified this compound is deliquescent and quickly absorbs moisture from the air. Is this normal?
A4: Yes, this compound is naturally hygroscopic and will absorb moisture from the air, a property known as deliquescence.[11][12] It is crucial to store the purified product in a tightly sealed, airtight container to prevent it from becoming a liquid.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: Insoluble Particulates Remain After Dissolution
-
Problem: After dissolving the synthesized this compound in water for recrystallization, a cloudy solution or visible solid particles are observed.
-
Possible Causes:
-
Solution Workflow:
Caption: Workflow for addressing insoluble impurities.
Issue 2: Poor Crystal Yield After Recrystallization
-
Problem: The amount of crystalline product recovered after recrystallization is significantly lower than theoretically expected.
-
Possible Causes:
-
The solution was not sufficiently concentrated before cooling.
-
The cooling temperature was not low enough to induce complete crystallization.
-
Too much solvent was used initially, preventing the solution from reaching saturation upon cooling.
-
-
Solution:
-
Combine the filtrate (mother liquor) with the washings.
-
Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of calcium nitrate.
-
Allow the concentrated solution to cool again, more slowly if possible, to recover more crystals.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This is the most common method for purifying soluble crystalline solids like this compound.
-
Dissolution: Dissolve the synthesized this compound in a minimum amount of deionized water at an elevated temperature (e.g., 60-70°C). The high solubility at elevated temperatures is key.[8]
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.
-
Cooling & Crystallization: Cover the hot, clear filtrate and allow it to cool slowly to room temperature. To maximize yield, further cool the solution in an ice bath (0-5°C).[2]
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water or ethanol (B145695) to remove any remaining mother liquor.[13]
-
Drying: Dry the crystals thoroughly. Note that the tetrahydrate melts at 42.7°C, so drying should be done at a low temperature, for instance, in a desiccator under vacuum.[8]
Caption: Standard experimental workflow for recrystallization.
Data Presentation
Table 1: Solubility of Calcium Nitrate Tetrahydrate in Water
This data is crucial for planning recrystallization procedures, as it dictates the amount of solvent needed and the potential yield upon cooling.
| Temperature (°C) | Solubility (g / 100 g H₂O) |
| 0 | 102 |
| 20 | 129 |
| 40 | 144 |
| 60 | 158 |
Data compiled from various sources.[8]
Table 2: Thermal Properties of Calcium Nitrate Hydrates
Understanding the thermal stability is critical to prevent decomposition during drying or other processing steps.
| Compound | Melting Point (°C) | Decomposition Onset (°C) |
| Ca(NO₃)₂·4H₂O | 42.7 | 132 |
| Ca(NO₃)₂ (anhydrous) | 561 | ~500 |
Data compiled from various sources.[6][8]
References
- 1. WO2008118024A2 - Method for purification of calsium nitrate and products made thereof - Google Patents [patents.google.com]
- 2. RU2459765C2 - Method of purifying calcium nitrate and obtained products - Google Patents [patents.google.com]
- 3. What are the common impurities in Calcium Nitrate Tetrahydrate? - Blog [sxleixinchem.com]
- 4. youtube.com [youtube.com]
- 5. Calcium nitrate - Crystal growing [en.crystalls.info]
- 6. At what temperature does Calcium Nitrate decompose? - Blog [nitratechem.com]
- 7. youtube.com [youtube.com]
- 8. Calcium nitrate - Wikipedia [en.wikipedia.org]
- 9. Thermal decomposition paths of calcium nitrate tetrahydrate and calcium nitrite | CoLab [colab.ws]
- 10. EP3434647A1 - A process for obtaining calcium nitrate crystals - Google Patents [patents.google.com]
- 11. Calcium nitrate | Ca(NO3)2 | CID 24963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. webbook.nist.gov [webbook.nist.gov]
- 13. byjus.com [byjus.com]
Technical Support Center: Thermal Analysis of Hydrated Calcium Nitrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the thermal analysis of hydrated calcium nitrate (B79036), Ca(NO₃)₂·4H₂O.
Troubleshooting Guides
This section addresses specific issues that may arise during thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experiments.
Question: Why does my TGA curve for calcium nitrate tetrahydrate show overlapping weight loss steps?
Answer: The multi-step dehydration of calcium nitrate tetrahydrate can be complex, with water molecules being released at close temperature intervals.[1] Overlapping steps in the TGA curve can be attributed to:
-
Rapid Heating Rate: A high heating rate can reduce the resolution between successive dehydration events.
-
Atmospheric Conditions: The presence of moisture in the purge gas can affect the dehydration process.
-
Sample Preparation: A large or unevenly packed sample can lead to non-uniform heat distribution.
Troubleshooting Steps:
-
Reduce the Heating Rate: Employ a slower heating rate, for example, 5°C/min, to better resolve the individual dehydration steps.
-
Use a Dry Purge Gas: Ensure a dry, inert atmosphere (e.g., nitrogen or argon) with a consistent flow rate (e.g., 20-50 mL/min) to facilitate the removal of evolved water vapor.[2]
-
Optimize Sample Size: Use a small sample size (typically 1-5 mg) and ensure it is thinly and evenly spread in the crucible to promote uniform heating.
-
Employ Controlled Rate Thermal Analysis (CRTA): If available, this technique can automatically adjust the heating rate to isolate overlapping weight loss events.[1]
Question: My DSC curve shows a broad or distorted melting endotherm for the tetrahydrate. What could be the cause?
Answer: The melting of calcium nitrate tetrahydrate is an incongruent melting process, meaning it melts while simultaneously losing some water of hydration.[3][4] This can result in a broad or distorted endotherm. Other contributing factors include:
-
Sample-Crucible Interaction: The molten salt hydrate (B1144303) can interact with the crucible material.
-
Atmospheric Effects: The pressure of the evolved water vapor within the crucible can influence the melting behavior.
-
Sample Impurities: The presence of impurities can broaden the melting range.
Troubleshooting Steps:
-
Crucible Selection: Use an inert crucible, such as one made of aluminum or platinum. For volatile samples or those that release gases, a hermetically sealed pan with a pinhole can help maintain a self-generated atmosphere, leading to sharper peaks.[5][6]
-
Heating Rate: A slower heating rate can improve the resolution of the melting peak.
-
Sample Purity: Ensure the sample is of high purity to obtain a sharp melting endotherm.
Question: The final residual mass in my TGA experiment does not match the theoretical mass of calcium oxide (CaO). Why is this?
Answer: The theoretical residual mass of CaO from the complete decomposition of Ca(NO₃)₂·4H₂O is approximately 23.7%. Deviations from this value can be due to:
-
Incomplete Decomposition: The final temperature may not have been high enough to ensure the complete decomposition of the anhydrous calcium nitrate. The decomposition process can extend to temperatures above 600°C.
-
Intermediate Products: The formation of stable intermediates can affect the final mass.
-
Atmospheric Reactions: The purge gas could potentially react with the sample or its decomposition products. For instance, in the presence of CO₂, calcium carbonate (CaCO₃) might form as an intermediate.
Troubleshooting Steps:
-
Ensure Sufficient Final Temperature: Extend the final temperature of the experiment to at least 800°C to ensure complete decomposition to CaO.
-
Analyze the Evolved Gases: If possible, use a hyphenated technique like TGA-MS or TGA-FTIR to identify the gaseous products and confirm the decomposition pathway.
-
Verify Instrument Calibration: Regularly calibrate the TGA balance to ensure accurate mass measurements.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal events for calcium nitrate tetrahydrate?
A1: The thermal analysis of calcium nitrate tetrahydrate typically shows a series of events:
-
Melting of the hydrate: Around 42.7°C (315.85 K).[7]
-
Multi-step dehydration: The four water molecules are lost in several, sometimes overlapping, steps in the temperature range of approximately 50°C to 220°C.[7][8][9]
-
Melting of the anhydrous salt: Anhydrous calcium nitrate melts at approximately 561°C.[7]
-
Decomposition: The anhydrous salt decomposes to calcium oxide (CaO), nitrogen dioxide (NO₂), and oxygen (O₂) at temperatures starting around 500°C.[7]
Q2: How can I accurately determine the number of water molecules in my hydrated calcium nitrate sample?
A2: You can determine the number of water molecules by carefully analyzing the mass loss during the dehydration steps in your TGA data. The theoretical percentage of water in Ca(NO₃)₂·4H₂O is approximately 30.5%. By comparing your experimental mass loss for the dehydration phase to the theoretical value, you can quantify the water content.
Q3: What is the expected decomposition pathway for anhydrous calcium nitrate?
A3: Anhydrous calcium nitrate decomposes upon heating to form calcium oxide, nitrogen dioxide, and oxygen. The balanced chemical equation for this reaction is: 2 Ca(NO₃)₂(s) → 2 CaO(s) + 4 NO₂(g) + O₂(g)[9] Studies have also shown the evolution of nitric oxide (NO) during decomposition.[8][9]
Q4: What type of crucible should I use for the thermal analysis of hydrated calcium nitrate?
A4: For TGA, an open crucible made of alumina (B75360) or platinum is generally suitable. For DSC, to get better resolution of the melting and dehydration events, a hermetically sealed aluminum or platinum crucible with a pinhole is often recommended.[5] This allows the evolved water vapor to escape in a controlled manner, creating a self-generated atmosphere that can result in sharper peaks.
Quantitative Data Summary
The following tables summarize the key quantitative data from the thermal analysis of hydrated calcium nitrate.
Table 1: Thermal Events and Temperature Ranges for Calcium Nitrate Tetrahydrate
| Thermal Event | Temperature Range (°C) | Technique | Reference |
| Melting of Tetrahydrate | ~42.7 | DSC | [7] |
| Dehydration Step 1 | 50 - 150 | TGA/DSC | [8][9] |
| Dehydration Step 2 | 160 - 180 | TGA/DSC | [8][9] |
| Dehydration Step 3 | 190 - 220 | TGA/DSC | [8][9] |
| Melting of Anhydrous Salt | ~561 | DSC | [7] |
| Decomposition of Anhydrous Salt | > 500 | TGA/DSC | [7] |
Table 2: Theoretical vs. Experimental Mass Loss for Calcium Nitrate Tetrahydrate
| Decomposition Step | Product | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Reference |
| Complete Dehydration | Ca(NO₃)₂ | 30.52 | ~30 | [8][9] |
| Complete Decomposition | CaO | 76.28 | ~76 | [9] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of Hydrated Calcium Nitrate
-
Instrument Preparation: Ensure the TGA is clean and the balance is calibrated. Perform a blank run with an empty crucible to obtain a stable baseline.
-
Sample Preparation: If necessary, gently grind the calcium nitrate tetrahydrate sample to a fine powder to ensure homogeneity.
-
Sample Loading: Tare an appropriate crucible (e.g., alumina). Accurately weigh 1-5 mg of the sample into the crucible, ensuring a thin, even layer.
-
Experimental Parameters:
-
Purge Gas: Dry Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 800°C at a heating rate of 10°C/min.
-
Hold at 800°C for 10 minutes to ensure complete decomposition.
-
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset and end temperatures for each mass loss step.
-
Calculate the percentage mass loss for the dehydration and decomposition stages.
-
Compare the experimental mass loss with the theoretical values.
-
Protocol 2: Differential Scanning Calorimetry (DSC) of Hydrated Calcium Nitrate
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Gently grind the sample to a fine powder.
-
Sample Loading: Accurately weigh 1-5 mg of the sample into a hermetically sealable aluminum pan. Crimp the lid, and if desired, create a pinhole in the lid.
-
Experimental Parameters:
-
Purge Gas: Dry Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp from 25°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Identify and label the endothermic and exothermic peaks corresponding to melting, dehydration, and decomposition.
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
-
Visualizations
Caption: Troubleshooting workflow for thermal analysis of hydrated calcium nitrate.
Caption: Decomposition pathway of hydrated calcium nitrate.
References
- 1. skb.skku.edu [skb.skku.edu]
- 2. benchchem.com [benchchem.com]
- 3. betterceramic.com [betterceramic.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Thermal decomposition paths of calcium nitrate tetrahydrate and calcium nitrite | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Nanoparticle Synthesis Using Calcium Nitrate Precursor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nanoparticles using a calcium nitrate (B79036) precursor.
Troubleshooting Guide
This guide addresses common issues encountered during nanoparticle synthesis, offering potential causes and solutions to improve nanoparticle yield and quality.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Nanoparticle Yield | - Incorrect precursor concentration.[1][2] - Inadequate pH for precipitation.[3][4] - Suboptimal reaction temperature.[5][6] - Insufficient mixing or inappropriate stirring speed.[7] - Contaminants in reagents or glassware. | - Optimize Precursor Concentration: Systematically vary the molarity of calcium nitrate and the precipitating agent (e.g., sodium hydroxide (B78521), sodium carbonate).[1][2] For calcium hydroxide nanoparticles, concentrations of calcium nitrate have been studied in the range of 0.4 M to 1.6 M.[1] For calcium carbonate nanoparticles, concentrations around 0.1 M have been used.[5] - Adjust pH: Ensure the pH of the reaction mixture is suitable for the precipitation of the desired nanoparticle. For many calcium-based nanoparticles, an alkaline pH is required.[3] The pH can significantly affect the surface charge and stability of the nanoparticles, thereby influencing their size and aggregation.[4] - Control Temperature: Temperature influences particle size, morphology, and even the crystalline phase.[3][5] For calcium carbonate nanoparticles, increasing the reaction temperature can lead to an increase in particle size.[5] Some syntheses are performed at room temperature, while others may require heating or cooling to control the reaction kinetics.[2][8] - Optimize Stirring: The agitation speed affects particle size and distribution.[3][7] Increasing stirring speed up to a certain point (e.g., 14,000 rpm for CaCO3) can reduce particle size; however, excessive speeds may lead to particle size widening.[3] - Ensure Cleanliness: Thoroughly clean all glassware and use high-purity reagents to avoid unwanted side reactions or inhibition of nanoparticle formation. |
| Formation of Large Aggregates Instead of Dispersed Nanoparticles | - High precursor concentration leading to rapid precipitation.[2] - Inappropriate timing of precursor addition.[9] - Insufficient stabilization of nanoparticles. - Incorrect stirring speed.[7] | - Lower Precursor Concentration: Reducing the initial concentration of reactants can slow down the nucleation and growth process, leading to smaller, more uniform particles.[2] - Control Addition Rate: Adding the calcium nitrate solution dropwise to the reaction mixture can help control the saturation of the medium and prevent rapid, uncontrolled precipitation.[3] For bioactive glass nanoparticles, delaying the addition of calcium nitrate can result in larger but more regular and better-dispersed particles.[9] - Use of Stabilizers: Consider using stabilizers or capping agents, such as polymers or amino acids, to prevent aggregation.[10] - Adjust Stirring Speed: A lower stirring speed might be necessary to prevent excessive collisions and aggregation of newly formed nanoparticles.[7] |
| Irregular Nanoparticle Morphology | - Inconsistent reaction conditions (temperature, pH, stirring). - Presence of impurities. - Incorrect timing of precursor addition. | - Maintain Uniform Conditions: Ensure consistent and uniform temperature, pH, and stirring throughout the reaction vessel. - Use Pure Reagents: Impurities can act as nucleation sites, leading to irregular growth. - Optimize Precursor Addition Time: The timing of calcium nitrate addition can significantly affect the morphology of the resulting nanoparticles. |
| Wide Particle Size Distribution (Polydispersity) | - Non-uniform nucleation and growth rates. - Inefficient mixing. - Temperature or pH gradients within the reactor. | - Rapid and Uniform Mixing: Ensure that the reactants are mixed quickly and thoroughly to promote uniform nucleation. - Precise Temperature and pH Control: Use a temperature-controlled bath and monitor the pH throughout the reaction to maintain stable conditions. |
Frequently Asked Questions (FAQs)
Q1: How does the concentration of calcium nitrate affect the yield and size of nanoparticles?
A1: The concentration of calcium nitrate, as a precursor, directly influences the nucleation and growth of nanoparticles. Generally, higher concentrations can lead to a higher yield of nanoparticle mass due to the availability of more reactant ions. However, very high concentrations can also result in rapid precipitation, leading to larger, more aggregated, and less uniform particles.[2] For instance, in the synthesis of calcium hydroxide nanoparticles, varying the molarity of calcium nitrate from 0.4 M to 1.6 M was shown to decrease the crystallite size.[1] It is crucial to optimize the concentration to balance yield with desired particle size and monodispersity.
Q2: What is the optimal pH for synthesizing nanoparticles using a calcium nitrate precursor?
A2: The optimal pH is specific to the type of nanoparticle being synthesized. For the precipitation of many calcium compounds, such as calcium hydroxide and calcium carbonate, an alkaline pH is necessary.[3] The pH affects the surface charge of the nanoparticles, which in turn influences their stability and tendency to aggregate.[4] It is recommended to perform a series of experiments at different pH values to determine the optimal condition for your specific synthesis.
Q3: How does the reaction temperature impact the synthesis process?
A3: Temperature plays a critical role in controlling the kinetics of the reaction. Higher temperatures can increase the rate of reaction and diffusion, which may lead to larger particles.[5] For some materials, temperature can also influence the crystalline phase of the nanoparticles.[3] For example, in the synthesis of calcium carbonate nanoparticles, an increase in reaction temperature can lead to a larger particle size.[5] Conversely, some protocols utilize lower temperatures to slow down the reaction and achieve smaller, more controlled particle sizes.[2]
Q4: What is the recommended stirring speed for nanoparticle synthesis?
A4: The stirring speed, or agitation rate, is a key parameter for controlling particle size and preventing aggregation.[7] An optimal stirring speed ensures homogeneous mixing of the precursors and prevents the settling of newly formed nanoparticles. For the synthesis of calcium carbonate nanoparticles, increasing the agitation speed from 300 to 14,000 rpm has been shown to reduce particle size.[3] However, excessively high speeds can sometimes lead to a widening of the particle size distribution.[3] The ideal speed will depend on the specific reaction volume, vessel geometry, and the desired nanoparticle characteristics.
Q5: How can I accurately calculate the yield of my nanoparticle synthesis?
A5: The yield of nanoparticles can be calculated based on the initial amount of precursor used and the final weight of the dried nanoparticles. A theoretical yield is first calculated based on the stoichiometry of the reaction. The actual yield is the weight of the purified and dried nanoparticles. The percentage yield is then calculated as:
(Actual Yield / Theoretical Yield) x 100%
For a more detailed calculation, you can use the following steps:
-
Determine the moles of the limiting precursor (e.g., calcium nitrate).
-
Calculate the theoretical moles of the nanoparticle product based on the reaction stoichiometry.
-
Convert the theoretical moles of product to grams using its molecular weight. This is your theoretical yield.
-
Weigh your final, dry nanoparticle product. This is your actual yield.
-
Calculate the percentage yield.
Online calculators are also available to assist with this calculation by inputting the precursor weight, molecular weights, and final product weight.[11]
Experimental Protocols
Protocol 1: Synthesis of Calcium Hydroxide Nanoparticles by Chemical Precipitation
This protocol is based on the method described by Akash et al. (2022).[1]
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer
-
Beakers
-
Whatman filter paper
Procedure:
-
Prepare aqueous solutions of calcium nitrate tetrahydrate (e.g., 0.4 M, 1.0 M, and 1.6 M) and sodium hydroxide (e.g., 1.0 M) in deionized water.
-
Place a known volume of the calcium nitrate solution in a beaker on a magnetic stirrer and stir at a constant rate (e.g., 1200 rpm).
-
Add the sodium hydroxide solution dropwise to the calcium nitrate solution at a controlled rate (e.g., 3 ml/min) at room temperature.
-
Continue stirring for approximately 30 minutes after the addition is complete, during which a white precipitate will form.
-
Separate the white precipitate from the solution by filtration using Whatman filter paper.
-
To retain nitrate content for specific studies, the precipitate can be used without washing. For purified nanoparticles, wash the precipitate several times with deionized water and then with ethanol (B145695) to remove unreacted precursors and byproducts.
-
Dry the obtained powder in an oven at a suitable temperature (e.g., 80°C) overnight to obtain the final calcium hydroxide nanoparticles.
Protocol 2: Synthesis of Calcium Carbonate Nanoparticles by Controlled Precipitation
This protocol is adapted from the work of Babou-Kammoe et al. as cited in a review by Prajapati et al. (2021).[5]
Materials:
-
Calcium nitrate (Ca(NO₃)₂)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
High-speed homogenizer/stirrer
-
Beakers
-
Centrifuge
Procedure:
-
Prepare saturated aqueous solutions of calcium nitrate (e.g., 0.1 M) and sodium carbonate (e.g., 0.1 M).
-
Place the sodium carbonate solution in a reaction vessel equipped with a high-speed stirrer.
-
While vigorously stirring at a controlled speed (e.g., ranging from 300 to 30,000 rpm), add the calcium nitrate solution to the sodium carbonate solution.
-
Control the reaction temperature as required (e.g., between 25°C and 100°C).
-
After the reaction is complete, collect the precipitated calcium carbonate nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with deionized water to remove any soluble impurities.
-
Dry the purified nanoparticles to obtain a fine powder.
Visualizations
Caption: General workflow for nanoparticle synthesis.
Caption: Troubleshooting logic for low nanoparticle yield.
References
- 1. jnanoworld.com [jnanoworld.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of CaCO 3 nanoparticles by controlled precipitation of saturated carbonate and calcium nitrate aqueous solutions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcium carbonate nano- and microparticles: synthesis methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Timing of calcium nitrate addition affects morphology, dispersity and composition of bioactive glass nanoparticles | DIGITAL.CSIC [digital.csic.es]
- 10. Synthesis and Characterization of Calcium Silicate Nanoparticles Stabilized with Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. instanano.com [instanano.com]
Technical Support Center: Degradation of Calcium Nitrate Solutions Upon Storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium nitrate (B79036) solutions. Proper preparation and storage are critical to ensure the stability and efficacy of these solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of degradation in a calcium nitrate solution?
A1: The most common signs of degradation include the formation of a white precipitate, changes in pH, and visible microbial growth (cloudiness). These issues can arise from improper storage conditions, contamination, or chemical incompatibilities.
Q2: How long can I store a calcium nitrate solution?
A2: The stability of a calcium nitrate solution depends on its concentration and storage conditions. A stock solution of 1000 mg/L is generally stable for about one week when stored properly.[1] Diluted solutions are less stable and should ideally be used within one day.[1] For longer-term storage, it is recommended to prepare fresh solutions.
Q3: What are the ideal storage conditions for a calcium nitrate solution?
A3: To maximize shelf life and prevent degradation, store calcium nitrate solutions in a cool, dry, and dark place. The recommended storage temperature is below 25°C (77°F).[2] Solutions should be kept in tightly sealed, non-reactive containers, such as those made of high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) (PP), to prevent contamination from atmospheric carbon dioxide and microbial ingress.
Q4: Can calcium nitrate solutions be sterilized by autoclaving?
A4: While autoclaving is a common sterilization method, it is not recommended for calcium nitrate solutions. The high temperatures involved in autoclaving can lead to the thermal decomposition of calcium nitrate, which begins at temperatures above 500°C but can be a concern even at lower temperatures over time.[2] This process can alter the concentration and chemical composition of the solution. A more suitable method for sterilization is filtration through a 0.22 µm filter.
Troubleshooting Guides
Issue 1: A white precipitate has formed in my calcium nitrate solution.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High pH | A pH above 6.5 can lead to the formation of insoluble calcium salts, such as calcium carbonate, especially if the solution is exposed to atmospheric carbon dioxide. | Ensure the initial pH of the water used for preparation is neutral or slightly acidic. If necessary, adjust the pH with a dilute acid. Store the solution in a tightly sealed container to minimize CO2 absorption. |
| Contaminated Water | Using tap water or water with high mineral content, particularly carbonates and phosphates, can cause the precipitation of insoluble calcium salts.[3] | Always use high-purity water, such as deionized or distilled water, for solution preparation. |
| Contaminated Glassware | Residual chemicals, like phosphate-based detergents, on glassware can react with calcium ions to form precipitates. | Thoroughly clean all glassware and rinse with deionized or distilled water before use. |
| Temperature Fluctuations | A significant decrease in temperature can lower the solubility of calcium nitrate, leading to crystallization, especially in concentrated solutions. | Store solutions at a stable, cool temperature. If refrigeration is necessary, ensure the concentration is low enough to remain soluble at that temperature. |
| Chemical Incompatibility | Mixing calcium nitrate solutions with solutions containing phosphates or sulfates will result in the precipitation of calcium phosphate (B84403) or calcium sulfate, respectively. | Avoid mixing calcium nitrate solutions with incompatible chemicals. If co-administration is necessary, perform a small-scale compatibility test first. |
Issue 2: The pH of my calcium nitrate solution has changed over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Absorption of Atmospheric CO2 | Carbon dioxide from the air can dissolve in the solution, forming carbonic acid and lowering the pH. | Store the solution in a tightly sealed container to minimize exposure to air. |
| Microbial Growth | Microbial contamination can alter the pH of the solution through metabolic processes. | Prepare solutions under sterile conditions and consider sterile filtration for long-term storage. Monitor for any signs of microbial growth, such as cloudiness or a foul odor. |
| Leaching from Container | Storing solutions in low-quality or reactive containers can lead to the leaching of substances that alter the pH. | Use high-quality, non-reactive storage containers such as those made of borosilicate glass, polyethylene, or polypropylene. |
Issue 3: There is evidence of microbial growth in my solution.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Non-Sterile Preparation | Preparing the solution in a non-sterile environment or with non-sterile equipment can introduce microorganisms. | Prepare solutions in a clean environment, using sterile equipment and high-purity water. |
| Improper Storage | Storing the solution in a non-sterile or improperly sealed container can allow for microbial contamination. | Store solutions in sterile, tightly sealed containers. For critical applications, sterile filtration into a final sterile container is recommended. |
Experimental Protocols
Protocol 1: Determination of Calcium Concentration by EDTA Titration
This protocol allows for the quantification of the calcium ion concentration in your solution to check for changes due to precipitation or concentration shifts.
Materials:
-
Calcium nitrate solution (sample)
-
Standardized EDTA solution (e.g., 0.01 M)
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Calmagite or Eriochrome Black T indicator
-
8 M NaOH solution
-
Deionized water
-
Burette, pipette, Erlenmeyer flask, and other standard laboratory glassware
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of your calcium nitrate solution into a 250 mL Erlenmeyer flask.
-
Add approximately 75-100 mL of deionized water.
-
Add 2 mL of 8 M NaOH to raise the pH to approximately 12. This will precipitate any interfering magnesium ions as Mg(OH)₂.
-
Add a few drops of the Calmagite or Eriochrome Black T indicator. The solution should turn a wine-red color.[3]
-
Titrate the solution with the standardized EDTA solution from a burette. Swirl the flask continuously.
-
The endpoint is reached when the color of the solution changes from wine-red to a clear sky blue.[3]
-
Record the volume of EDTA solution used.
-
Calculate the concentration of calcium in your sample based on the stoichiometry of the Ca²⁺-EDTA reaction (1:1).
Protocol 2: Monitoring pH Stability of Calcium Nitrate Solutions
This protocol outlines a method for monitoring the pH of your calcium nitrate solution over time to detect any degradation-related changes.
Materials:
-
Calcium nitrate solution (sample)
-
Calibrated pH meter with a glass electrode
-
Standard pH buffers (e.g., pH 4, 7, and 10)
-
Clean beakers
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions using the standard pH buffers.
-
Pour a sample of the calcium nitrate solution into a clean beaker. The volume should be sufficient to cover the pH electrode bulb.
-
Immerse the pH electrode in the solution and allow the reading to stabilize.
-
Record the initial pH of the solution and the date.
-
Store the bulk of the calcium nitrate solution under the desired storage conditions (e.g., at room temperature, refrigerated, protected from light).
-
At regular intervals (e.g., daily, weekly), take a new sample from the stored solution and measure the pH as described in steps 2-3.
-
Record the pH and date for each measurement.
-
Plot the pH values over time to observe any trends that may indicate degradation.
Visualizations
Logical Relationship: Troubleshooting Precipitation in Calcium Nitrate Solutions
Caption: A flowchart for troubleshooting precipitation in calcium nitrate solutions.
Experimental Workflow: Assessing Calcium Nitrate Solution Stability
Caption: A workflow for assessing the stability of calcium nitrate solutions over time.
References
Validation & Comparative
A Comparative Analysis of Calcium Nitrate and Calcium Chloride as Concrete Accelerators
A comprehensive review of their performance, mechanisms, and implications for concrete technology.
In the realm of concrete admixtures, accelerating agents play a crucial role in modifying the properties of fresh and hardened concrete, particularly in cold weather conditions or when rapid strength development is required. Among the most common accelerators are calcium chloride and calcium nitrate (B79036). This guide provides an objective comparison of their performance based on experimental data, delves into their mechanisms of action, and outlines standard experimental protocols for their evaluation.
Performance Comparison: Setting Time and Compressive Strength
The primary function of a concrete accelerator is to reduce the setting time and increase the rate of early-age strength gain. Both calcium nitrate and calcium chloride are effective in achieving these objectives, but their performance characteristics and associated side effects differ significantly.
Setting Time
Calcium chloride is a potent accelerator, capable of reducing the initial and final setting times of concrete by as much as two-thirds.[1] This rapid setting is advantageous for projects requiring quick formwork removal or early load-bearing capacity.
Calcium nitrate also acts as a setting accelerator, with studies showing that a 1% addition can shorten the initial setting time by approximately one hour.[2] The accelerating effect of calcium nitrate is particularly pronounced at lower temperatures.[2][3]
Table 1: Effect of Calcium Nitrate and Calcium Chloride on Concrete Setting Time (Data synthesized from multiple sources)
| Accelerator | Dosage (% by weight of cement) | Curing Temperature (°C) | Initial Setting Time Reduction | Final Setting Time Reduction | Source(s) |
| Calcium Nitrate | 1% | 20 | Approx. 1 hour | - | [2] |
| 3% | 5 | Up to 7.4 times faster (for high early strength cement) | Up to 21.4% of control | [4] | |
| 3% | 0 | Up to 5.4 times faster (for high early strength cement) | - | [4] | |
| Calcium Chloride | 2% | 10 | Up to two-thirds | Up to two-thirds | [1][5] |
| Not Specified | Ambient | At least 1 hour earlier (ASTM C494 requirement) | At least 1 hour earlier (ASTM C494 requirement) | [6][7] |
Note: The data presented is a synthesis from various studies and may not be directly comparable due to differing experimental conditions.
Compressive Strength
Both accelerators enhance the early compressive strength of concrete. Calcium chloride can lead to a strength gain of 30% to 100% in the first three days compared to a control mix.[6][7]
Calcium nitrate also significantly improves compressive strength. For instance, a 3% addition of calcium nitrate has been shown to increase the 28-day compressive strength by 1.8 times compared to a reference sample.[2] At low temperatures, even a 0.5% dosage of calcium nitrate can increase the 2-day compressive strength by 45.6%.[2] However, some studies suggest that at normal temperatures, calcium nitrate may have a less pronounced effect on long-term strength development compared to its impact on early-age strength.[8]
Table 2: Effect of Calcium Nitrate and Calcium Chloride on Concrete Compressive Strength (Data synthesized from multiple sources)
| Accelerator | Dosage (% by weight of cement) | Curing Age | Curing Temperature (°C) | Compressive Strength Increase (compared to control) | Source(s) |
| Calcium Nitrate | 3% | 28 days | 20 | 1.8 times | [2] |
| 0.5% | 2 days | 0 | 45.6% | [2] | |
| 4% | 28 days | 20 | Optimum strength achieved | [9] | |
| 7% - 13% | 24 hours | 10 | 148% - 279% | [10] | |
| Calcium Chloride | 2% | 1-3 days | Ambient | 30% - 100% | [6][7] |
| 1.5% | 1 day | Ambient | 36% - 48% | [11] | |
| 1.5% | 3 days | Ambient | 29% - 33% | [11] | |
| 4% | 28 days | Ambient | Optimum strength achieved | [9] |
Note: The data presented is a synthesis from various studies and may not be directly comparable due to differing experimental conditions.
The Critical Difference: Corrosion Potential
The most significant drawback of calcium chloride is its propensity to induce corrosion of steel reinforcement in concrete.[8] The chloride ions attack the passive layer that protects the steel, leading to rust formation, expansion, and eventual cracking and spalling of the concrete. For this reason, the use of calcium chloride is often restricted or prohibited in reinforced concrete structures.
Calcium nitrate, on the other hand, is a non-chloride accelerator and is considered a corrosion inhibitor.[12] Dosages between 2% and 4% by weight of cement are reported to be sufficient to protect reinforcing steel against chloride-induced corrosion. This makes calcium nitrate a safer and more durable choice for reinforced concrete applications.
Experimental Protocols
To ensure accurate and reproducible comparisons of concrete accelerators, standardized experimental procedures are essential.
Setting Time: Vicat Needle Test (ASTM C191)
The Vicat needle apparatus is used to determine the initial and final setting times of hydraulic cement paste.
Procedure:
-
Preparation of Cement Paste: A specified amount of cement is mixed with a measured quantity of water to achieve a paste of normal consistency.[13]
-
Molding the Specimen: The cement paste is molded into a conical ring placed on a non-absorptive plate.[13]
-
Penetration Test: The Vicat needle, with a specific weight and a 1-mm diameter needle, is lowered onto the surface of the paste at regular intervals.[14]
-
Determining Setting Times:
Compressive Strength of Cylindrical Concrete Specimens (ASTM C39)
This test method determines the compressive strength of cylindrical concrete specimens.
Procedure:
-
Specimen Preparation: Cylindrical concrete specimens are cast and cured under standard conditions. The ends of the cylinders must be plane and perpendicular to the axis.[15]
-
Measurement: The diameter of the specimen is measured at its mid-height.[15]
-
Loading: The specimen is placed in a compression testing machine and a compressive axial load is applied at a controlled rate (e.g., 0.25 ± 0.05 MPa/s) until failure occurs.[16]
-
Calculation: The compressive strength is calculated by dividing the maximum load achieved during the test by the cross-sectional area of the specimen.[17]
Isothermal Calorimetry
Isothermal calorimetry is a technique used to study the heat evolution during cement hydration, providing insights into the reaction kinetics.
Procedure:
-
Sample Preparation: A small, precise amount of cement and water (or a solution containing the accelerator) are mixed.
-
Measurement: The mixture is placed in a sealed ampoule inside an isothermal calorimeter, which maintains a constant temperature.[18]
-
Data Acquisition: The heat flow from the sample is continuously measured over time, providing a heat flow curve that illustrates the different stages of hydration.[19]
Mechanisms of Action
The accelerating effects of calcium nitrate and calcium chloride are attributed to their influence on the hydration reactions of cement.
Figure 1: Signaling pathways of Calcium Nitrate and Calcium Chloride in concrete.
Calcium chloride primarily accelerates the hydration of tricalcium silicate (B1173343) (C₃S) and tricalcium aluminate (C₃A), the main compounds in Portland cement. The chloride ions react with C₃A to form calcium chloroaluminates, which promotes the overall hydration process.
Calcium nitrate also increases the concentration of calcium ions in the pore solution, which accelerates the precipitation of calcium silicate hydrate (B1144303) (C-S-H) gel, the primary binding phase in concrete. The nitrate ions are also believed to influence the hydration of the aluminate phases.
Experimental Workflow
A typical experimental workflow for comparing concrete accelerators is depicted below.
Figure 2: Experimental workflow for comparing concrete accelerators.
Conclusion
Both calcium nitrate and calcium chloride are effective accelerators for concrete, enhancing early strength development and reducing setting times. However, the significant risk of chloride-induced corrosion associated with calcium chloride makes calcium nitrate a superior choice for reinforced concrete structures. While calcium chloride may offer a more potent acceleration at a lower cost, the long-term durability benefits and corrosion-inhibiting properties of calcium nitrate provide a compelling case for its use in applications where the integrity of steel reinforcement is paramount. The selection of an appropriate accelerator should, therefore, be based on a thorough evaluation of the project requirements, environmental conditions, and the long-term performance expectations of the concrete structure.
References
- 1. Calcium Chloride Reduces Cement Set Time and Improves Strength - OxyChem Calcium Chloride [oxycalciumchloride.com]
- 2. irsm.cas.cz [irsm.cas.cz]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. kuert.com [kuert.com]
- 6. CBD-165. Calcium Chloride in Concrete - NRC-IRC [web.mit.edu]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of a Nitrite/Nitrate-Based Accelerator on the Strength Development and Hydrate Formation in Cold-Weather Cementitious Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calcium Nitrate Accelerating Admixture | Function, Benefits, and Applications [superplasticizers.com]
- 13. ASTM C191 — Material Testing Expert [materialtestingexpert.com]
- 14. Vicat Testing [humboldtmfg.com]
- 15. forneyonline.com [forneyonline.com]
- 16. ASTM C39 Concrete Cylinder Compression Testing - ADMET [admet.com]
- 17. testresources.net [testresources.net]
- 18. tainstruments.com [tainstruments.com]
- 19. m.youtube.com [m.youtube.com]
Battle of the Calcium Amendments: A Comparative Guide to Reclaiming Sodic Soils with Calcium Nitrate and Calcium Sulfate
The escalating issue of soil sodicity poses a significant threat to agricultural productivity and environmental health, particularly in arid and semi-arid regions. The fundamental approach to reclaiming these challenging soils involves the replacement of deleterious exchangeable sodium (Na+) with beneficial calcium (Ca2+) on the soil's cation exchange complex. This guide provides a detailed, objective comparison of two primary calcium-supplying amendments: calcium nitrate (B79036) [Ca(NO3)2] and calcium sulfate (B86663) dihydrate (gypsum, CaSO4·2H2O).
This document synthesizes experimental data to evaluate the performance of each amendment on key soil chemical and physical properties. It is intended for researchers, soil scientists, and agricultural consultants to inform the selection of the most appropriate reclamation strategy based on soil conditions, desired outcomes, and economic considerations.
The Underlying Chemistry: How Calcium Amendments Remediate Sodicity
The reclamation of sodic soils hinges on the principle of cation exchange. Sodic soils are characterized by a high proportion of sodium ions on the negatively charged surfaces of clay and organic matter particles. This high sodium concentration leads to the dispersion of soil aggregates, resulting in poor soil structure, reduced water infiltration and aeration, and surface crusting.
The introduction of a soluble calcium source, such as calcium nitrate or calcium sulfate, facilitates the displacement of sodium ions from the exchange sites by the more strongly bound calcium ions. The displaced sodium, now in the soil solution primarily as sodium nitrate or sodium sulfate, can then be leached from the root zone with adequate irrigation, leading to an improvement in soil structure and fertility.
Comparative Performance: Quantitative Data
The primary difference in the efficacy of calcium nitrate and calcium sulfate lies in their solubility. Calcium nitrate is significantly more soluble in water (~1212 g/L) compared to gypsum (~2.55 g/L). This higher solubility allows for a more rapid release of calcium ions into the soil solution, potentially leading to faster initial reclamation. However, this also makes it more susceptible to leaching beyond the root zone if not managed carefully.
A controlled laboratory study by van der Watt and Barnard (2024) compared the effectiveness of various calcium sources, including calcium nitrate and different forms of gypsum, on a sodic sandy loam soil. The results, summarized below, highlight the rapid action of calcium nitrate.
| Amendment | Application Rate | Final Exchangeable Sodium Percentage (ESP) | Change in Hydraulic Conductivity (%) |
| Control | None | 15.0% (Initial) | 0% |
| Calcium Nitrate | To achieve 5% ESP | 4.5% | +130% |
| Liquid Gypsum | To achieve 5% ESP | 4.2% | +123% |
| Phosphogypsum | To achieve 5% ESP | 4.7% | +128% |
| Class A Mined Gypsum | To achieve 5% ESP | 9.0% - 11.1% | No significant increase |
Data synthesized from van der Watt and Barnard (2024).
The data clearly indicates that the more soluble forms of calcium, including calcium nitrate and finer by-product gypsums, were more effective in reducing the soil's exchangeable sodium percentage and significantly improving hydraulic conductivity compared to the coarser, less soluble mined gypsum within the timeframe of the experiment.
While calcium nitrate demonstrates rapid efficacy, it is also noted to be a more expensive option compared to gypsum sources. Furthermore, its application introduces nitrate, a plant nutrient, which can be beneficial but also requires careful management to prevent nutrient imbalances or environmental losses.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. Below is a summary of a typical experimental protocol for a laboratory column study comparing sodic soil amendments, based on the methodologies described in the cited literature.
Detailed Methodology from van der Watt and Barnard (2024)
-
Soil: A sodic, sandy loam topsoil was collected for the experiment.
-
Amendments: Twelve gypsum products (mined and by-products of varying fineness), two micro-fine calcitic lime products, and one commercial calcium nitrate fertilizer were tested against a control (no amendment).
-
Experimental Setup: A soil column experiment was conducted in a controlled laboratory setting.
-
Application: The amendments were surface-applied to the soil columns. The application rates were calculated to theoretically reduce the initial Exchangeable Sodium Percentage (ESP) to a target of 5%.
-
Leaching: The treated soil columns received 300 mm of simulated rainfall to facilitate the reaction of the amendments and the leaching of displaced sodium.
-
Analysis: After the leaching period, the soil in the columns was analyzed for key chemical properties, including the final ESP and pH. The saturated hydraulic conductivity (Ksat) was also determined to measure the improvement in water movement through the soil.
Conclusion and Recommendations
Both calcium nitrate and calcium sulfate (gypsum) are effective amendments for the reclamation of sodic soils by supplying the necessary calcium to replace exchangeable sodium.
Calcium Nitrate is characterized by its high solubility, leading to a rapid reduction in soil sodicity and a significant improvement in soil hydraulic conductivity. This makes it a suitable option for situations where quick remediation is required. However, its higher cost and the addition of nitrate, which needs to be managed from a nutrient and environmental perspective, are important considerations.
Calcium Sulfate (Gypsum) , particularly finer, by-product forms, also demonstrates high efficacy in reclaiming sodic soils. While generally less soluble than calcium nitrate, its lower cost and wide availability make it a more common and economically viable choice for large-scale agricultural applications. The effectiveness of gypsum is highly dependent on its particle size, with finer particles dissolving more rapidly and providing a quicker reclamation effect.
The choice between calcium nitrate and calcium sulfate should be based on a comprehensive assessment of the specific soil conditions, the urgency of reclamation, the crop to be grown, and economic feasibility. For rapid, small-scale reclamation where cost is less of a constraint, calcium nitrate is an excellent option. For large-scale, cost-effective reclamation, high-quality, fine-particle gypsum remains the industry standard.
Confirming the Synthesis of Calcium Nitrate Tetrahydrate via X-Ray Diffraction: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful synthesis of a desired compound is a critical first step. This guide provides a comparative analysis of using X-ray diffraction (XRD) to confirm the synthesis of calcium nitrate (B79036) tetrahydrate, contrasting its diffraction pattern with common alternative calcium salts.
The synthesis of calcium nitrate tetrahydrate [Ca(NO₃)₂·4H₂O] is a straightforward process, often achieved by the reaction of calcium carbonate with nitric acid.[1][2] The resulting crystalline product can be definitively identified and its purity assessed using powder X-ray diffraction (XRD), a powerful non-destructive technique that provides a unique "fingerprint" of a crystalline material's atomic structure.[3][4] This guide will detail the experimental protocol for both the synthesis and XRD analysis, and present a comparative table of XRD data against other calcium salts frequently used in research and pharmaceutical applications, such as calcium carbonate, calcium citrate, calcium gluconate, and calcium lactate (B86563).
Comparative XRD Data
The primary method for confirming the synthesis of calcium nitrate tetrahydrate and distinguishing it from potential starting materials or alternative salts is by comparing their powder XRD patterns. Each crystalline compound will produce a unique set of diffraction peaks at specific 2θ angles, with characteristic intensities. The table below summarizes the major diffraction peaks for calcium nitrate tetrahydrate and several common calcium salts.
| Compound | Chemical Formula | Key XRD Peaks (2θ) |
| Calcium Nitrate Tetrahydrate | Ca(NO₃)₂·4H₂O | ~14.5°, 16.8°, 21.2°, 29.1°, 33.8° |
| Calcium Carbonate (Calcite) | CaCO₃ | ~23.1°, 29.5°, 35.7°, 48.6°[5][6] |
| Calcium Citrate Tetrahydrate | Ca₃(C₆H₅O₇)₂·4H₂O | ~8.0°, 11.5°, 16.5°, 18.2°, 23.0°[7][8] |
| Calcium Gluconate Monohydrate | C₁₂H₂₂CaO₁₄·H₂O | ~8.0°, 9.0°, 22.5°[9] |
| Calcium Lactate Pentahydrate | C₆H₁₀CaO₆·5H₂O | ~9.8°, 11.2°, 19.7°, 24.5°[10][11] |
Note: The exact 2θ values may vary slightly depending on the instrument and experimental conditions.
Experimental Workflow
The overall process from synthesis to confirmation can be visualized in the following workflow diagram:
Caption: Experimental workflow for the synthesis and XRD confirmation of calcium nitrate tetrahydrate.
Experimental Protocols
Synthesis of Calcium Nitrate Tetrahydrate
This protocol is adapted from standard laboratory procedures for the synthesis of salts from carbonates and acids.[1][12][13]
Materials:
-
Calcium Carbonate (CaCO₃), powder
-
Dilute Nitric Acid (HNO₃), e.g., 2M
-
Deionized water
-
Beakers
-
Stirring rod
-
Hot plate
-
Filter paper and funnel
-
Evaporating dish
-
Watch glass
Procedure:
-
Carefully add a measured amount of dilute nitric acid to a beaker.
-
Slowly add small portions of calcium carbonate powder to the nitric acid while stirring continuously. Effervescence (release of CO₂ gas) will occur.
-
Continue adding calcium carbonate until the effervescence ceases, indicating that all the acid has reacted. A slight excess of calcium carbonate can be added to ensure complete neutralization of the acid.
-
Gently heat the solution on a hot plate to dissolve any remaining soluble product and to aid in the subsequent filtration.
-
Filter the warm solution to remove any unreacted calcium carbonate and other insoluble impurities.
-
Transfer the clear filtrate to an evaporating dish and gently heat to evaporate some of the water and concentrate the solution.
-
Allow the concentrated solution to cool slowly to room temperature. Crystals of calcium nitrate tetrahydrate will form.
-
Collect the crystals by filtration and wash them with a small amount of cold deionized water.
-
Dry the crystals on a watch glass at room temperature or in a desiccator.
Powder X-Ray Diffraction (XRD) Analysis
The following is a general procedure for powder XRD analysis.[3][14][15] Specific parameters should be optimized for the instrument in use.
Materials and Equipment:
-
Synthesized and dried calcium nitrate tetrahydrate crystals
-
Mortar and pestle
-
Powder X-ray diffractometer
-
Sample holder (e.g., zero-background silicon holder)
-
Spatula
Procedure:
-
Take a small, representative sample of the dried crystals.
-
Gently grind the crystals into a fine, homogeneous powder using a mortar and pestle. This ensures random orientation of the crystallites.[4]
-
Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface that is flush with the holder's top edge.
-
Place the sample holder into the X-ray diffractometer.
-
Set the instrument parameters, including the 2θ scan range (e.g., 10-70°), step size, and scan speed.
-
Initiate the XRD scan.
-
Once the scan is complete, process the data using appropriate software to identify the peak positions (2θ) and their corresponding intensities.
-
Compare the experimental XRD pattern with a standard reference pattern for calcium nitrate tetrahydrate (e.g., from the ICDD database) and the data provided in the comparative table to confirm the identity and purity of the synthesized product.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. quora.com [quora.com]
- 3. mcgill.ca [mcgill.ca]
- 4. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structures of tricalcium citrates | Powder Diffraction | Cambridge Core [cambridge.org]
- 9. Effects of various parameters on solution-mediated phase transformation of calcium d-gluconate: an approach to obtain pure metastable monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Powder X-ray diffraction can differentiate between enantiomeric variants of calcium lactate pentahydrate crystal in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. geoinfo.nmt.edu [geoinfo.nmt.edu]
Foliar vs. Soil Application of Calcium Nitrate: A Comparative Guide for Enhancing Crop Yield
An objective analysis of calcium nitrate (B79036) application methods, supported by experimental data, to guide researchers and agricultural scientists in optimizing crop nutrition and productivity.
Calcium nitrate stands as a critical fertilizer for providing essential calcium and nitrogen to crops. Both nutrients are vital for numerous physiological and biochemical processes that directly impact crop growth, development, and ultimately, yield. While soil application has been the conventional method for delivering these nutrients, foliar application is gaining traction as a potentially more efficient and targeted approach. This guide provides a comprehensive comparison of foliar and soil application of calcium nitrate, summarizing key experimental findings and outlining detailed methodologies to inform future research and application strategies.
Comparative Analysis of Crop Yield
The efficacy of calcium nitrate application is significantly influenced by the method of delivery, crop type, and environmental conditions. The following table summarizes quantitative data from various studies, offering a comparative overview of crop yield under foliar versus soil application of calcium nitrate.
| Crop | Treatment | Application Rate | Yield | Source(s) |
| Byadgi Chilli | 3 Foliar Sprays of Ca(NO₃)₂ | 1.5% solution | 21.76 q ha⁻¹ | [1] |
| Control (No Foliar Spray) | - | 12.76 q ha⁻¹ | [1] | |
| Yellow Sarson | 80 kg N/ha (Soil) + Foliar Spray of 0.203% Ca(NO₃)₂ + 0.25% KNO₃ | - | 1.68 t ha⁻¹ | [2] |
| 80 kg N/ha (Soil) + Water Spray | - | 1.50 t ha⁻¹ | [2] | |
| Rainfed Lowland Rice | Foliar Spray of 0.406% Ca(NO₃)₂ | - | 5.47 t ha⁻¹ | [3] |
| Water Spray | - | - | [3] | |
| Greenhouse Cucumber | Foliar Spray of Ca(NO₃)₂ | 10 per thousand solution | 3917.9 g per plant | [4] |
| No Foliar Spray | - | 3576.5 g per plant | [4] |
Experimental Protocols
Detailed and consistent experimental design is paramount for accurately assessing the differential impacts of foliar and soil application of calcium nitrate. Below are representative methodologies derived from cited research.
Case Study: Foliar Application on Byadgi Chilli
-
Objective: To evaluate the effect of foliar application of calcium nitrate on the yield of Byadgi chilli.
-
Experimental Design: A field experiment was conducted using a randomized complete block design with three replications.
-
Planting: One-month-old chilli seedlings (Cv. Dyavnur) were transplanted at a spacing of 75 cm x 75 cm.
-
Basal Fertilizer Application: Recommended doses of NPK (100:50:50 kg ha⁻¹) were applied in the form of urea, diammonium phosphate, and muriate of potash. Farmyard manure (FYM) was applied at a rate of 25 t ha⁻¹. Nitrogen was applied in two split doses: 50% as a basal dose at transplanting and the remaining 50% at 45 days after transplanting. Fertilizers were applied using the ring method and incorporated into the soil.
-
Foliar Treatments: Different concentrations of calcium nitrate (1.0% and 1.5%) were prepared in water. Foliar sprays were applied at 45, 60, and 75 days after transplanting. A control group received only a water spray.
-
Data Collection: Yield data, specifically the weight of dry chilli fruits (q ha⁻¹), was recorded at harvest.[1]
Case Study: Soil and Foliar Application on Yellow Sarson
-
Objective: To study the effect of soil-applied nitrogen in conjunction with foliar-applied calcium nitrate and potassium nitrate on the growth and productivity of yellow sarson.
-
Experimental Design: A field experiment was conducted with varying levels of soil-applied nitrogen and different combinations of foliar sprays.
-
Soil Nitrogen Application: Nitrogen was applied to the soil at rates of 0, 40, and 80 kg N/ha.
-
Foliar Treatments: A mixed foliar spray of 0.203% calcium nitrate and 0.25% potassium nitrate was applied at the 50% flowering stage. A control group received only a water spray in addition to the soil nitrogen application.
-
Data Collection: Seed yield (t ha⁻¹) was measured after harvesting the crop at 90 days after sowing.[2]
Nutrient Uptake and Signaling Pathways
The route of nutrient application—foliar or soil—determines the initial plant tissues involved in uptake and the subsequent translocation pathways.
Caption: Nutrient uptake pathways for soil versus foliar application of calcium nitrate.
Experimental Workflow for Comparative Analysis
A robust experimental workflow is crucial for generating reliable comparative data. The following diagram outlines a logical sequence for a study comparing foliar and soil application methods.
Caption: A typical experimental workflow for comparing fertilizer application methods.
Discussion and Conclusion
The available data suggests that foliar application of calcium nitrate can be a highly effective method for increasing crop yield, often surpassing the outcomes of control groups and, in some cases, complementing soil application. Foliar sprays provide a rapid and direct supply of nutrients to the leaves, which can be particularly beneficial during critical growth stages or when soil conditions limit nutrient uptake.
For instance, in chilli, multiple foliar applications led to a significant increase in dry fruit yield compared to the control.[1] Similarly, in rice and cucumber, foliar application of calcium nitrate resulted in higher yields.[3][4] The study on yellow sarson demonstrated that a combination of soil-applied nitrogen and a foliar spray of calcium and potassium nitrate was more effective than soil application alone.[2]
However, the choice between foliar and soil application is not always straightforward and depends on several factors. Soil application provides a sustained release of nutrients to the root system, which is crucial for overall plant health and development.[5] In contrast, foliar application is more of a targeted, rapid intervention. The optimal strategy may often involve an integrated approach that combines both methods to ensure a continuous and readily available supply of calcium and nitrogen throughout the crop cycle.
Future research should focus on direct comparative studies across a wider range of crops and environmental conditions, with detailed analysis of nutrient uptake efficiency, cost-benefit analysis, and the long-term effects on soil health. Such studies will be invaluable in developing crop-specific best management practices for calcium nitrate application.
References
A Comparative Guide to Analytical Methods for Calcium Nitrate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of calcium nitrate (B79036). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for obtaining accurate results in research and development. The methods are evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, including accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).
Experimental Workflow for Analytical Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose.[1] A typical workflow involves a systematic evaluation of the method's performance characteristics.
Caption: A generalized workflow for the validation of an analytical method.
Comparison of Analytical Methods
The following table summarizes the performance of different analytical methods for the quantification of the calcium and nitrate components of calcium nitrate. The choice of method will depend on the specific application, required sensitivity, and available instrumentation.
| Analytical Method | Analyte | Principle | Linearity (Range) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Considerations |
| Atomic Absorption Spectroscopy (AAS) | Calcium | Measures the absorption of light by free calcium atoms in a flame. | 0.5 - 20 µg/mL (r² = 0.999)[2][3] | 93.24% - 101.75%[2][3] | Intraday: 0.48% - 1.95%Interday: 3.48% - 5.01%[2][3] | Not explicitly stated, but method is sensitive. | Not explicitly stated. | Overcomes interferences common in titrimetric methods.[2][3] Requires sample digestion. |
| Complexometric EDTA Titration | Calcium | Titration of calcium with a standardized EDTA solution at a high pH using a colorimetric indicator. | Typically suitable for higher concentrations (mg range). | High, dependent on accurate endpoint detection. | < 1% (with careful technique)[4] | Not suitable for trace analysis. | Not suitable for trace analysis. | Prone to interferences from other metal ions; endpoint detection can be subjective.[5] |
| Ion Chromatography (IC) | Nitrate | Separation of nitrate ions on an ion-exchange column followed by conductivity detection. | 0.456 - 3.57 mg/L (r² > 0.9993)[6] | 84 ± 6%[6] | < 1.2%[6] | 0.13 mg/L[6] | 0.025 - 0.50 mg/L[7] | Allows for simultaneous determination of multiple anions.[8] Requires specialized instrumentation. |
| HPLC-UV | Nitrate | Separation of nitrate on a reversed-phase column with UV detection. | 0.1 - 100.0 µg/mL (r² > 0.9990)[9] | 96.6% - 105.7%[9] | < 5%[10] | 4.56 ng/mL[11] | Not explicitly stated in all studies. | Rapid and sensitive method.[9] Mobile phase composition is critical for separation. |
| UV-Vis Spectrophotometry | Nitrate | Measurement of the absorbance of ultraviolet radiation by the nitrate ion at 220 nm.[1] | Linear up to 11 mg N/L.[1] | Dependent on the absence of interferences. | Good for screening purposes. | Not as low as chromatographic methods. | Not as low as chromatographic methods. | Susceptible to interference from dissolved organic matter.[1] A second measurement at 275 nm can be used for correction.[12] |
| Ion-Selective Electrode (ISE) | Nitrate | Potentiometric measurement of nitrate ion activity in a solution. | 5.0 - 200 mg/L[13] | ± 2-3% (with careful use)[14] | Dependent on calibration and sample matrix. | Generally in the low mg/L range. | Generally in the low mg/L range. | Simple and cost-effective for direct measurements.[14] Can be affected by interfering ions.[15] |
Experimental Protocols
Atomic Absorption Spectroscopy (AAS) for Calcium
This method is suitable for the accurate determination of calcium in various samples, including pharmaceutical formulations.
Principle: The sample is atomized in a flame, and the amount of light absorbed by the ground-state calcium atoms at a specific wavelength (422.7 nm) is proportional to the calcium concentration.[2][3]
Instrumentation:
-
Atomic Absorption Spectrophotometer with a calcium hollow cathode lamp.
-
Air-acetylene flame.
Reagents:
-
Calcium Nitrate (Ca(NO₃)₂) standard stock solution (1000 µg/mL).[2][3]
-
69% Nitric Acid (HNO₃) and 30% Hydrogen Peroxide (H₂O₂) for digestion.[2][3]
-
Deionized water.
Procedure:
-
Standard Preparation: Prepare a series of working standards (e.g., 0.5, 5, 10, 15, 20 µg/mL) by diluting the calcium nitrate stock solution with deionized water.[3]
-
Sample Preparation: Accurately weigh the sample and perform a closed vessel wet digestion using a mixture of 69% HNO₃ and 30% H₂O₂ (7:1 ratio).[2][3] Dilute the digested sample to bring the calcium concentration within the linear range of the calibration curve.
-
Measurement: Set the AAS instrument to a wavelength of 422.7 nm.[2][3] Aspirate the blank, standards, and samples into the flame and record the absorbance readings.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of calcium in the sample from the calibration curve.
Complexometric EDTA Titration for Calcium
A classic and cost-effective method for determining higher concentrations of calcium.
Principle: Calcium ions form a stable, colorless complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected by a color change of a metallochromic indicator at a pH of 12-13, where magnesium precipitates as magnesium hydroxide.[5]
Reagents:
-
Standardized 0.01 M EDTA solution.
-
Calcium standard solution (prepared from primary standard calcium carbonate).[4]
-
Sodium Hydroxide (NaOH) solution to adjust pH.
-
Calmagite or other suitable indicator.[4]
-
Ammonia/ammonium chloride buffer.[4]
Procedure:
-
Sample Preparation: Accurately weigh the calcium nitrate sample, dissolve it in deionized water, and transfer it to a conical flask.
-
pH Adjustment: Add NaOH solution to raise the pH to 12-13.
-
Titration: Add a few drops of the indicator. Titrate the sample with the standardized EDTA solution until the color changes from wine red to sky blue.[4][16]
-
Calculation: Calculate the amount of calcium in the sample based on the volume of EDTA used and its molarity.
Ion Chromatography (IC) for Nitrate
A powerful technique for the separation and quantification of nitrate, often in the presence of other anions.
Principle: The sample is injected into an eluent stream and passes through an ion-exchange column. Nitrate ions are separated based on their affinity for the stationary phase and are subsequently detected by a conductivity detector.[6]
Instrumentation:
-
Ion Chromatograph with a suppressed conductivity detector.
-
Anion-exchange column (e.g., Dionex IonPac™ AS22-fast).[7]
Reagents:
-
Sodium Carbonate (Na₂CO₃) / Sodium Bicarbonate (NaHCO₃) eluent.[7]
-
Nitrate standard solutions.
-
Deionized water.
Procedure:
-
Standard and Sample Preparation: Prepare a series of nitrate standard solutions. Dissolve the calcium nitrate sample in deionized water and dilute to fall within the calibration range. Filter the samples through a 0.45 µm filter.
-
Chromatographic Conditions: Set the flow rate (e.g., 1.2 mL/min) and eluent concentration.[7]
-
Injection and Detection: Inject the standards and samples into the IC system. The retention time for nitrate is typically around 10-12 minutes.[6]
-
Quantification: Create a calibration curve from the peak areas of the nitrate standards. Determine the nitrate concentration in the sample from this curve.
Logical Relationship for Method Selection
The choice of an analytical method is a multi-faceted decision process, influenced by various factors.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. researchgate.net [researchgate.net]
- 4. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 5. NEMI Method Summary - 3500-Ca B [nemi.gov]
- 6. Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. reachcentrum.eu [reachcentrum.eu]
- 9. jfda-online.com [jfda-online.com]
- 10. repository.tml.nul.ls [repository.tml.nul.ls]
- 11. HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nrc.gov [nrc.gov]
- 13. epa.gov [epa.gov]
- 14. mt.com [mt.com]
- 15. arias.studentorg.berkeley.edu [arias.studentorg.berkeley.edu]
- 16. youtube.com [youtube.com]
A Researcher's Guide: Calcium Nitrate Hydrate vs. Anhydrous in Scientific Applications
For researchers, scientists, and drug development professionals, the choice between hydrated and anhydrous forms of a chemical reagent can be critical to experimental success. This guide provides a comprehensive comparison of calcium nitrate (B79036) hydrate (B1144303) and anhydrous calcium nitrate, offering insights into their distinct properties and performance in specific research applications, supported by experimental data and detailed protocols.
The fundamental difference between calcium nitrate hydrate (Ca(NO₃)₂·4H₂O) and anhydrous calcium nitrate (Ca(NO₃)₂) lies in the presence of water molecules within the crystal structure of the hydrate. This seemingly minor difference has significant implications for the material's physical and chemical properties, influencing its handling, stability, and reactivity in various experimental settings.
Physicochemical Properties: A Tale of Two Forms
The presence of water of hydration in calcium nitrate tetrahydrate results in a lower melting point, a different molar mass, and distinct thermal decomposition behavior compared to its anhydrous counterpart. The anhydrous form, lacking this bound water, is highly hygroscopic, readily absorbing moisture from the atmosphere.[1][2]
| Property | This compound (Tetrahydrate) | Anhydrous Calcium Nitrate |
| Chemical Formula | Ca(NO₃)₂·4H₂O | Ca(NO₃)₂ |
| Molar Mass | 236.15 g/mol [1] | 164.09 g/mol [1] |
| Appearance | White, crystalline solid | White to light gray granular solid[3] |
| Melting Point | 42.7 °C[1] | 561 °C[1] |
| Solubility in Water (20°C) | 1290 g/L | 1212 g/L[1] |
| Hygroscopicity | Less hygroscopic | Highly hygroscopic[1][2] |
Performance in Research Applications: Where the Choice Matters
The selection between the hydrated and anhydrous forms of calcium nitrate is dictated by the specific requirements of the research application.
1. Pharmaceutical Formulations and Drug Stability:
In drug development, the hydration state of an excipient can significantly impact the stability and dissolution rate of the final product.[4][5] The highly hygroscopic nature of anhydrous calcium nitrate can be problematic in formulations containing moisture-sensitive active pharmaceutical ingredients (APIs).[3][6][7] The absorption of moisture can lead to chemical degradation, changes in the solid-state form of the API, and alterations in the mechanical properties of the dosage form.[3][8][9]
Conversely, the controlled release of water from a hydrated salt can sometimes be utilized to influence the dissolution profile of a drug.[10] Hydrates are often more thermodynamically stable under normal conditions and may exhibit better compressibility for tableting.[4]
2. Cell Culture and Signaling Studies:
In aqueous cell culture media, both hydrated and anhydrous calcium nitrate will dissociate to provide calcium (Ca²⁺) and nitrate (NO₃⁻) ions. For most standard cell culture applications where precise water content is not critical, the more stable and less hygroscopic calcium nitrate tetrahydrate is often preferred for ease of handling. A product sheet for cell culture-tested calcium nitrate tetrahydrate indicates its suitability for such applications.
However, in research focused on cellular signaling pathways, particularly those sensitive to osmolarity or water activity, the choice of form may be more critical. The introduction of even small, uncontrolled amounts of water from a hygroscopic anhydrous salt could potentially influence experimental outcomes.
3. Non-Aqueous Synthesis and Specialized Applications:
For chemical reactions conducted in non-aqueous solvents, the use of anhydrous calcium nitrate is essential. The presence of water from the hydrated form could interfere with the reaction mechanism or lead to undesired side products. Anhydrous calcium nitrate's ability to act as a drying agent is also a key property in certain applications.[2][11]
Experimental Data: Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to characterize the thermal behavior of materials. The data below illustrates the distinct thermal profiles of this compound and its anhydrous form.
| Analysis | This compound (Tetrahydrate) | Anhydrous Calcium Nitrate |
| TGA | Shows a multi-step weight loss corresponding to the loss of water molecules upon heating, followed by decomposition at higher temperatures. | Stable up to its decomposition temperature. |
| DSC | Exhibits an endothermic peak corresponding to the melting of the hydrate, followed by peaks related to dehydration and decomposition. | Shows a single sharp endothermic peak at its melting point, followed by decomposition. |
Experimental Protocols
Protocol 1: Preparation of a Standard Calcium Nitrate Solution for Cell Culture
This protocol describes the preparation of a 1 M stock solution of calcium nitrate using the tetrahydrate form, suitable for use as a supplement in cell culture media.
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
High-purity, sterile water (e.g., cell culture grade water)
-
Sterile volumetric flask
-
Sterile magnetic stirrer and stir bar
-
Sterile filter (0.22 µm pore size)
Procedure:
-
Calculate the required mass of calcium nitrate tetrahydrate to prepare the desired volume of a 1 M solution (Molar mass = 236.15 g/mol ). For example, to make 100 mL of a 1 M solution, weigh out 23.615 g.
-
In a sterile environment (e.g., a laminar flow hood), add the weighed calcium nitrate tetrahydrate to a sterile volumetric flask.
-
Add approximately 80% of the final volume of sterile water to the flask.
-
Place a sterile magnetic stir bar in the flask and stir on a magnetic stirrer until the salt is completely dissolved.
-
Once dissolved, add sterile water to the flask to reach the final desired volume.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile storage bottle.
-
Label the bottle clearly with the name of the solution, concentration, and date of preparation.
-
Store the stock solution at 2-8 °C.
Note: If using anhydrous calcium nitrate, adjust the mass based on its molar mass (164.09 g/mol ) and take precautions to minimize exposure to air due to its hygroscopic nature.
Protocol 2: Assessment of Cell Viability using MTT Assay in Response to Calcium Nitrate
This protocol outlines a method to evaluate the effect of calcium nitrate on the viability of a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Sterile 96-well plates
-
Calcium nitrate stock solution (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Prepare serial dilutions of the calcium nitrate stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of calcium nitrate. Include a control group with medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the MTT into formazan (B1609692) crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a multi-well plate reader.
-
Calculate cell viability as a percentage of the control group.
Signaling Pathways and Logical Relationships
Calcium and nitrate ions are both involved in intricate cellular signaling pathways. While nitrate signaling is well-documented in plants, calcium is a ubiquitous second messenger in mammalian cells, and nitrate can also influence cellular processes.[12][13][14][15] The diagram below illustrates a generalized calcium signaling pathway that can be initiated by various stimuli, leading to downstream cellular responses. The introduction of calcium nitrate in a research setting can directly influence the intracellular calcium concentration, thereby activating such pathways.
Caption: Generalized Calcium Signaling Pathway.
Conclusion
The choice between this compound and its anhydrous form is a critical decision in experimental design. For applications in aqueous environments where precise water content is not a primary concern, the stability and ease of handling of the hydrated form make it a practical choice. However, in non-aqueous synthesis, or in formulations where moisture sensitivity is a key factor, the anhydrous form is indispensable, provided that its hygroscopic nature is carefully managed. Researchers and drug development professionals must consider the specific requirements of their experiments to select the appropriate form of calcium nitrate for reliable and reproducible results.
References
- 1. Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00259H [pubs.rsc.org]
- 2. uyir.at [uyir.at]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
- 8. researchgate.net [researchgate.net]
- 9. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. camachem.com [camachem.com]
- 12. Calcium signaling - Wikipedia [en.wikipedia.org]
- 13. The crosstalk between nitrate signaling and other signaling molecules in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Whether do plant cells sense nitrate changes without a sensor? - PMC [pmc.ncbi.nlm.nih.gov]
"performance of different grades of calcium nitrate in experimental setups"
For researchers, scientists, and professionals in drug development, the choice of chemical grade is a critical decision that can significantly impact the validity and reproducibility of experimental results. This guide provides an objective comparison of the performance of different grades of calcium nitrate (B79036), a versatile salt with applications ranging from fertilizer production to complex biomedical research. We will delve into the specifications of common grades, present supporting experimental data from various studies, and provide detailed protocols to aid in the selection of the most appropriate grade for your specific research needs.
Understanding Calcium Nitrate Grades
The grade of a chemical reagent is a measure of its purity. Higher purity grades have lower levels of impurities, which can be crucial in sensitive experimental setups where even trace amounts of contaminants can interfere with results. The most common grades of chemicals are Technical, Laboratory, and Analytical (ACS) Grade.[1][2]
Technical Grade calcium nitrate is primarily used in industrial applications, such as in the manufacturing of fertilizers and concrete.[1] It has the lowest purity and is not suitable for most research and development applications due to the presence of significant impurities.[1][2]
Laboratory Grade calcium nitrate is of a higher purity than technical grade and is suitable for educational purposes and some general laboratory applications where the presence of minor impurities will not affect the outcome.[1] However, the exact levels of impurities are often not specified.[1]
ACS (American Chemical Society) Grade calcium nitrate meets the stringent purity standards set by the American Chemical Society.[2][3][4] This grade is of very high purity and is the standard for analytical and research applications that require consistent and repeatable findings.[3][5] For most applications in drug development and sensitive biological experiments, ACS grade or a similarly high-purity grade is recommended.[5][6]
Quantitative Comparison of Calcium Nitrate Grades
The following table summarizes the typical specifications for different grades of calcium nitrate, based on information from chemical suppliers. As illustrated, the primary difference lies in the maximum allowable levels of various impurities.
| Specification | ACS Grade [3] | Laboratory Grade | Technical Grade |
| Assay (Purity) | 99.0 - 103.0%[3] | Purity varies, often ≥98% | Purity varies, can be 85-95%[2] |
| Insoluble Matter | ≤0.005%[3] | Not typically specified | Not typically specified |
| Chloride (Cl) | ≤0.005%[3] | Not typically specified | Not typically specified |
| Nitrite (NO₂) | ≤0.001%[3] | Not typically specified | Not typically specified |
| Sulfate (SO₄) | ≤0.002%[3] | Not typically specified | Not typically specified |
| Heavy Metals (as Pb) | ≤5 ppm[3] | Not typically specified | Not typically specified |
| Iron (Fe) | ≤5 ppm[3] | Not typically specified | Not typically specified |
| Magnesium (Mg) | ≤0.05%[3] | Not typically specified | Not typically specified |
| Potassium (K) | ≤0.005%[3] | Not typically specified | Not typically specified |
| Sodium (Na) | ≤0.01%[3] | Not typically specified | Not typically specified |
| Strontium (Sr) | ≤0.05%[3] | Not typically specified | Not typically specified |
Performance in Experimental Setups: A Review of the Literature
While direct comparative studies on the performance of different calcium nitrate grades in the same biological experiment are scarce, the existing literature underscores the importance of using high-purity reagents in sensitive applications.
Biomedical and Cell Culture Applications
In biomedical research, particularly in the synthesis of biomaterials and cell culture, the purity of reagents is paramount. For instance, ACS reagent grade calcium nitrate tetrahydrate is used as a calcium precursor in the synthesis of nano-hydroxyapatite (HA) particles for biomedical applications.[7] The presence of heavy metal or other ionic impurities, which are more prevalent in lower grades, could alter the properties of the synthesized nanoparticles and potentially induce cytotoxicity.
Several studies utilize "cell culture grade" calcium nitrate, which implies a high level of purity and testing for contaminants that could be detrimental to cells.[8][9] Research has shown that dietary nitrate can enhance cardiac contractility by increasing cellular Ca²⁺ signaling.[10] In such studies, the use of a high-purity, well-characterized source of nitrate is essential to ensure that the observed effects are due to the nitrate ion itself and not to any confounding impurities.
A study on the effects of nitrate on human cell lines in culture demonstrated that high concentrations of nitrate can be cytotoxic.[11] While this study used potassium and ammonium (B1175870) nitrate, the findings highlight the sensitivity of cells to nitrate levels and, by extension, the importance of using a calcium nitrate grade with a precisely known concentration and minimal impurities to achieve reproducible results.
Toxicological Studies
In toxicological research, the grade of the chemical is critical for accurate dose-response assessments. A study on calcium nitrate-induced oxidative liver and kidney damage in rats used a specific dosage of calcium nitrate to evaluate its effects.[12] The use of a lower, less-defined grade would introduce uncertainty in the actual dose of calcium nitrate and could contain impurities that might have their own toxicological effects, confounding the results.
Experimental Protocols
To ensure the reproducibility of experimental results, it is crucial to follow detailed and well-documented protocols. Below is an example of a protocol for the synthesis of bioactive glass nanoparticles using ACS reagent grade calcium nitrate, adapted from the literature.[13]
Protocol: Synthesis of Bioactive Glass Nanoparticles (BGN)
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Calcium nitrate tetrahydrate (ACS Reagent Grade)[7]
-
Deionized water
-
Ammonium hydroxide (B78521) (28-30%)
Procedure:
-
Prepare a solution of deionized water and ethanol in a flask.
-
Add TEOS to the solution while stirring.
-
After a set period of hydrolysis (e.g., 30 minutes), add the ACS grade calcium nitrate tetrahydrate to the solution. The timing of this addition can affect the final particle size and dispersity.[13]
-
Continue stirring for a specified period to ensure a homogenous mixture.
-
Initiate the sol-gel reaction by adding ammonium hydroxide dropwise to catalyze the condensation reaction.
-
Allow the reaction to proceed for several hours until a gel is formed.
-
The resulting gel is then aged, dried, and calcined to obtain the final bioactive glass nanoparticles.
Visualizing Experimental Workflows and Pathways
Diagrams are powerful tools for visualizing complex processes. Below are examples of a logical workflow for selecting the appropriate grade of calcium nitrate and a simplified representation of a cellular signaling pathway influenced by nitrate.
Conclusion
The selection of the appropriate grade of calcium nitrate is a critical step in experimental design. For sensitive applications in research, drug development, and other scientific fields, the use of high-purity grades such as ACS grade is essential to ensure the accuracy, reliability, and reproducibility of results. While lower grades like technical and laboratory grades have their applications, their use in sensitive experimental setups is discouraged due to the potential for interference from impurities. By carefully considering the requirements of the experimental setup and consulting the specifications of each grade, researchers can make an informed decision and contribute to the generation of high-quality scientific data.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. alliancechemical.com [alliancechemical.com]
- 3. laballey.com [laballey.com]
- 4. allanchem.com [allanchem.com]
- 5. labchoiceaustralia.com.au [labchoiceaustralia.com.au]
- 6. goldbio.com [goldbio.com]
- 7. Calcium nitrate ACS reagent, 99 13477-34-4 [sigmaaldrich.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Calcium nitrate tetrahydrate Cell culture 250GM - Actylis Lab [actylislab.com]
- 10. Dietary nitrate improves cardiac contractility via enhanced cellular Ca²⁺ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of nitrate on human cell lines in culture [harvest.usask.ca]
- 12. researchgate.net [researchgate.net]
- 13. Timing of calcium nitrate addition affects morphology, dispersity and composition of bioactive glass nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Assessing the Purity of Commercial Calcium Nitrate Tetrahydrate
For scientists, researchers, and professionals in drug development, the purity of chemical reagents is paramount. Calcium nitrate (B79036) tetrahydrate, a compound with wide-ranging applications from culture media component to a source of calcium and nitrate ions in various chemical syntheses, is no exception. Commercial grades of this salt can vary significantly in their purity and impurity profiles, which can have a substantial impact on experimental outcomes. This guide provides a comparative overview of different grades of calcium nitrate tetrahydrate, supported by analytical data from certificates of analysis, and details the experimental protocols for its purity assessment.
Comparison of Commercial Grades of Calcium Nitrate Tetrahydrate
The purity of calcium nitrate tetrahydrate is typically distinguished by grades such as Technical, Laboratory Reagent (LR), Analytical Reagent (AR), and high-purity grades (e.g., 99.98% or ACS grade). The primary differences lie in the stringency of the specifications for the assay of the main compound and the maximum allowable limits for various impurities. While Technical grade is suitable for industrial applications where high purity is not critical, AR and ACS grades are required for analytical and research purposes where impurities could interfere with results.[1][2]
The following table summarizes the purity and impurity levels of different grades of calcium nitrate tetrahydrate based on data from various suppliers' Certificates of Analysis (COA).
| Parameter | Technical Grade | Laboratory Reagent (LR) | Analytical Reagent (AR/ACS) | High Purity (99.98%) |
| Assay (Purity) | Typically not specified in detail | ≥ 98.0% | 99.0 - 103.0%[3][4][5] | ≥ 99.98%[6] |
| Insoluble Matter | Not specified | Not specified | ≤ 0.005%[3][4][5] | Not specified |
| Chloride (Cl) | Not specified | ≤ 0.005%[7] | ≤ 0.005%[3][4][5] | Not specified |
| Sulfate (SO₄) | Not specified | ≤ 0.02%[7] | ≤ 0.002%[3][4][5] | Not specified |
| Heavy Metals (as Pb) | Not specified | ≤ 0.001%[7] | ≤ 5 ppm (0.0005%)[3][4][5] | Not specified |
| Iron (Fe) | Not specified | ≤ 0.001%[7] | ≤ 5 ppm (0.0005%)[3][4] | Not specified |
| Magnesium (Mg) | Not specified | ≤ 0.05%[7] | ≤ 0.05%[3][4] | Not specified |
| Potassium (K) | Not specified | Not specified | ≤ 0.005%[3][4] | Not specified |
| Sodium (Na) | Not specified | Not specified | ≤ 0.01%[3][4] | Not specified |
| Strontium (Sr) | Not specified | Not specified | ≤ 0.05%[3][4] | Not specified |
| Barium (Ba) | Not specified | Not specified | ≤ 0.005%[3][4] | Not specified |
Note: The values in the table are compiled from various sources and represent typical specifications. Actual values may vary between suppliers and batches.
Alternatives to Calcium Nitrate Tetrahydrate
In certain applications, alternatives to calcium nitrate tetrahydrate may be considered, depending on the specific requirements for calcium and nitrate ions.
-
Calcium Ammonium (B1175870) Nitrate (CAN) : A double salt, it is a common alternative in agriculture as a fertilizer, providing both calcium and ammonium nitrate.
-
Potassium Nitrate : An alternative source of nitrate ions, often used in conjunction with a separate calcium source if required.
-
Calcium Chloride : Can be used as a source of soluble calcium, but introduces chloride ions, which may be undesirable in many biological and chemical systems.
-
Calcium Sulfate (Gypsum) : A less soluble source of calcium, which may be suitable in applications where slow release of calcium is needed.
Experimental Protocols for Purity Assessment
A comprehensive assessment of the purity of calcium nitrate tetrahydrate involves a combination of analytical techniques to quantify the main component and identify and quantify various impurities.
Assay of Calcium (Ca²⁺) by Complexometric EDTA Titration
This method determines the percentage of calcium in the sample.
-
Principle : Calcium ions form a stable, colorless complex with ethylenediaminetetraacetic acid (EDTA) at a high pH. The endpoint of the titration is detected using a metal ion indicator, such as murexide (B42330) or calmagite, which changes color when all the calcium ions have been complexed by EDTA.
-
Reagents :
-
EDTA solution (0.01 M, standardized)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Murexide indicator (ground with sodium chloride) or Calmagite indicator
-
Deionized water
-
-
Procedure :
-
Accurately weigh a sample of calcium nitrate tetrahydrate (to contain 14-18 mg of calcium) and dissolve it in 100 mL of deionized water in an Erlenmeyer flask.
-
Add 10 mL of 1 M NaOH solution to raise the pH to 12-13.
-
Add a small amount of the murexide indicator. The solution will turn a wine-red color.
-
Titrate with the standardized 0.01 M EDTA solution until the color changes to a distinct violet or sky blue, indicating the endpoint.
-
Record the volume of EDTA solution used.
-
-
Calculation : The concentration of calcium can be calculated based on the 1:1 stoichiometry of the Ca²⁺-EDTA complex.
Determination of Nitrate (NO₃⁻) and Ammonium (NH₄⁺) by Ion Chromatography (IC)
Ion chromatography is a powerful technique for separating and quantifying ionic species.
-
Principle : A solution of the sample is injected into a stream of eluent and passed through a series of ion-exchange columns. The ions are separated based on their affinity for the stationary phase. A conductivity detector is typically used to quantify the separated ions.
-
Instrumentation : Ion chromatograph equipped with a guard column, a separator column for anions or cations, a suppressor, and a conductivity detector.
-
Procedure (Anion - Nitrate) :
-
Prepare a stock solution of the calcium nitrate tetrahydrate sample in deionized water.
-
Prepare a series of standard solutions of nitrate (e.g., from potassium nitrate).
-
Generate a calibration curve by injecting the standard solutions into the IC system.
-
Dilute the sample stock solution to a concentration within the calibration range and filter through a 0.45 µm syringe filter.
-
Inject the prepared sample into the IC system and record the peak area for nitrate.
-
-
Procedure (Cation - Ammonium) : A similar procedure is followed using a cation-exchange column and ammonium standards.
-
Calculation : The concentration of nitrate and ammonium in the sample is determined by comparing their peak areas to the calibration curve.
Analysis of Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for the determination of trace and ultra-trace elements.
-
Principle : The sample solution is introduced into a high-temperature argon plasma, which desolvates, atomizes, and ionizes the atoms. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio for quantification.
-
Instrumentation : Inductively Coupled Plasma-Mass Spectrometer.
-
Procedure :
-
Sample Digestion : Accurately weigh a sample of calcium nitrate tetrahydrate and digest it using a mixture of concentrated nitric acid and hydrochloric acid (aqua regia), often with the aid of a microwave digestion system. This step is crucial to decompose the sample matrix.
-
Dilution : Dilute the digested sample to a known volume with deionized water.
-
Calibration : Prepare multi-element calibration standards from certified stock solutions.
-
Analysis : Aspirate the prepared sample and standards into the ICP-MS. The instrument measures the intensity of the signal for each element of interest.
-
-
Calculation : The concentration of each heavy metal is determined by comparing the signal intensity from the sample to the calibration curve generated from the standards. Atomic Absorption Spectroscopy (AAS) can also be used as an alternative to ICP-MS for heavy metal analysis.[8]
Visualizing the Purity Assessment Workflow and Impurity Classification
To better understand the process of assessing the purity of commercial calcium nitrate tetrahydrate, the following diagrams illustrate the experimental workflow and a classification of potential impurities.
Caption: Experimental workflow for the comprehensive purity assessment of calcium nitrate tetrahydrate.
Caption: Classification of common impurities found in commercial calcium nitrate tetrahydrate.
References
- 1. alliancechemical.com [alliancechemical.com]
- 2. What to Consider When Purchasing Different Grades of Chemicals | Lab Manager [labmanager.com]
- 3. laballey.com [laballey.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Calcium nitrate tetrahydrate AGR ACS - Labbox Export [labbox.eu]
- 6. Calcium nitrate tetrahydrate, 99.98%, COA, Certificate of Analysis, 13477-34-4, C 1458 [ottokemi.com]
- 7. adventchembio.com [adventchembio.com]
- 8. rjas.ro [rjas.ro]
A Spectroscopic Showdown: Unveiling the Differences Between Hydrated and Anhydrous Calcium Nitrate
For researchers, scientists, and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients and excipients is paramount. Calcium nitrate (B79036), a compound utilized in various applications, including as a fertilizer and in wastewater treatment, also finds niche roles in pharmaceutical formulations. Distinguishing between its hydrated and anhydrous forms is critical, as the presence of water can significantly impact stability, solubility, and handling properties. This guide provides a detailed spectroscopic comparison of hydrated and anhydrous calcium nitrate, supported by experimental data and protocols.
The primary distinction between hydrated and anhydrous calcium nitrate lies in the presence of water molecules within the crystal lattice of the hydrated form, most commonly as calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O. This difference in composition gives rise to distinct spectroscopic signatures, which can be readily identified using techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy.
Comparative Spectroscopic Data
The following table summarizes the key vibrational modes observed for both hydrated and anhydrous calcium nitrate. The presence of water in the hydrated form introduces characteristic O-H stretching and H-O-H bending vibrations, which are absent in the anhydrous salt. Furthermore, the coordination environment of the nitrate ions is altered, leading to shifts in their vibrational frequencies.
| Spectroscopic Technique | Vibrational Mode | Hydrated Calcium Nitrate (Ca(NO₃)₂·4H₂O) (cm⁻¹) | Anhydrous Calcium Nitrate (Ca(NO₃)₂) (cm⁻¹) |
| FTIR Spectroscopy | O-H Stretching (water of hydration) | Broad bands around 3400-3500[1] | Absent |
| H-O-H Bending (water of hydration) | ~1640 | Absent | |
| Asymmetric N-O Stretching (ν₃ of NO₃⁻) | ~1384 | Shifted (typically to a higher wavenumber) | |
| Symmetric N-O Stretching (ν₁ of NO₃⁻) | ~1050 (IR inactive in free ion, weak in solid) | ~1055 (IR inactive in free ion, weak in solid) | |
| Out-of-plane Bend (ν₂ of NO₃⁻) | ~825 | ~830 | |
| In-plane Bend (ν₄ of NO₃⁻) | ~740 | ~745 | |
| Raman Spectroscopy | Symmetric N-O Stretching (ν₁ of NO₃⁻) | ~1048-1053[2] | Shifted (typically to a higher wavenumber) |
| In-plane Bend (ν₄ of NO₃⁻) | ~740[2] | Shifted |
Note: The exact peak positions can vary slightly depending on the specific crystal structure, sample preparation, and instrument calibration. The data for anhydrous calcium nitrate is less commonly reported due to its hygroscopic nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy could potentially offer further insights into the structural differences between hydrated and anhydrous calcium nitrate. ¹H NMR would be the most direct method to distinguish the two forms.
-
Hydrated Calcium Nitrate: A broad signal from the protons of the water molecules would be expected. The linewidth would be indicative of the mobility of the water molecules in the crystal lattice.
-
Anhydrous Calcium Nitrate: In a perfectly anhydrous sample, no ¹H signal should be observed. The appearance of a signal could indicate the absorption of atmospheric moisture.
Experimental Protocols
Preparation of Anhydrous Calcium Nitrate
Anhydrous calcium nitrate can be prepared by carefully heating hydrated calcium nitrate (Ca(NO₃)₂·4H₂O).
-
Place a known weight of calcium nitrate tetrahydrate in a drying oven.
-
Gradually increase the temperature to 132 °C (the boiling point of the tetrahydrate).
-
Maintain this temperature until the water of hydration is completely removed, which can be monitored by periodic weighing of the sample until a constant weight is achieved.
-
Due to the hygroscopic nature of anhydrous calcium nitrate, it is crucial to handle and store the resulting powder in a dry environment, such as a desiccator or a glove box with a controlled atmosphere.
FTIR Spectroscopy
Sample Preparation:
-
Hydrated Calcium Nitrate: The sample can be prepared as a KBr pellet. A small amount of the hydrated salt is ground with dry KBr powder and pressed into a thin, transparent disk.
-
Anhydrous Calcium Nitrate: Due to its hygroscopicity, it is recommended to prepare the sample in a dry environment. The KBr pellet method can be used, ensuring all materials and equipment are thoroughly dried. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be employed, where a small amount of the powder is pressed directly onto the ATR crystal.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Raman Spectroscopy
Sample Preparation:
Raman spectroscopy generally requires minimal sample preparation.
-
Place a small amount of the powder (hydrated or anhydrous) onto a microscope slide or into a sample holder.
-
If possible, gently flatten the surface of the powder to ensure consistent focusing of the laser.
Data Acquisition:
-
Place the sample on the microscope stage of the Raman spectrometer.
-
Focus the laser onto the sample surface.
-
Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 532 nm or 785 nm) and power to avoid sample degradation.
-
Select an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of hydrated and anhydrous calcium nitrate.
Caption: Workflow for the preparation and spectroscopic comparison of hydrated and anhydrous calcium nitrate.
References
A Comparative Guide to the Long-Term Stability of Concrete with Calcium Nitrate Admixture
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of concrete is a critical factor in the durability and safety of infrastructure. Chemical admixtures are frequently incorporated into concrete mixes to enhance specific properties, both in its fresh and hardened state. Among these, calcium nitrate (B79036) has emerged as a multifunctional admixture, utilized as a set accelerator, a corrosion inhibitor for steel reinforcement, and a long-term strength enhancer. This guide provides an objective comparison of the long-term performance of concrete containing calcium nitrate with other common admixtures, supported by experimental data.
Core Functions and Long-Term Effects of Calcium Nitrate in Concrete
Calcium nitrate (Ca(NO₃)₂) primarily functions by accelerating the hydration of tricalcium aluminate (C₃A) and tricalcium silicate (B1173343) (C₃S), two key minerals in Portland cement. This leads to a faster setting time and early strength development. Over the long term, the use of calcium nitrate has been observed to contribute to a moderate enhancement of compressive strength.
As a corrosion inhibitor, calcium nitrate is effective against chloride-induced corrosion of steel reinforcement. The nitrate ions compete with chloride ions in reacting with the steel surface, helping to maintain a passive protective layer.
Comparative Performance Analysis
The following tables summarize the quantitative data from various studies, comparing the performance of concrete with calcium nitrate to other common admixtures.
Compressive Strength
The compressive strength of concrete is a primary indicator of its quality and durability.
| Admixture | Dosage (% by weight of cement) | 28-day Compressive Strength (% of control) | Long-Term Compressive Strength (% of control) | Reference |
| Calcium Nitrate | 3% | ~110% | 110-120% (at 1 year) | |
| Calcium Chloride | 2% | ~115% | 95-105% (at 1 year) | |
| Fly Ash (Class F) | 20% | 85-95% | 110-125% (at >1 year) | |
| Silica (B1680970) Fume | 10% | 115-125% | 120-135% (at >1 year) |
Note: The performance of admixtures can vary significantly based on the specific cement type, water-cement ratio, and curing conditions.
Setting Time
Setting time is a crucial parameter for construction scheduling and the prevention of cold joint formation.
| Admixture | Dosage (% by weight of cement) | Initial Setting Time (minutes vs. control) | Final Setting Time (minutes vs. control) | Reference |
| Calcium Nitrate | 2% | -60 to -90 | -70 to -100 | |
| Calcium Chloride | 2% | -70 to -100 | -80 to -110 | |
| Triethanolamine | 0.05% | -30 to -50 | -40 to -60 | |
| Control (No Admixture) | 0 | 240 - 300 | 330 - 390 |
Corrosion Inhibition
The ability of an admixture to inhibit the corrosion of steel reinforcement is vital for the longevity of structures in corrosive environments.
| Admixture | Chloride Content ( kg/m ³) | Corrosion Rate (µA/cm²) | Time to Corrosion Initiation (years) | Reference |
| Calcium Nitrate | 1.2 | 0.05 - 0.1 | >10 | |
| Calcium Nitrite | 1.2 | 0.04 - 0.08 | >12 | |
| Migrating Corrosion Inhibitor | 1.2 | 0.08 - 0.15 | 5 - 8 | N/A |
| Control (No Admixture) | 1.2 | 0.5 - 1.0 | 1 - 3 |
Experimental Protocols
The data presented in this guide is based on standardized experimental protocols, primarily those outlined by ASTM International.
Compressive Strength Testing (ASTM C39/C39M)
This test method covers the determination of compressive strength of cylindrical concrete specimens.
Methodology:
-
Specimen Preparation: Cylindrical concrete specimens are cast from the fresh concrete mix and cured under standard conditions (23 ± 2°C and ≥95% relative humidity) for a specified period (e.g., 28 days, 1 year).
-
Testing Apparatus: A calibrated compression testing machine is used.
-
Procedure: The specimen is placed on the bearing surface of the testing machine, and a compressive axial load is applied at a prescribed rate until failure occurs.
-
Calculation: The compressive strength is calculated by dividing the maximum load carried by the specimen by the average cross-sectional area.
Setting Time of Concrete Mixtures by Penetration Resistance (ASTM C403/C403M)
This test method determines the time of setting of concrete with a slump greater than zero by measuring the resistance of mortar sieved from the concrete mixture to penetration by a needle.
Methodology:
-
Mortar Sieving: A representative sample of mortar is obtained by sieving the fresh concrete.
-
Penetration Resistance Measurement: The mortar is placed in a container, and the resistance to penetration by a series of standard needles is measured at regular intervals.
-
Plotting and Determination: The penetration resistance is plotted against the elapsed time. The initial setting time is the elapsed time at which the penetration resistance equals 500 psi (3.5 MPa), and the final setting time is the elapsed time at which the penetration resistance equals 4000 psi (27.6 MPa).
Standard Test Method for Indicating the Cationic Chloride Content of Concrete (ASTM C1152/C1152M) and Half-Cell Potentials (ASTM C876)
These methods are used to assess the risk of corrosion of reinforcing steel in concrete.
Methodology:
-
Chloride Content: Powdered samples are obtained from different depths of the concrete. The acid-soluble or water-soluble chloride content is determined through titration or other analytical methods.
-
Half-Cell Potential: An electrical potential measurement is taken between a reference electrode (e.g., copper-copper sulfate) placed on the concrete surface and the reinforcing steel. The potential readings indicate the probability of corrosion activity.
Signaling Pathways and Experimental Workflows
Mechanism of Set Acceleration by Calcium Nitrate
Caption: Simplified pathway of calcium nitrate accelerating concrete setting.
Experimental Workflow for Compressive Strength Testing
Caption: Workflow for determining the compressive strength of concrete.
Environmental Considerations: Leaching of Nitrates
A potential concern with the use of nitrate-based admixtures is the leaching of nitrates into the surrounding environment. Nitrate is highly mobile and can be carried by water. However, studies on concrete have shown that while some initial leaching can occur, the dense and low-permeability nature of mature concrete significantly restricts the long-term diffusion of dissolved substances. Research indicates that the amount of leached thiocyanate (B1210189), a component in some accelerating admixtures, is very high in availability tests due to its high solubility. One study found that the fraction of leached thiocyanate was 71% of the added amount. It is important to note that the leaching behavior can be influenced by factors such as the concrete's quality, the dosage of the admixture, and the environmental conditions.
Conclusion
Calcium nitrate is a versatile and effective concrete admixture that offers significant benefits in terms of set acceleration and long-term corrosion inhibition. Its performance in enhancing compressive strength is comparable to or, in some cases, moderately better than a control mix over the long term. When compared to other admixtures, the choice depends on the specific performance requirements of the project. For instance, while calcium chloride may offer slightly faster initial setting, it is often avoided in reinforced concrete due to the risk of chloride-induced corrosion. Pozzolanic admixtures like fly ash and silica fume generally lead to higher long-term strength gains but may retard the initial setting. The selection of an appropriate admixture requires a thorough evaluation of its short-term and long-term effects on all critical concrete properties, as well as its potential environmental impact. This guide provides a foundational understanding to aid researchers and professionals in making informed decisions regarding the use of calcium nitrate and its alternatives in concrete technology.
Safety Operating Guide
Personal protective equipment for handling Calcium nitrate hydrate
Essential Safety and Handling Guide for Calcium Nitrate (B79036) Hydrate (B1144303)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Calcium nitrate hydrate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a strong oxidizing agent that can intensify fires and cause serious eye damage.[1][2][3][4] It is also harmful if swallowed.[1][2][3][4] Adherence to proper PPE protocols is critical to mitigate these risks.
| Hazard | GHS Classification | Required PPE |
| Oxidizing Solid | Category 2 | Fire-retardant lab coat, heat-resistant gloves (when handling heated materials). |
| Serious Eye Damage | Category 1 | Tight-sealing safety goggles or face shield.[5][6] |
| Acute Toxicity (Oral) | Category 4 | Standard laboratory attire, including a fully buttoned lab coat, long pants, and closed-toe shoes. |
| Skin Irritation | Not classified, but contact should be avoided | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] |
| Inhalation of Dust | May cause respiratory irritation | Use in a well-ventilated area or with a fume hood.[7][8][9] A NIOSH-approved respirator with a dust cartridge may be necessary for large quantities or in poorly ventilated areas.[7] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from combustible materials, reducing agents, and heat sources.[4][6][7]
-
The storage area should be clearly labeled for oxidizing agents.
-
Avoid storage on wooden floors.[6]
2. Handling and Use:
-
Always handle this compound in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[7][8][9]
-
Wear the appropriate PPE as outlined in the table above.
3. Accidental Spills:
-
In case of a spill, evacuate unnecessary personnel from the area.[8]
-
Wearing appropriate PPE, sweep up the spilled material and place it in a sealed, labeled container for disposal.
-
Do not use combustible materials like paper towels for cleanup.[7]
-
Wash the spill area thoroughly after the material has been collected.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3][8] Seek immediate medical attention.[1][2][3][8]
-
Skin Contact: Remove contaminated clothing and flush the skin with plenty of water.[2][3][8]
-
Ingestion: If swallowed, rinse the mouth with water.[2][3][8] Do not induce vomiting.[8] Seek immediate medical attention.[1][2][3][8]
-
Inhalation: Move the person to fresh air.[2][3][8] If breathing is difficult, provide oxygen.
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.[2][3]
-
Waste Collection: Collect waste this compound in a designated, labeled, and sealed container.
-
Disposal Procedure: Do not dispose of it down the drain.[2][3] Contact a licensed professional waste disposal service for proper disposal.[8] It may be necessary to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[8]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[8]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. horticentre.co.nz [horticentre.co.nz]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. tracesciences.com [tracesciences.com]
- 9. trademarknitrogen.com [trademarknitrogen.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
